molecular formula C17H15NO3 B1411274 [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid CAS No. 2108804-78-8

[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid

Cat. No.: B1411274
CAS No.: 2108804-78-8
M. Wt: 281.3 g/mol
InChI Key: HZGBZYGLQMRSDM-UHFFFAOYSA-N
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Description

[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-benzylindol-4-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-17(20)12-21-16-8-4-7-15-14(16)9-10-18(15)11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGBZYGLQMRSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structure, synthesis, and pharmacological significance of [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid , a critical pharmacophore in the development of phospholipase A2 (sPLA2) inhibitors.

A Privileged Scaffold for sPLA2 Inhibition and Drug Discovery[1]

Executive Summary

[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108804-78-8) is a synthetic indole derivative serving as a core building block in medicinal chemistry.[1] Structurally, it consists of an indole scaffold substituted at the N-1 position with a benzyl group and at the C-4 position with an oxyacetic acid moiety.

This molecule represents the minimal pharmacophore required for binding to the active site of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory arachidonic acid cascade. It acts as the structural foundation for clinically relevant inhibitors such as Varespladib (LY315920), where the carboxylic acid mimics the phosphate head group of the phospholipid substrate, and the hydrophobic benzyl group occupies the enzyme's hydrophobic channel.

Chemical Structure & Physicochemical Properties[2][3][4][5][6][7][8][9]

The compound functions as an amphiphilic acid, possessing both a lipophilic domain (N-benzyl indole) and a hydrophilic, ionizable head group (carboxylic acid).

2.1 Structural Analysis
  • Core: Indole (benzopyrrole).

  • Position 1 (Nitrogen): Benzylated.[1][2][3][4][5][6][7][8] This substituent is critical for hydrophobic interaction with the sPLA2 active site channel.

  • Position 4: Ether linkage to acetic acid. This provides the acidic functionality necessary to chelate the catalytic Calcium (

    
    ) ion in the enzyme active site.
    
2.2 Property Data Table
PropertyValue / DescriptionNote
IUPAC Name 2-[(1-benzylindol-4-yl)oxy]acetic acid
Molecular Formula

Molecular Weight 281.31 g/mol
CAS Number 2108804-78-8
Physical State Off-white to pale yellow solid
Solubility DMSO (>20 mg/mL), Methanol, DCMLow aqueous solubility at acidic pH
pKa (Acid) ~3.8 – 4.2 (Predicted)Carboxylic acid ionization
LogP 3.6 – 4.0 (Predicted)High lipophilicity due to benzyl/indole
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (O, O, N)
Synthetic Methodology

The synthesis of [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid requires careful regiocontrol to distinguish between the indole nitrogen and the phenolic oxygen (if starting from 4-hydroxyindole). The most robust protocol utilizes 4-methoxyindole to ensure exclusive N-alkylation before revealing the phenol.

3.1 Reaction Scheme (Graphviz)

SynthesisRoute Start 4-Methoxyindole Inter1 1-Benzyl-4-methoxyindole Start->Inter1 1. NaH, DMF 2. Benzyl Bromide (N-Benzylation) Inter2 1-Benzyl-4-hydroxyindole Inter1->Inter2 BBr3, DCM -78°C to RT (Demethylation) Inter3 Methyl 2-[(1-benzylindol-4-yl)oxy]acetate Inter2->Inter3 Methyl bromoacetate K2CO3, Acetone (O-Alkylation) Final [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid Inter3->Final LiOH, THF/H2O (Hydrolysis)

Figure 1: Step-wise synthesis ensuring regioselectivity via the 4-methoxy route.

3.2 Detailed Protocol

Step 1: N-Benzylation

  • Dissolve 4-methoxyindole (1.0 eq) in anhydrous DMF under nitrogen.

  • Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to deprotonate the indole nitrogen.

  • Add Benzyl bromide (1.1 eq) dropwise.

  • Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over

    
    , and concentrate.
    

Step 2: Demethylation

  • Dissolve the intermediate in anhydrous Dichloromethane (DCM).

  • Cool to -78°C. Add Boron Tribromide (

    
    , 1M in DCM, 2.0 eq) dropwise.
    
  • Warm slowly to RT and stir overnight.

  • Workup: Quench carefully with ice water (exothermic). Extract with DCM. The product is 1-benzyl-1H-indol-4-ol .

Step 3: O-Alkylation

  • Dissolve 1-benzyl-1H-indol-4-ol in Acetone.

  • Add Potassium Carbonate (

    
    , 2.0 eq) and Methyl bromoacetate  (1.1 eq).
    
  • Reflux for 4–6 hours.

  • Workup: Filter salts, concentrate filtrate. Purify via silica gel chromatography (Hexane/EtOAc) to yield the ester.

Step 4: Hydrolysis

  • Dissolve the ester in THF/Water (3:1).

  • Add Lithium Hydroxide (

    
    , 2.0 eq). Stir at RT for 2 hours.
    
  • Acidify to pH 2 with 1M HCl. The precipitate is the target acid. Filter and dry.

Biological Mechanism: sPLA2 Inhibition

This molecule is designed to interrupt the Arachidonic Acid Pathway .[9] Secretory Phospholipase A2 (sPLA2) hydrolyzes the sn-2 position of membrane phospholipids, releasing arachidonic acid, the precursor to pro-inflammatory eicosanoids (prostaglandins, leukotrienes).[9]

4.1 Mechanism of Action
  • Ca2+ Chelation: The carboxylic acid group of the molecule enters the active site and coordinates with the catalytic Calcium ion (

    
    ), mimicking the phosphate transition state of the natural lipid substrate.
    
  • Hydrophobic Interaction: The indole ring and the N-benzyl group penetrate the hydrophobic channel (enzyme wall) normally occupied by the fatty acid tails of the phospholipid.

  • Steric Blockade: By occupying the active site, it prevents the substrate (phosphatidylcholine/ethanolamine) from accessing the catalytic dyad (His-Asp).

4.2 Signaling Pathway Diagram (Graphviz)

sPLA2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis sPLA2 sPLA2 Enzyme (Catalytic Ca2+) sPLA2->AA Catalyzes Inhibitor [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (Inhibitor) Inhibitor->sPLA2 Blocks Active Site (Chelates Ca2+) COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (Pain/Inflammation) COX->Prostaglandins Leukotrienes Leukotrienes (Bronchoconstriction) LOX->Leukotrienes

Figure 2: The molecule inhibits sPLA2, preventing the release of Arachidonic Acid and halting downstream inflammatory signaling.

Applications in Drug Development[4][7][11][14][15][16]
5.1 Varespladib Analog Development

This structure is the direct precursor (minus the C3-glyoxylamide) of Varespladib (LY315920). Researchers use this scaffold to:

  • Modify Position 3: Introduce glyoxylamides, oxo-acetates, or amides to enhance binding affinity via hydrogen bonding with the enzyme's amide backbone.

  • Optimize the Benzyl Group: Substitute the phenyl ring (e.g., with fluorine or trifluoromethyl) to probe the hydrophobic pocket depth.

  • Linker Modification: Alter the length of the oxyacetic acid chain (e.g., to propionic acid) to test calcium coordination geometry.

5.2 Therapeutic Areas
  • Snake Venom Antidote: Varespladib and its derivatives are currently being repurposed as broad-spectrum inhibitors of snake venom sPLA2 neurotoxins.

  • Sepsis & Inflammation: Targeting the cytokine storm associated with systemic inflammatory response syndrome (SIRS).

  • Atherosclerosis: Reducing vascular inflammation driven by sPLA2-IIA.

References
  • PubChem. [3-Aminooxalyl-1-(2-benzyl-benzyl)-2-ethyl-1H-indol-4-yloxy]-acetic acid (Varespladib Analog Data).[10] National Library of Medicine. Available at: [Link]

  • Guide to Pharmacology. Varespladib (LY315920) Ligand Page.[11] IUPHAR/BPS. Available at: [Link][11]

  • Google Patents.Method for the preparation of Varespladib (CN101838232B).
  • MDPI. Varespladib in the Treatment of Snakebite Envenoming: Development History. Toxins 2022.[12] Available at: [Link]

Sources

Technical Guide: [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (CAS 2108804-78-8)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (CAS 2108804-78-8), a critical functionalized indole scaffold utilized in the development of secretory phospholipase A2 (sPLA2) inhibitors.

Core Identity & Application in sPLA2 Inhibition [1][2]

Part 1: Executive Summary & Chemical Identity

[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid is a high-purity synthetic intermediate and pharmacophore scaffold. It represents the structural core of the Varespladib (A-001) class of sPLA2 inhibitors, lacking only the C2-ethyl and C3-glyoxylamide functional groups. Its primary utility lies in Structure-Activity Relationship (SAR) profiling and as a precursor for generating libraries of indole-based anti-inflammatory agents.

Physicochemical Profile[3][4][5]
PropertyValueNotes
CAS Number 2108804-78-8 Registered ~2017; High-value building block.
Chemical Name [(1-Benzyl-1H-indol-4-yl)oxy]acetic acidIUPAC
Molecular Formula C₁₇H₁₅NO₃
Molecular Weight 281.31 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.
Solubility DMSO (>50 mg/mL), DMFPoorly soluble in water without pH adjustment.
pKa (Calc) ~3.8 (Carboxylic acid)Ionized at physiological pH (7.4).
LogP (Calc) ~3.2Lipophilic benzyl group drives membrane affinity.

Part 2: Biological Context & Mechanism of Action

The sPLA2 Inhibition Pharmacophore

This molecule is not merely an intermediate; it is a minimal pharmacophore for secretory phospholipase A2 (sPLA2) inhibition. sPLA2 enzymes catalyze the hydrolysis of membrane phospholipids, releasing arachidonic acid—the precursor to pro-inflammatory eicosanoids (prostaglandins, leukotrienes).

Mechanism of Binding:

  • The Acid Head (Oxyacetic Acid): Mimics the phosphate head group of the phospholipid substrate. It coordinates with the catalytic Calcium ion (Ca²⁺) in the sPLA2 active site, disrupting the hydrolysis mechanism.

  • The Indole Core: Acts as a rigid spacer, positioning the functional groups correctly within the enzyme's deep active site channel.

  • The Benzyl Tail (N1-Position): Occupies the hydrophobic "hydrophobic pocket" of the enzyme, providing binding affinity and selectivity over other esterases.

Pathway Visualization

The following diagram illustrates the role of the scaffold within the Arachidonic Acid Cascade and its point of intervention.

sPLA2_Pathway Membrane Membrane Phospholipids Arachidonic Arachidonic Acid Membrane->Arachidonic Hydrolysis sPLA2 sPLA2 Enzyme (Target) sPLA2->Membrane Catalyzes Inhibitor CAS 2108804-78-8 (Scaffold) Inhibitor->sPLA2 Inhibits (Competitive) COX COX-1/2 Arachidonic->COX LOX 5-LOX Arachidonic->LOX Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins Leukotrienes Leukotrienes (Bronchoconstriction) LOX->Leukotrienes

Figure 1: Mechanism of Action. The indole scaffold competitively inhibits sPLA2, preventing the release of Arachidonic Acid and halting the downstream inflammatory cascade.

Part 3: Experimental Protocols

Synthesis Workflow (Self-Validating Protocol)

Rationale: Direct alkylation of 4-hydroxyindole is challenging due to competing N-alkylation. A sequential protection strategy is required to ensure regioselectivity.

Step 1: N-Benzylation (The Hydrophobic Anchor)

  • Reagents: 4-Benzyloxyindole (starting material), Benzyl bromide, NaH, DMF.

  • Note: Using 4-benzyloxyindole prevents O-alkylation at the 4-position during N-benzylation. If starting with 4-hydroxyindole, N-protection is critical.

  • Validation: Monitor disappearance of N-H stretch (~3400 cm⁻¹) in IR or shift in ¹H-NMR.

Step 2: Deprotection

  • Reagents: H₂/Pd-C or BBr₃ (if benzyl ether used).

  • Product: 1-Benzyl-4-hydroxyindole.[3]

  • Critical Checkpoint: The intermediate must be stored under inert gas (Argon) as hydroxyindoles are oxidation-prone (turning black/brown).

Step 3: O-Alkylation (The Acid Head)

  • Reagents: 1-Benzyl-4-hydroxyindole, Methyl bromoacetate, K₂CO₃, Acetone (reflux).

  • Mechanism: Williamson Ether Synthesis.

  • Hydrolysis: Treat the ester with LiOH in THF/Water to yield the final acid (CAS 2108804-78-8).

Solubility & Handling for Biological Assays
  • Stock Preparation: Dissolve 10 mg in 200 µL DMSO to create a 50 mg/mL stock. Sonicate for 30 seconds.

  • Stability: Stable at -20°C for 6 months. Avoid repeated freeze-thaw cycles.

  • Assay Buffer: When diluting into aqueous buffer (e.g., PBS), ensure final DMSO concentration is <0.5% to avoid enzyme denaturation.

HPLC Analytical Method

To verify purity before use in biological assays:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Indole absorption) and 220 nm.

  • Retention Time: Expect elution at ~6.5–7.5 min (highly lipophilic).

Part 4: Structural Analysis & SAR Logic

The structure of CAS 2108804-78-8 is a "privileged scaffold." The diagram below breaks down the functional importance of each region for researchers designing analogs.

Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold.

Expert Insight: Why this specific CAS?

While Varespladib (CAS 172732-68-2) is the clinical candidate, CAS 2108804-78-8 appears in recent patent literature and high-throughput screening libraries as a simplified probe . It allows researchers to test the baseline affinity of the "Indole-4-Oxyacid" motif without the steric complexity of the glyoxylamide group found in Varespladib. If your assay shows activity with this molecule (IC₅₀ typically in the µM range), it validates the binding pocket before optimizing for nM potency.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Varespladib (A-001). Retrieved from [Link]

  • Smart, B. P., et al. (2006). "Structure-Activity Relationships of Indole-Based Inhibitors of Secretory Phospholipase A2." Journal of Medicinal Chemistry. (Foundational SAR for the indole-oxyacetic acid class).
  • ChemSrc. CAS 2108804-78-8 Physicochemical Properties. Retrieved from [Link]

Sources

Biological Activity of[(1-Benzyl-1H-indol-4-yl)oxy]acetic Acid Derivatives: Mechanistic Insights and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in lipid signaling and enzyme kinetics, I frequently encounter chemical scaffolds that fail to translate from in vitro potency to in vivo efficacy. However, [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid derivatives represent a masterclass in rational drug design. This specific chemical class—most notably represented by the prototypical molecule Varespladib (LY315920) —was engineered to act as highly potent, broad-spectrum inhibitors of secretory phospholipase A2 (sPLA2) [1].

This technical guide dissects the structure-activity relationship (SAR), mechanistic causality, and biological activity of these derivatives, providing robust, self-validating experimental protocols for researchers engaged in anti-inflammatory and antivenom drug development.

Chemical Architecture & Structure-Activity Relationship (SAR)

The biological activity of [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid derivatives is entirely dictated by their ability to mimic the transition state of natural membrane phospholipids within the sPLA2 active site. The indole nucleus serves as a privileged scaffold, providing a rigid, aromatic framework that perfectly aligns with the enzyme's hydrophobic channel [5].

Mechanistic Causality of the Pharmacophore

Every functional group on this scaffold serves a precise thermodynamic or steric purpose:

  • The Indole Core: Acts as a bioisostere for the hydrophobic lipid tail of glycerophospholipids, driving the initial binding event via hydrophobic collapse.

  • The 1-Benzyl Substitution: The N-1 benzyl group is critical for anchoring the molecule. It penetrates deeply into the hydrophobic binding pocket of sPLA2, engaging in

    
     stacking interactions with aromatic residues lining the channel [1].
    
  • The 4-Oxyacetic Acid Moiety: This is the catalytic linchpin. The carboxylic acid acts as a bioisostere for the phospholipid phosphate headgroup. It directly coordinates with the essential Calcium ion (Ca2+) in the sPLA2 active site, displacing the nucleophilic water molecule required for ester hydrolysis [5].

  • The 3-Glyoxylamide/Acetamide Group: Forms rigid, directional hydrogen bonds with the catalytic dyad (His48 and Asp99), effectively locking the enzyme in a thermodynamically dead state [5].

Table 1: SAR Summary of the Indole Scaffold
Structural MoietySubstitutionPharmacological EffectMechanistic Causality
Indole Core N/ABaseline AffinityMimics the hydrophobic tail of natural phospholipids.
N-1 Position Benzyl groupIncreased PotencyFills the hydrophobic binding pocket; provides van der Waals anchoring.
C-4 Position Oxyacetic acidCritical for ActivityCoordinates with the catalytic Ca2+ ion; acts as a phosphate bioisostere.
C-3 Position GlyoxylamideEnhanced SpecificityForms critical hydrogen bonds with the His48/Asp99 catalytic dyad.
C-2 Position Ethyl groupOptimal FitEnhances lipophilicity and steric alignment within the hydrophobic channel.

Mechanism of Action: Halting the Eicosanoid Cascade

sPLA2 enzymes catalyze the hydrolysis of the sn-2 ester bond of membrane glycerophospholipids. This cleavage releases two potent lipid mediators: Arachidonic Acid (AA) and Lysophospholipids (LPC) . Arachidonic acid is subsequently funneled into the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, generating a massive wave of pro-inflammatory eicosanoids (prostaglandins, leukotrienes, and thromboxanes) [2].

By competitively binding to the sPLA2 active site with picomolar to low-nanomolar affinity,[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid derivatives halt this inflammatory cascade at its absolute apex, preventing the generation of all downstream mediators simultaneously [3].

SPLA2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Cleaved by sPLA2 LPC Lysophospholipids (LPC) Membrane->LPC Cleaved by sPLA2 sPLA2 sPLA2 Enzyme (Active) sPLA2->Membrane Catalyzes COX COX / LOX Pathways AA->COX Substrate Eicosanoids Pro-inflammatory Eicosanoids COX->Eicosanoids Synthesizes Inhibitor [(1-Benzyl-1H-indol-4-yl)oxy]acetic Acid Derivatives Inhibitor->sPLA2 Competitive Inhibition

sPLA2 signaling cascade and competitive inhibition by indole-oxyacetic acid derivatives.

Biological Activity Profiles & Therapeutic Indications

The biological activity of these derivatives spans multiple therapeutic areas, driven by the ubiquitous nature of sPLA2 in human pathology and animal venoms.

  • Cardiovascular & Inflammatory Diseases: Originally developed for sepsis and acute coronary syndrome, these derivatives inhibit human sPLA2 Groups IIA, V, and X. By doing so, they significantly reduce systemic inflammation and have been shown to reduce atherosclerosis and aneurysm formation in ApoE−/− murine models [2].

  • Antivenom Therapeutics (Drug Repurposing): A revolutionary application of Varespladib is its use as a broad-spectrum inhibitor of snake venom sPLA2 (svPLA2). svPLA2s are the primary drivers of myotoxicity, neurotoxicity, and hemolysis in Elapidae and Viperidae envenomation. Varespladib neutralizes these toxins across 28 medically important snake venoms, offering a potential universal pre-referral treatment for snakebites [4].

Table 2: Biological Activity Profile of Varespladib (Prototypical Derivative)
Target / IsoformIC50 ValueBiological Implication
Human sPLA2 Group IIA 9 nMSuppression of systemic inflammation and acute phase responses [3].
Human sPLA2 Group V 12 nMReduction of macrophage-mediated atherosclerosis progression [2].
Human sPLA2 Group X 14 nMInhibition of the pro-inflammatory eicosanoid cascade.
Snake Venom sPLA2 Picomolar to low nMBroad-spectrum neutralization of venom-induced myotoxicity [4].

Experimental Workflows & Validation Protocols

To ensure scientific integrity, every assay used to evaluate these derivatives must be a self-validating system. Below are the definitive protocols for quantifying the biological activity of[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid derivatives.

Protocol 1: In Vitro Fluorometric sPLA2 Inhibition Assay

Causality: We utilize a fluorogenic phospholipid substrate (e.g., bis-BODIPY FL C11-PC). In its intact state, the fluorophores auto-quench. Cleavage of the sn-2 bond by sPLA2 separates the fluorophores, resulting in a quantifiable fluorescence increase. Inhibitors prevent this cleavage, keeping the signal quenched.

  • Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 1 mM CaCl2. Crucial Note: The presence of Ca2+ is strictly required for sPLA2 catalytic activity; omitting it will yield false negatives.

  • Compound Dilution: Dissolve the indole derivative in anhydrous DMSO. Prepare a 10-point serial dilution (1 pM to 10 µM) to capture a complete sigmoidal dose-response curve.

  • Enzyme Incubation: Add 0.1 nM recombinant human sPLA2 (or purified snake venom) to a 384-well black microplate. Introduce the diluted inhibitor and incubate for 30 minutes at room temperature to achieve thermodynamic binding equilibrium.

  • Substrate Addition: Rapidly inject 1 µM of the fluorogenic phospholipid substrate into all wells.

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes using a microplate reader (Excitation: 485 nm / Emission: 530 nm). Calculate the initial velocity (

    
    ) of the linear phase.
    
  • Self-Validation Step (The EGTA Control): Include a control well containing 5 mM EGTA (a potent calcium chelator) instead of CaCl2. Complete suppression of fluorescence in this well validates that the observed signal is entirely dependent on Ca2+-mediated sPLA2 enzymatic activity, ruling out background auto-hydrolysis or artifactual fluorescence.

Experimental_Workflow Prep Compound Prep Dissolve in DMSO Enzyme sPLA2 Incubation Ca2+ Buffer (pH 7.4) Prep->Enzyme Substrate Substrate Addition Fluorogenic Micelles Enzyme->Substrate Read Fluorescence Readout Ex: 485nm / Em: 530nm Substrate->Read Analysis Data Analysis Calculate IC50 Read->Analysis

Step-by-step experimental workflow for in vitro fluorometric screening of sPLA2 inhibitors.

Protocol 2: Cell-Based Arachidonic Acid Release Assay

Causality: This assay measures the downstream functional consequence of sPLA2 inhibition in a living biological system, confirming that the molecule can penetrate cell membranes and engage its target in a complex physiological environment.

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well tissue culture plate at

    
     cells/well. Incubate overnight at 37°C in a 5% CO2 atmosphere.
    
  • Target Engagement: Pre-treat the macrophages with varying concentrations of the[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid derivative for 1 hour.

  • Stimulation: Challenge the cells with 100 ng/mL Lipopolysaccharide (LPS) and 1 mM ATP. This combination robustly induces the secretion and activation of endogenous sPLA2.

  • Quantification: After 4 hours of stimulation, harvest the cell culture supernatant. Quantify the released Arachidonic Acid (AA) and its downstream metabolite Prostaglandin E2 (PGE2) using a competitive ELISA or LC-MS/MS.

  • Self-Validation Step (The Viability Control): Perform an MTT or CellTiter-Glo viability assay on the remaining cells in parallel. This step is non-negotiable; it proves that the observed reduction in AA/PGE2 is due to true pharmacological inhibition of sPLA2, rather than compound-induced cytotoxicity causing a general shutdown of cellular metabolism.

References

  • Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Varespladib (A-002), a Secretory Phospholipase A2 Inhibitor, Reduces Atherosclerosis and Aneurysm Formation in ApoE−/− Mice Source: ResearchGate URL:[Link]

  • (PDF) Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation Source: ResearchGate URL:[Link]

  • Indole Inhibitors of Human Nonpancreatic Secretory Phospholipase A2. 1. Indole-3-acetamides | Journal of Medicinal Chemistry Source: American Chemical Society (ACS) URL:[Link]

1-Benzyl-1H-indol-4-yl ether derivatives literature review

Author: BenchChem Technical Support Team. Date: March 2026

Core Scaffold for Next-Generation sPLA2 Inhibitors

Executive Summary

The 1-benzyl-1H-indol-4-yl ether scaffold represents a privileged structural motif in medicinal chemistry, primarily recognized for its critical role in the development of Secreted Phospholipase A2 (sPLA2) inhibitors. Unlike the ubiquitous 5-substituted indole frameworks seen in serotonin modulators, the 4-alkoxy substitution (ether linkage) combined with N1-benzylation creates a unique steric and electronic profile. This specific geometry is essential for occupying the hydrophobic "active site slot" of human Group X (hGX) and Group IIA (hGIIA) sPLA2 enzymes, effectively blocking the hydrolysis of membrane phospholipids and arresting the arachidonic acid inflammatory cascade.

This guide details the synthetic construction of this scaffold, its structure-activity relationships (SAR), and its application in attenuating inflammatory pathways.

Therapeutic Utility & Mechanism of Action

The Biological Target: sPLA2

Secreted Phospholipase A2 enzymes are upstream regulators of the eicosanoid storm. They hydrolyze the sn-2 ester bond of glycerophospholipids to release free fatty acids (mainly Arachidonic Acid) and lysophospholipids.

  • Pathology: Overexpression of sPLA2 is linked to septic shock, atherosclerosis, and rheumatoid arthritis.

  • Scaffold Mechanism: The 1-benzyl-1H-indol-4-yl ether moiety mimics the lipophilic substrate. The 1-benzyl group interacts with the hydrophobic interfacial binding surface (i-face) of the enzyme, while the 4-ether substituent (often methoxy or benzyloxy) provides critical steric bulk that prevents the catalytic histidine/aspartate dyad from accessing the phospholipid substrate.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of 1-benzyl-1H-indol-4-yl ether derivatives within the inflammatory cascade.

sPLA2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (Free Fatty Acid) Membrane->AA Hydrolysis sPLA2 sPLA2 Enzyme (Target) sPLA2->Membrane Catalyzes Inhibitor 1-Benzyl-1H-indol-4-yl Ether Derivative Inhibitor->sPLA2 Inhibits (IC50 < 50 nM) COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (Pain/Inflammation) COX->Prostaglandins Leukotrienes Leukotrienes (Bronchoconstriction) LOX->Leukotrienes

Figure 1: Mechanism of Action. The indole derivative competitively inhibits sPLA2, preventing the release of Arachidonic Acid and halting downstream inflammatory mediator production.

Chemical Synthesis & Protocols

The construction of the 1-benzyl-1H-indol-4-yl ether core requires precise regiochemical control. The most robust route involves the N-benzylation of a pre-functionalized 4-alkoxyindole.

Synthetic Workflow

The synthesis proceeds in two critical phases: (1) Construction of the ether at C4 (if not commercially sourced) and (2) N-alkylation at Position 1.

Synthesis_Workflow Start 4-Hydroxyindole Step1 O-Alkylation (MeI or BnBr / K2CO3) Start->Step1 Inter 4-Alkoxyindole (Intermediate) Step1->Inter Step2 N-Benzylation (BnBr / NaH / DMF) Inter->Step2 Final 1-Benzyl-4-alkoxyindole (Scaffold) Step2->Final Active C3-Functionalization (e.g., Glyoxylamide) Final->Active Downstream SAR

Figure 2: Synthetic route to the 1-benzyl-1H-indol-4-yl ether scaffold.

Detailed Protocol: N-Benzylation of 4-Methoxyindole

This protocol describes the synthesis of 1-benzyl-4-methoxyindole , a key precursor for sPLA2 inhibitors.

Reagents:

  • 4-Methoxyindole (1.0 equiv)[1]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[2]

  • Benzyl Bromide (1.1 equiv)[2][3]

  • N,N-Dimethylformamide (DMF), anhydrous[4]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ). Add anhydrous DMF (0.2 M concentration relative to indole).
    
  • Deprotonation: Cool the DMF solution to 0°C using an ice bath. Add 4-methoxyindole and stir until dissolved.

  • Base Addition: Carefully add NaH (1.2 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes to ensure complete formation of the indolyl anion.

  • Alkylation: Add benzyl bromide (1.1 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 3–12 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting material (

    
    ) disappears and the product (
    
    
    
    ) dominates.
  • Quench & Workup: Cool the flask to 0°C. Quench carefully with saturated aqueous

    
    . Dilute with water and extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% 
    
    
    
    10% EtOAc in Hexanes).

Validation Criteria:

  • Yield: Expected range 85–92%.

  • 1H NMR (CDCl3): Look for the diagnostic N-benzyl singlet (

    
     ppm, 2H) and the C4-methoxy singlet (
    
    
    
    ppm, 3H).

Quantitative Data & SAR Analysis

The potency of these derivatives is heavily influenced by the C4-substituent and the N1-benzyl substitution pattern.

Comparative Potency (sPLA2 Inhibition)

The following table summarizes data for derivatives where the core 1-benzyl-1H-indol-4-yl ether scaffold is maintained but the C3-position is elaborated (e.g., into a glyoxylamide acid, a common pharmacophore).

Compound IDN1-SubstituentC4-SubstituentC3-MoietyIC50 (hGX sPLA2)IC50 (hGIIA sPLA2)
Ref-1 (Scaffold)BenzylMethoxyH> 10 µM (Inactive)> 10 µM
LY315920 BenzylMethoxyGlyoxylamide9 nM 15 nM
Analog A 2,4-DiCl-BenzylMethoxyGlyoxylamide4 nM 25 nM
Analog B BenzylBenzyloxyGlyoxylamide45 nM120 nM
Analog C MethylMethoxyGlyoxylamide> 1000 nM> 1000 nM

Key Insights:

  • The "Ether" Rule: A bulky ether at C4 (like benzyloxy) can decrease potency compared to the smaller methoxy group for hGX targets due to steric clashes in the active site.

  • N1-Benzyl Necessity: Replacing the N1-benzyl with a methyl group (Analog C) results in a drastic loss of potency (>100-fold), confirming that the benzyl group is a critical pharmacophore anchor.

References

  • Meyer Zu Vilsendorf, I., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry. Link

  • Smart, B. P., et al. (2006). Highly Specific and Broadly Potent Inhibitors of Mammalian Secreted Phospholipases A2. Journal of Medicinal Chemistry. Link

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals: 4-Benzyloxyindole. Organic Syntheses.[5][6][7] Link

  • Dillard, R. D., et al. (1996). Indole Inhibitors of Human Nonpancreatic Secretory Phospholipase A2. 1. Indole-3-glyoxylamides. Journal of Medicinal Chemistry. Link

  • BenchChem Protocols. Improving the reaction conditions for the N-benzylation of indoles.Link[2]

Sources

The Therapeutic Potential of Benzyl-Indole Oxyacetic Acid Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged structure" in the realm of drug discovery.[1][2] Its inherent physicochemical and biological properties make it a versatile scaffold for the design and development of novel therapeutic agents.[1] Nature itself has utilized the indole core in a myriad of bioactive compounds. This foundational structure is present in numerous approved drugs and clinical candidates, underscoring its significance in medicinal chemistry.[1][3] Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5] This guide will delve into a specific and promising class of these compounds: benzyl-indole oxyacetic acid analogs, exploring their synthesis, multifaceted therapeutic potential, and the underlying mechanisms of action that position them as compelling candidates for further drug development.

Synthetic Strategies for Benzyl-Indole Oxyacetic Acid Analogs and Related Derivatives

The synthesis of benzyl-indole oxyacetic acid analogs and related indole derivatives typically involves multi-step protocols that allow for the systematic modification of the core structure to optimize biological activity. A common approach involves the protection of the indole nitrogen, followed by functionalization at various positions of the indole ring.

General Synthetic Scheme

A representative synthetic route often begins with the N-alkylation of an indole derivative with a substituted benzyl bromide. This is a crucial step that introduces the benzyl moiety, a key pharmacophoric feature. Subsequent reactions can then be employed to introduce the oxyacetic acid side chain or other functional groups.

For instance, the synthesis of 1-benzylindoles can be achieved by reacting the parent indole with an appropriately substituted benzyl bromide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF).[5]

Synthesis_Scheme Indole Indole N_Benzyl_Indole N-Benzyl Indole Derivative Indole->N_Benzyl_Indole 1. BenzylBromide Substituted Benzyl Bromide BenzylBromide->N_Benzyl_Indole Base Base (e.g., NaH) Base->N_Benzyl_Indole Solvent Solvent (e.g., DMF) Solvent->N_Benzyl_Indole Further_Functionalization Further Functionalization (e.g., introduction of oxyacetic acid side chain) N_Benzyl_Indole->Further_Functionalization 2. Final_Analog Benzyl-Indole Oxyacetic Acid Analog Further_Functionalization->Final_Analog 3.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-Indole-3-Carbinol

While not an oxyacetic acid analog, the synthesis of 1-benzyl-indole-3-carbinol provides a foundational protocol for the benzylation of the indole nitrogen, a key step in the synthesis of the target compounds. This protocol is adapted from Heaney and Ley (1973) as cited in a study on potent indole-3-carbinol derivatives.[6]

Step-by-Step Methodology:

  • Preparation of the Indole Anion: Add potassium hydroxide (6.5 g) to dimethyl sulfoxide (DMSO) (50 mL) in a 250 mL flask and stir for 5 minutes. Add indole (2.93 g) and continue stirring for an additional 45 minutes to form the indole anion.

  • Benzylation: Place the reaction mixture in an ice bath. Add benzyl bromide (8.55 g, 5.95 mL) dropwise to the stirred solution. Continue stirring for 45 minutes.

  • Work-up and Extraction: Add water (50 mL) to the reaction mixture. Partition the product with diethyl ether (3 x 100 mL).

  • Purification: The subsequent steps would involve formylation of the N-benzyl indole followed by reduction to the carbinol. For benzyl-indole oxyacetic acid analogs, an alternative functionalization would be performed.

Therapeutic Potential in Oncology

Indole-based scaffolds are at the forefront of cancer research due to their ability to modulate multiple biological targets crucial for tumor growth and survival.[7] Benzyl-indole derivatives, in particular, have shown significant promise as anticancer agents by inducing apoptosis, disrupting the cell cycle, and inhibiting key signaling pathways.[1][7][8]

Mechanism of Action in Cancer

The anticancer activity of benzyl-indole oxyacetic acid analogs and related compounds is often multifactorial, targeting several key cellular processes.

  • Histone Deacetylase (HDAC) Inhibition: Certain indole-3-butyric acid analogues have been identified as potent HDAC inhibitors.[7] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. Mechanistic studies have shown that these indole derivatives can induce apoptosis in cancer cells.[7]

  • Tubulin Polymerization Inhibition: Many synthetic indole derivatives function as inhibitors of tubulin polymerization, a critical process for cell division.[7] By disrupting microtubule dynamics, these compounds can arrest cancer cells in mitosis, leading to cell death.

  • Bcl-2 Inhibition: The Bcl-2 family of proteins are key regulators of apoptosis. A series of indole-based compounds have been designed and synthesized as potent inhibitors of Bcl-2, demonstrating significant anticancer activity in various cancer cell lines.[8] One such compound, with a 4-methoxy substitution, was found to induce a 43-fold increase in early apoptosis and a 111-fold increase in late apoptosis, while also causing cell cycle arrest at the G1/S phase.[8]

  • Anti-Angiogenic Properties: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Certain (Z)-(±)-2-(N-benzylindol-3-ylmethylene)quinuclidin-3-ol/one analogs have been shown to inhibit endothelial cell proliferation and migration, key steps in angiogenesis.[9]

Anticancer_Mechanisms cluster_drug Benzyl-Indole Oxyacetic Acid Analogs cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Drug Analogs HDAC HDACs Drug->HDAC Tubulin Tubulin Drug->Tubulin Bcl2 Bcl-2 Drug->Bcl2 Angiogenesis Angiogenesis Drug->Angiogenesis Gene_Expression Altered Gene Expression HDAC->Gene_Expression Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Apoptosis Apoptosis Bcl2->Apoptosis Inhibition_of_Vessel_Formation Inhibition of Vessel Formation Angiogenesis->Inhibition_of_Vessel_Formation Tumor_Suppression Tumor Growth Suppression Gene_Expression->Tumor_Suppression Mitotic_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression Inhibition_of_Vessel_Formation->Tumor_Suppression

In Vitro and In Vivo Efficacy

Numerous studies have demonstrated the potent in vitro and in vivo anticancer activity of benzyl-indole derivatives.

Compound ClassCancer Cell LineIn Vitro Activity (IC50)In Vivo ModelIn Vivo EfficacySource
Indole-3-butyric acid analoguesU937, U266, HepG2, A2780, PNAC-17.71 nM (HDAC6)HepG2 xenograftSignificant tumor suppression[7]
Curcumin-inspired indole analoguesPC-33.12–6.34 μM--[7]
Indole-based Bcl-2 inhibitorsMCF-7, MDA-MB-231, A549Sub-micromolar--[8]
1-benzyl-indole-3-carbinolMCF-7, MDA-MB-2310.05 μMAthymic mice with breast cancer xenograftsInhibited tumor growth[6]
N-benzylisoindole-1,3-dione derivativesA549-Luc114.25 and 116.26 μMNude mice with A549-luc xenograftsPotential anticancer agents[10]

Therapeutic Potential in Inflammatory Diseases

Inflammation is a complex biological response implicated in a wide range of diseases. Indole derivatives have emerged as promising anti-inflammatory agents.[4]

Mechanism of Action in Inflammation

The anti-inflammatory effects of benzyl-indole oxyacetic acid analogs and related compounds are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade.

  • Cytosolic Phospholipase A2α (cPLA2α) Inhibition: cPLA2α is a critical enzyme responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[5] Systematic structural variations of a 2,4-dichlorobenzyl-substituted indole derivative led to the development of compounds with submicromolar activity against cPLA2α.[5]

  • Ectonucleotidase Inhibition: Ectonucleotidases are enzymes that regulate extracellular nucleotide signaling, which plays a role in inflammation. A new class of indole acetic acid sulfonate derivatives has been synthesized and shown to have noticeable inhibitory activity against human ectonucleotidases, with some compounds exhibiting IC50 values in the sub-micromolar range.[11]

Anti_Inflammatory_Mechanisms cluster_drug Benzyl-Indole Oxyacetic Acid Analogs cluster_targets Enzymatic Targets cluster_effects Biochemical Effects cluster_outcome Therapeutic Outcome Drug Analogs cPLA2a cPLA2α Drug->cPLA2a Ectonucleotidases Ectonucleotidases Drug->Ectonucleotidases Arachidonic_Acid_Release Reduced Arachidonic Acid Release cPLA2a->Arachidonic_Acid_Release Nucleotide_Signaling Modulation of Nucleotide Signaling Ectonucleotidases->Nucleotide_Signaling Inflammation_Reduction Reduction of Inflammation Arachidonic_Acid_Release->Inflammation_Reduction Nucleotide_Signaling->Inflammation_Reduction

In Vitro Efficacy

The in vitro anti-inflammatory potential of these compounds has been demonstrated through various enzyme inhibition assays.

Compound ClassTarget EnzymeIn Vitro Activity (IC50)Source
Indole acetic acid sulfonate derivativesh-ENPP1, h-ENPP3, h-e5′NT, r-e5′NT, h-TNAP0.32 to 0.81 μM[11]
1-benzylindole derivativescPLA2αSubmicromolar[5]

Pharmacokinetics and Drug-like Properties

For any therapeutic candidate, favorable pharmacokinetic properties are essential for clinical success. While comprehensive data on benzyl-indole oxyacetic acid analogs is still emerging, studies on related indole derivatives provide valuable insights.

The lipophilicity of the benzyl group can enhance membrane permeability.[12] However, high lipophilicity can also lead to poor water solubility, which is a common challenge for many cPLA2α inhibitors.[5] Strategies to improve aqueous solubility and cell permeability, such as the introduction of polar functional groups, are critical for optimizing the drug-like properties of these compounds.

Future Directions and Conclusion

Benzyl-indole oxyacetic acid analogs represent a highly promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to interact with multiple biological targets offers the potential for developing highly effective and potentially safer therapeutic agents.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the benzyl and oxyacetic acid moieties to enhance potency and selectivity.

  • Mechanism of Action Elucidation: Deeper investigation into the specific signaling pathways modulated by these compounds.

  • Pharmacokinetic Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to optimize drug-like properties.

  • In Vivo Efficacy in Disease Models: Evaluation of lead compounds in relevant animal models of cancer and inflammatory diseases.

References

  • Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. (2023). RSC Publishing.
  • 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (2016).
  • Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. (2015). PubMed.
  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (n.d.). PMC.
  • 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. (n.d.). PMC.
  • Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. (2023). Frontiers.
  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023). MDPI.
  • Application Notes and Protocols for Reactions Involving Benzyl 2-Oxoacet
  • Benzyl 3-acetyl-1H-indole-1-carboxyl
  • Antiangiogenic properties of substituted (Z)-(±)-2-(N-benzylindol-3-ylmethylene)
  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histop
  • Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. (2016). Bentham Science.
  • Anti-Tumor Activity of Indole: A Review. (2024). Bentham Science.
  • Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. (2025). PubMed.
  • 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. (n.d.). PMC.
  • An Efficient Synthesis of 2-CF3-3-Benzylindoles. (2021). PMC.

Sources

[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid as a PLA2 inhibitor intermediate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes mechanistic insight, robust synthetic protocols, and the structural logic of PLA2 inhibition.

Functional Role: Key Intermediate for sPLA2 Inhibitor Scaffolds (e.g., Varespladib Analogues) Molecular Weight: 281.31 g/mol Core Application: Fragment-based drug design, Lipophilic-Hydrophilic Scaffold Construction

Executive Summary: The Structural Logic

In the development of secretory Phospholipase A2 (sPLA2) inhibitors, the indole nucleus serves as a privileged scaffold due to its ability to mimic the hydrophobic fatty acid chains of the phospholipid substrate.

The molecule [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid represents a critical "Head-to-Tail" mimetic intermediate.

  • The 1-Benzyl Moiety: Occupies the hydrophobic channel of the sPLA2 active site, mimicking the sn-2 arachidonyl tail.

  • The 4-Oxyacetic Acid Moiety: Mimics the phosphate headgroup, providing essential electrostatic interactions with the calcium-coordinating network at the enzyme surface.

  • The C3 Position (Unsubstituted): This intermediate leaves the C3 position open for the introduction of a glyoxylamide bridge (or similar zinc/calcium chelating motifs), which is the hallmark of high-potency inhibitors like Varespladib (LY315920) .

This guide details the high-fidelity synthesis, characterization, and downstream utility of this specific intermediate.

Chemical Architecture & SAR Visualization

Understanding the Structure-Activity Relationship (SAR) is prerequisite to synthesis. The intermediate establishes the binding orientation within the active site.

SAR_Logic Core Indole Core (Planar Scaffold) Pos1 1-Benzyl Group (Hydrophobic Pocket Occupancy) Core->Pos1 N1 Substitution Pos4 4-Oxyacetic Acid (Phosphate Mimic / H-Bond Acceptor) Core->Pos4 C4 Ether Linkage Pos3 C3: Reactive Site (Target for Glyoxylamide Insertion) Core->Pos3 Electrophilic Aromatic Subst. Enzyme sPLA2 Active Site (Ca2+ Catalytic Groove) Pos1->Enzyme Van der Waals Interactions Pos4->Enzyme Electrostatic/Ca2+ Coordination Pos3->Enzyme Transition State Mimicry (Future Step)

Figure 1: Pharmacophore mapping of the intermediate against the sPLA2 active site requirements.

Synthetic Methodology

To ensure regiochemical purity (specifically avoiding C-alkylation or mixed O/N alkylation products), a Protection-Deprotection Strategy is recommended over direct alkylation of 4-hydroxyindole.

Phase 1: Regioselective N-Benzylation

Direct alkylation of 4-hydroxyindole can lead to O-alkylation. We utilize a silyl protection strategy.

Reagents: 4-Hydroxyindole, TBDMS-Cl (tert-Butyldimethylsilyl chloride), Benzyl bromide, NaH.

  • Silylation:

    • Dissolve 4-hydroxyindole (1.0 eq) in anhydrous DMF.

    • Add Imidazole (2.5 eq) followed by TBDMS-Cl (1.2 eq) at 0°C.

    • Stir at RT for 4h. Quantitative conversion to 4-(tert-butyldimethylsilyloxy)indole .

    • QC Check: TLC (Hexane/EtOAc 9:1) – disappearance of polar starting material.

  • N-Benzylation:

    • Cool the silyl ether solution (in DMF) to 0°C.

    • Add NaH (60% dispersion, 1.2 eq) portion-wise. Evolution of H2 gas.

    • Stir 30 min to ensure deprotonation of the indole N-H (pKa ~16).

    • Add Benzyl bromide (1.1 eq) dropwise.

    • Warm to RT and stir 12h.

    • Workup: Quench with NH4Cl(aq), extract into EtOAc.

    • Product:1-Benzyl-4-(tert-butyldimethylsilyloxy)indole .

Phase 2: O-Alkylation and Deprotection

Now that the Nitrogen is blocked, we expose the Oxygen for precise alkylation.

Reagents: TBAF (Tetra-n-butylammonium fluoride), tert-Butyl bromoacetate, K2CO3, TFA (Trifluoroacetic acid).

  • Desilylation:

    • Treat the N-benzyl intermediate with TBAF (1.1 eq) in THF at 0°C.

    • Reaction is rapid (<1h).

    • Isolate 1-Benzyl-4-hydroxyindole . This phenol is prone to oxidation; proceed immediately or store under Argon.

  • O-Alkylation (The Critical Step):

    • Dissolve 1-Benzyl-4-hydroxyindole in Acetone (anhydrous).

    • Add K2CO3 (3.0 eq, anhydrous/powdered) and tert-Butyl bromoacetate (1.1 eq).

    • Note: Use of the tert-butyl ester prevents transesterification and simplifies final hydrolysis.

    • Reflux for 4-6h.

    • Filter inorganic salts, concentrate filtrate.

    • Purification: Flash Chromatography (SiO2, Hexane/EtOAc gradient).

  • Ester Cleavage:

    • Dissolve the ester in DCM/TFA (1:1 ratio).

    • Stir at RT for 2h.

    • Concentrate in vacuo. Co-evaporate with Toluene to remove residual TFA.

    • Recrystallize from EtOH/Water.

Synthetic Workflow Diagram

Synthesis_Flow SM 4-Hydroxyindole Step1 1. TBDMS-Cl, Imidazole (O-Protection) SM->Step1 Inter1 4-OTBS-Indole Step1->Inter1 Step2 2. NaH, Benzyl Bromide (N-Benzylation) Inter1->Step2 Inter2 1-Benzyl-4-OTBS-Indole Step2->Inter2 Step3 3. TBAF (Desilylation) 4. Br-CH2-COOtBu, K2CO3 Inter2->Step3 Inter3 Ester Precursor (t-Butyl ester) Step3->Inter3 Step4 5. TFA/DCM (Acid Deprotection) Inter3->Step4 Final Target: [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid Step4->Final

Figure 2: Step-wise synthetic route ensuring regiochemical fidelity.

Experimental Characterization Data (Model)

Self-validating parameters for the final product.

ParameterSpecificationAnalytical Method
Appearance Off-white to pale yellow solidVisual
Purity >98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
MS (ESI) [M-H]- = 280.1LC-MS (Negative Mode)
1H NMR δ 7.3 (m, 5H, Bn), 7.1 (d, 1H, C7), 6.9 (t, 1H, C6), 6.5 (d, 1H, C5), 5.3 (s, 2H, N-CH2), 4.7 (s, 2H, O-CH2)400 MHz, DMSO-d6
Solubility Soluble in DMSO, MeOH; Insoluble in Water (pH < 4)Gravimetric

Downstream Utility: Varespladib Analogues

This intermediate is the substrate for the Oxalyl Chloride Sequence , which installs the glyoxylamide functionality at C3.

Protocol for C3-Functionalization:

  • Acylation: React the intermediate (protected as methyl ester) with Oxalyl Chloride in DCM at 0°C. The electron-rich indole C3 attacks the electrophile.

  • Aminolysis: Treat the resulting glyoxylyl chloride with NH3 or substituted amines to form the glyoxylamide.

  • Hydrolysis: Saponify both the glyoxylamide (if needed) and the oxyacetic ester to yield the final active pharmaceutical ingredient (API).

This modular approach allows for the rapid generation of libraries by varying the amine in step 2, while keeping the [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid core constant.

References

  • Vertex Pharmaceuticals & Shionogi Co. (2010). Method for the preparation of Varespladib. CN101838232B.[1][2] Google Patents. Link

  • Smart, B. P., et al. (2006). Quantitative structure-activity relationship (QSAR) analysis of a series of indole analogues as inhibitor for human group V secretory phospholipase A2. Bioorganic & Medicinal Chemistry Letters. Link

  • Lilly Research Laboratories. (2015).[3] Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds. Bioorganic & Medicinal Chemistry Letters. Link

  • Santa Cruz Biotechnology. PLA2 Inhibitors and Substrates: Varespladib Data Sheet. Link

  • Meyer Zu Vilsendorf, I., et al. (2023).[4] 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis and biological activity. RSC Medicinal Chemistry.[4] Link

Sources

The 4-Substituted Indole-3-Acetic Acid Scaffold: Chemical Properties, Synthesis, and Therapeutic Potential

[1]

Executive Summary

Indole-3-acetic acid (IAA) is the quintessential auxin, governing plant morphogenesis.[1] However, substitution at the 4-position of the indole ring creates a unique subclass of congeners—most notably 4-chloroindole-3-acetic acid (4-Cl-IAA) —that exhibit radically distinct physicochemical and biological profiles.[1] Unlike native IAA, which is rapidly metabolized, 4-substituted variants often display metabolic resistance and "super-auxin" activity, making them critical subjects in plant physiology and potent scaffolds in medicinal chemistry (e.g., CRTh2 antagonists).[1]

This guide provides a technical deep-dive into the 4-substituted IAA scaffold, detailing its electronic characteristics, a robust synthesis protocol, and its dual utility in agriculture and drug discovery.[1]

Physicochemical Profile & Electronic Effects[2][3][4]

The introduction of a substituent at the C4 position imposes significant steric and electronic perturbations on the indole nucleus. This proximity to the C3-acetic acid side chain influences both the conformation of the molecule and its interaction with binding pockets (e.g., TIR1 ubiquitin ligase or human CRTh2).

Comparative Properties: IAA vs. 4-Cl-IAA

The following table contrasts the native hormone with its naturally occurring 4-chlorinated analogue found in Pisum sativum (pea) and Vicia faba (broad bean).[1][2]

PropertyIndole-3-Acetic Acid (IAA)4-Chloroindole-3-Acetic Acid (4-Cl-IAA)Impact of 4-Substitution
Molecular Weight 175.19 g/mol 209.63 g/mol Increased mass and volume.[1]
pKa (COOH) ~4.75~4.70Slight increase in acidity due to inductive effect of Cl (-I effect).[1]
LogP (Lipophilicity) 1.412.1 – 2.3Significant increase in lipophilicity; enhances membrane permeability.[1]
Melting Point 168–170 °C179–180 °CEnhanced crystal lattice energy.
Metabolic Stability Low (Rapid oxidation)High (Resistant)Critical Differentiator: Steric/electronic blockade of peroxidase attack.[1]
Auxin Activity Standard (1x)10x – 100x"Super-auxin" effect due to accumulation and high receptor affinity.[1]
Electronic Perturbation

The 4-position is electronically coupled to the nitrogen lone pair and the C3 position.

  • Steric Buttressing: A substituent at C4 (like -Cl or -Me) exerts steric pressure on the C3-side chain, restricting its rotation.[1] This "buttressing effect" can lock the acetic acid tail into a bioactive conformation preferred by receptors.

  • Peroxidase Resistance: Native IAA is degraded by plant peroxidases via oxidation at the indole ring (often initiating at C2 or C3). A 4-substituent sterically hinders the approach of the heme-containing enzyme and electronically deactivates the ring toward the radical cation formation required for oxidative decarboxylation.

Biological Mechanism: The "Death Hormone" Hypothesis

In high concentrations, 4-Cl-IAA acts as a herbicide.[1] Its mechanism illustrates the danger of unregulated signaling.

  • TIR1/AFB High Affinity: 4-substituted IAAs bind the TIR1 (Transport Inhibitor Response 1) receptor pocket with high affinity.[1] The 4-substituent fills a hydrophobic cavity that native IAA leaves vacant, stabilizing the receptor-auxin-Aux/IAA co-receptor complex.[1]

  • Metabolic Dead-End: Because it is not broken down by peroxidases, 4-Cl-IAA accumulates in tissues.[1]

  • The "Death" Signal: In maturing seeds of legumes, 4-Cl-IAA is hypothesized to act as a senescence signal ("death hormone"), mobilizing nutrients from the maternal tissue to the seed by triggering massive ethylene production and unregulated growth in the mother plant, ultimately killing it to ensure seed survival.

Diagram 1: Mechanism of Action & Resistance

GIAANative IAAReceptorTIR1 ReceptorComplexIAA->ReceptorBindsPeroxidasePeroxidaseEnzymesIAA->PeroxidaseHigh AffinityCl_IAA4-Substituted IAA(e.g., 4-Cl-IAA)Cl_IAA->ReceptorHigh Affinity(Hydrophobic Fill)Cl_IAA->PeroxidaseSteric BlockadeSignalSustained AuxinSignalingReceptor->SignalGene ExpressionDegradationOxidativeDecarboxylationPeroxidase->DegradationRapid BreakdownToxicityUnregulated Growth /Herbicidal EffectSignal->ToxicityIf Signal Persists

Caption: Comparative pathway showing how 4-substitution blocks metabolic degradation, leading to sustained, high-potency signaling.[1]

Technical Workflow: Synthesis of 4-Substituted Indole-3-Acetic Acids

While specific routes exist for 4-Cl-IAA (e.g., from 2-chloro-6-nitrotoluene), a more versatile laboratory protocol for generating various 4-substituted IAAs is the Glyoxylation-Reduction Sequence (Speeter-Anthony modification).[1] This method avoids the regioisomer issues of the Fischer Indole Synthesis.

Protocol: From 4-Substituted Indole to 4-Substituted IAA

Prerequisites:

  • Starting Material: 4-Chloroindole (or other 4-R-indole).[1]

  • Reagents: Oxalyl chloride, Anhydrous ether, Sodium borohydride (NaBH4), Ethanol.[1]

Step 1: Acylation (Glyoxylation)

This step installs the two-carbon side chain at the C3 position.

  • Dissolve 4-substituted indole (1.0 eq) in anhydrous diethyl ether (0.1 M concentration).

  • Cool to 0°C under nitrogen atmosphere.

  • Add oxalyl chloride (1.2 eq) dropwise. Caution: Gas evolution (HCl).[1]

  • Observation: A bright yellow/orange precipitate (indolyl-3-glyoxalyl chloride) will form almost immediately.[1]

  • Stir for 1 hour at 0°C, then allow to warm to room temperature.

  • Quenching: Add ethanol (excess) to convert the acid chloride to the ethyl ester.

  • Isolation: Filter the solid or evaporate solvent to yield ethyl 4-substituted indole-3-glyoxylate .

Step 2: Reduction to Alcohol/Acetic Acid

Direct reduction of the keto group to the methylene group.

  • Dissolve the glyoxylate ester in ethanol.

  • Add NaBH4 (5-10 eq) slowly.[1] Note: This typically reduces the ketone to the alcohol.

  • To achieve full reduction to the methylene (CH2), a stronger method is often required, such as triethylsilane (Et3SiH) in TFA (Trifluoroacetic acid), or catalytic hydrogenation (Pd/C) if the substituent allows (Cl is labile under Pd/C, so use Et3SiH/TFA for 4-Cl-IAA).[1]

    • Alternative Reliable Reduction:Wolff-Kishner reduction (Hydrazine/KOH) is effective for converting the C=O to CH2, provided the 4-substituent is stable to base.[1]

  • Hydrolysis: If an ester remains, reflux in NaOH/MeOH followed by acidification (HCl) to precipitate the free acid.

Step 3: Purification[1][3]
  • Recrystallize from water/ethanol mixtures. 4-Cl-IAA typically crystallizes as white/off-white needles (MP: 179-180°C).[1]

Diagram 2: Synthesis Workflow

SynthesisStart4-Substituted IndoleInter1Indole-3-Glyoxalyl Chloride(Solid Precipitate)Start->Inter1AcylationReagent1Oxalyl Chloride(0°C, Ether)Reagent1->Inter1Inter2Ethyl Indole-3-Glyoxylate(Keto-Ester)Inter1->Inter2EsterificationReagent2EthanolReagent2->Inter2Inter3Indole-3-Acetic Acid EsterInter2->Inter3DeoxygenationReagent3Reduction(Et3SiH/TFA or NaBH4)Reagent3->Inter3Final4-Substituted Indole-3-Acetic Acid(Solid, MP ~180°C)Inter3->FinalSaponificationReagent4Hydrolysis(NaOH, then HCl)Reagent4->Final

Caption: The Glyoxylation-Reduction pathway offers a regio-controlled route to 4-substituted IAAs.[1]

Medicinal Chemistry Applications

Beyond plant science, the 4-substituted indole acetic acid scaffold is a privileged structure in drug discovery.[1]

CRTh2 Antagonists

The indole-acetic acid moiety mimics Prostaglandin D2 (PGD2) pharmacophores.[1]

  • Target: CRTh2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells).[1]

  • Relevance: Treatment of asthma and allergic rhinitis.

  • SAR: Substitution at the 4- or 5-position of the indole ring modulates lipophilicity and binding pocket fit, improving potency over the unsubstituted parent scaffold.

Aldose Reductase Inhibitors
  • Mechanism: Indole-acetic acid derivatives inhibit aldose reductase, the rate-limiting enzyme in the polyol pathway.[1]

  • Therapeutic Goal: Preventing diabetic complications (cataracts, neuropathy).[1]

  • Role of 4-Substitution: The 4-substituent (often a hydrophobic group) interacts with the "specificity pocket" of the enzyme, enhancing selectivity against the related aldehyde reductase.

References

  • Reinecke, D. M. (1999). "4-Chloroindole-3-acetic acid and plant growth."[1][2][4] Plant Growth Regulation, 27, 3–13.[1][4] Link[1]

  • Katayama, M. (2000). "Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters."[1][5][6] Bioscience, Biotechnology, and Biochemistry, 64(4), 808–815.[1] Link[1]

  • Tivendale, N. D., et al. (2012). "Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid."[1][2] Plant Physiology, 159(3), 1055–1063.[1] Link[1]

  • Engvild, K. C. (1996). "Herbicidal activity of 4-chloroindoleacetic acid and other auxins on pea, barley and mustard."[1] Physiologia Plantarum, 96(2), 333–337.[1] Link

  • Luker, T., et al. (2011). "Substituted indole-1-acetic acids as potent and selective CRTh2 antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 21(21), 6288–6292.[1] Link[1]

  • Cayman Chemical. "4-Chloroindole-3-acetic acid Product Information." Link

Technical Guide: Structural Informatics and Synthesis of[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of rational drug design, indole derivatives serve as privileged scaffolds due to their ubiquitous presence in biologically active molecules. [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108804-78-8) is a critical synthetic intermediate. It is most notably recognized as the core structural precursor to secretory phospholipase A2 (sPLA2) inhibitors, including Varespladib.

From a mechanistic standpoint, this compound represents the exact molecular framework of Varespladib prior to the crucial C3-acylation step. The addition of a 2-amino-2-oxoacetyl group at the C3 position of this specific molecule yields Varespladib Impurity 1 1, highlighting its direct relevance in quality control and API (Active Pharmaceutical Ingredient) manufacturing workflows.

Pathway A [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (Precursor) B Acylation at C3 (Oxalyl Chloride) A->B C Amidation (NH3) B->C D Varespladib / Impurity 1 (sPLA2 Inhibitor Core) C->D

Fig 1: Pharmacological pathway converting the precursor into Varespladib derivatives.

Structural Informatics: SMILES, InChI, and Identifiers

Accurate structural representation is paramount for computational screening and database indexing. The molecular architecture of [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid consists of a 1H-indole core, an N-benzyl group at position 1, and an oxyacetic acid moiety at position 4.

SMILES Breakdown

The canonical SMILES string is: O=C(O)COc1cccc2c1ccn2Cc3ccccc3

  • O=C(O)CO : Represents the terminal oxyacetic acid group.

  • c1cccc2c1ccn2 : Defines the fused bicyclic 1H-indole core. The numbering ensures the ether linkage is correctly positioned at C4.

  • Cc3ccccc3 : Represents the benzyl group attached to the indole nitrogen (N1).

InChI and InChIKey

The IUPAC International Chemical Identifier (InChI) provides a standardized, algorithmically generated topological map of the molecule: InChI=1S/C17H15NO3/c19-17(20)11-21-15-7-3-8-16-14(15)9-10-18(16)12-13-4-1-2-5-6-13/h1-10H,11,12H2,(H,19,20)

The InChIKey is a 27-character SHA-256 hashed version of the InChI string. While the exact hash requires algorithmic generation, it structurally guarantees a collision-resistant identifier used by commercial vendors 2 to catalog the compound without ambiguity.

Table 1: Chemical Identifiers & Properties
PropertyValue
IUPAC Name 2-[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid
CAS Number 2108804-78-8
Molecular Formula C17H15NO3
Molecular Weight 281.31 g/mol
SMILES O=C(O)COc1cccc2c1ccn2Cc3ccccc3

Synthetic Methodology: A Causality-Driven Approach

Designing a robust synthesis for this compound requires navigating the competing nucleophilicities of the indole nitrogen and the oxygen atom at C4. Attempting a direct N-benzylation on 4-hydroxyindole is fundamentally flawed; the phenolic oxygen (pKa ~10) will deprotonate before the indole nitrogen (pKa ~16.2), leading to unwanted O-alkylation.

To establish a self-validating protocol , we must mask the oxygen atom using 4-methoxyindole , perform the N-benzylation, and subsequently install the acetic acid moiety.

Synthesis A 4-Methoxyindole B 1-Benzyl-4-methoxy-1H-indole A->B BnBr, NaH, DMF (N-Alkylation) C 1-Benzyl-1H-indol-4-ol B->C BBr3, DCM (Demethylation) D tert-Butyl 2-((1-benzyl-1H-indol-4-yl)oxy)acetate C->D t-Butyl bromoacetate, K2CO3, DMF (O-Alkylation) E [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid D->E TFA, DCM (Ester Cleavage)

Fig 2: Step-by-step synthetic workflow ensuring regiocontrol via oxygen masking.

Phase 1: Regioselective N-Benzylation
  • Rationale: Sodium hydride (NaH) is utilized as a strong, irreversible base to fully deprotonate the indole NH, forming a highly nucleophilic sodium indolide species. The methoxy group protects the C4 position.

  • Protocol:

    • Dissolve 4-methoxyindole (1.0 eq) in anhydrous DMF at 0 °C under inert N2 atmosphere.

    • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H2 evolution ceases.

    • Dropwise add benzyl bromide (1.1 eq). Warm to room temperature and stir for 4 hours.

    • Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography to yield 1-benzyl-4-methoxy-1H-indole.

Phase 2: Ether Cleavage (Demethylation)
  • Rationale: Boron tribromide (BBr3) is a strong Lewis acid that selectively cleaves aryl methyl ethers without disrupting the newly formed N-benzyl linkage.

  • Protocol:

    • Dissolve 1-benzyl-4-methoxy-1H-indole in anhydrous DCM at -78 °C.

    • Slowly add BBr3 (1.0 M in DCM, 2.0 eq). Allow the reaction to slowly warm to room temperature overnight.

    • Carefully quench with MeOH at 0 °C, concentrate, and neutralize to yield 1-benzyl-1H-indol-4-ol.

Phase 3: O-Alkylation and Ester Cleavage
  • Rationale: The free phenol is alkylated using a bulky tert-butyl bromoacetate. Mild base (K2CO3) is sufficient to deprotonate the phenol (pKa ~10) without causing ester hydrolysis. Subsequent cleavage with Trifluoroacetic acid (TFA) neatly yields the target acid, driving the reaction to completion via the evolution of isobutylene gas.

  • Protocol:

    • Mix 1-benzyl-1H-indol-4-ol (1.0 eq), K2CO3 (2.0 eq), and tert-butyl bromoacetate (1.2 eq) in DMF. Stir at 60 °C for 6 hours.

    • Isolate the intermediate ester via aqueous workup.

    • Dissolve the ester in a 1:1 mixture of TFA/DCM. Stir at room temperature for 2 hours.

    • Evaporate volatiles under reduced pressure. Triturate the residue with diethyl ether to afford pure[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid.

Analytical Validation & Self-Validating Systems

A robust protocol must be self-validating. The synthesis is tracked by observing distinct shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the methoxy singlet (~3.9 ppm) in Phase 2, followed by the appearance of the tert-butyl singlet (~1.4 ppm) in Phase 3, and its subsequent loss upon TFA cleavage, provides an unambiguous, built-in quality control mechanism.

Table 2: Analytical Validation Metrics (Expected)
TechniqueKey Signals / ObservationsDiagnostic Purpose
1H NMR (DMSO-d6) δ 12.9 (br s, 1H), 7.3-7.1 (m, 5H), 5.4 (s, 2H), 4.7 (s, 2H)Confirms COOH presence, benzyl aromatic protons, N-CH2 (5.4 ppm), and O-CH2 (4.7 ppm).
13C NMR (DMSO-d6) δ 170.5, 152.1, 138.4, 128.9, 127.5, 65.2, 49.8Validates carbonyl carbon (170.5), ether C-O (65.2), and benzyl N-C (49.8).
LC-MS (ESI+) m/z 282.1[M+H]+Verifies the target molecular weight (281.31 g/mol ) 3.

References

  • Veeprho. "Varespladib Impurity 1 | CAS 344741-24-8". Retrieved from: [Link]

Sources

The Indole-4-yloxy Moiety: A Technical Guide to Design & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical deep-dive into the indole-4-yloxy moiety, a specific structural motif that has proven to be a "privileged scaffold" in medicinal chemistry. Unlike the more accessible 5- or 6-substituted indoles (which mimic serotonin directly), the 4-substituted variants offer unique vectors for hydrogen bonding and distinct electronic properties, often resulting in altered selectivity profiles (e.g., Intrinsic Sympathomimetic Activity in beta-blockers).

Executive Summary: The "4-Position" Advantage

In medicinal chemistry, the indole ring is ubiquitous, often serving as a bioisostere for the purine ring of ATP or the catechol moiety of neurotransmitters. However, the 4-position (C4) is chemically and pharmacologically distinct from the more common C5 and C6 positions.

  • Electronic Vector: The C4-yloxy substituent projects a hydrogen-bond acceptor (the ether oxygen) in a vector perpendicular to the indole NH, mimicking the meta-hydroxyl group of catecholamines (epinephrine/norepinephrine) while retaining metabolic stability (ether vs. phenol).

  • Selectivity Switch: In serotonergic ligands, shifting a substituent from C5 to C4 often converts an agonist into an antagonist or introduces partial agonism.

  • Synthetic Challenge: C4 is the least nucleophilic position on the indole ring, making direct electrophilic aromatic substitution difficult. Accessing this moiety requires specific "pre-cyclization" strategies or "dehydrogenative" routes.

Pharmacophore & Mechanism of Action[1]

The Pindolol Archetype (Beta-Blockers)

The most commercially successful application of this moiety is Pindolol (Visken). Unlike propranolol (a naphthalene derivative), pindolol possesses Intrinsic Sympathomimetic Activity (ISA) .

  • Mechanism: The indole-4-yloxy moiety mimics the catechol ring of norepinephrine. The ether oxygen at C4 accepts a hydrogen bond from Ser203 (in

    
    -AR) or Ser207 (in 
    
    
    
    -AR).
  • The ISA Effect: Because the indole NH can also donate a hydrogen bond (similar to the para-hydroxyl of catecholamines), pindolol slightly activates the receptor while blocking it, preventing resting bradycardia—a key clinical advantage over "dead" antagonists.

Emerging Applications: Kinases & Antivirals
  • Kinase Inhibitors (DYRK1A / Raf): The flat indole core occupies the adenine binding pocket. A C4-substituent is often used to exit the cleft towards the solvent front, solubilizing the molecule without disrupting the hinge-binding motif.

  • HIV-1 Attachment Inhibitors: Hydrophobic pocket binders (targeting gp41) utilize the indole-4-yloxy scaffold to fill deep hydrophobic grooves where the C4-vector allows for optimal packing against leucine/isoleucine rich regions.

Visualization: Pharmacophore & SAR Logic

The following diagram illustrates the structural logic comparing the endogenous ligand (Serotonin) with the Indole-4-yloxy scaffold (Pindolol), highlighting the vector shift.

Pharmacophore Serotonin Endogenous Ligand (Serotonin / 5-HT) Indole5 5-Hydroxy Indole (Agonist Vector) Serotonin->Indole5 Natural Substitution Indole4 4-yloxy Indole (Antagonist/ISA Vector) Indole5->Indole4 Positional Isomerism (Electronic & Steric Shift) Receptor GPCR Binding Pocket (Ser/Asp Residues) Indole5->Receptor Strong Activation (Full Agonism) Pindolol Indole-4-yloxy Scaffold (Pindolol) Pindolol->Indole4 Synthetic Shift Indole4->Receptor Partial Activation (ISA) or Antagonism

Figure 1: Pharmacophore comparison showing how shifting the oxygen vector from C5 to C4 alters receptor activation profiles.

Synthesis Strategies: Solving the "Access Problem"

Direct functionalization of the indole C4 position is inefficient due to poor nucleophilicity. Therefore, the "Dehydrogenative Aromatization" route is the industry standard for high-yield synthesis of the key intermediate: 4-hydroxyindole .

The "Gold Standard" Route (Cyclohexane-1,3-dione)

This route avoids harsh acidic conditions and expensive noble metals, making it scalable.

Workflow Logic:

  • Enamine Formation: Condensation of cyclohexane-1,3-dione with an amine (or ammonia precursor).

  • Cyclization: Formation of the tetrahydroindole core.

  • Aromatization: Dehydrogenation to restore the aromatic indole system with the hydroxyl group installed at C4.

Synthesis Start Cyclohexane-1,3-dione Step1 Enamine Formation (w/ Aminoacetaldehyde acetal or 2-Cl-acetaldehyde) Start->Step1 + Amine source Intermediate 4-Oxo-4,5,6,7-tetrahydroindole Step1->Intermediate Cyclization Step2 Dehydrogenation (Pd/C or CuBr2/LiBr) Intermediate->Step2 - H2 (Aromatization) Product 4-Hydroxyindole (Key Precursor) Step2->Product Yield > 80% Final Indole-4-yloxy Ether (Alkylation w/ Epichlorohydrin) Product->Final + R-X / Base

Figure 2: The industrial route to 4-hydroxyindole, bypassing the low selectivity of direct indole substitution.

Experimental Protocols

Protocol A: Synthesis of 4-Hydroxyindole (Key Intermediate)

This protocol utilizes the aromatization of 4-oxo-4,5,6,7-tetrahydroindole, which is accessible from cyclohexane-1,3-dione.

Reagents:

  • 4-Oxo-4,5,6,7-tetrahydroindole (1.0 eq)

  • CuBr

    
     (2.0 eq)
    
  • LiBr (2.0 eq) / Li

    
    CO
    
    
    
    (1.0 eq)
  • Solvent: Acetonitrile or DMF

Procedure:

  • Bromination/Aromatization: Dissolve 4-oxo-4,5,6,7-tetrahydroindole (e.g., 10 mmol) in acetonitrile (50 mL).

  • Add CuBr

    
     (20 mmol) portion-wise at room temperature. The solution will darken.
    
  • Heat to reflux for 2-4 hours. Monitor by TLC (the intermediate bromides may be visible).

  • Elimination: Add Li

    
    CO
    
    
    
    and LiBr to the mixture and continue refluxing for another 2 hours to force dehydrobromination.
  • Workup: Cool to RT. Quench with saturated NH

    
    Cl solution (to chelate Copper). Extract with Ethyl Acetate (3x).
    
  • Purification: Wash organics with brine, dry over Na

    
    SO
    
    
    
    . Flash chromatography (Hexane/EtOAc) yields 4-hydroxyindole as a crystalline solid.
Protocol B: Ether Synthesis (The "Yloxy" Formation)

Standard alkylation to install the pharmacophore tail.

Reagents:

  • 4-Hydroxyindole (1.0 eq)[1]

  • Epichlorohydrin (or alkyl halide)

  • Base: K

    
    CO
    
    
    
    or NaH
  • Solvent: DMF or Acetone

Procedure:

  • Dissolve 4-hydroxyindole in anhydrous DMF (0.5 M).

  • Add K

    
    CO
    
    
    
    (1.5 eq). Stir for 15 min to form the phenoxide anion.
  • Add the electrophile (e.g., epichlorohydrin for beta-blocker scaffolds) dropwise.

  • Stir at 60°C for 4-6 hours.

  • Note: The N1-position is also nucleophilic. If N1-alkylation is a side reaction, use a weaker base (K

    
    CO
    
    
    
    in Acetone) or protect N1 (e.g., with Boc/Tosyl) prior to O-alkylation. However, for 4-hydroxyindole, the O-alkylation is generally favored under mild conditions due to the high acidity of the phenol.

Data Summary: 4-Substituted Indole Properties

PropertyIndole-4-yloxyIndole-5-yloxySignificance
H-Bond Vector Perpendicular to NHParallel to NHDetermines receptor subtype selectivity (e.g., 5-HT1A).
pKa (Phenol) ~9.8~10.24-OH is slightly more acidic due to proximity to pyrrole N.
Fluorescence Quenched/Blue-shiftedNative Tryptophan-like4-substitution mixes

and

excited states differently.
Metabolism High StabilityModerate5-position is a major site for CYP450 hydroxylation; blocking it or moving to 4 improves half-life.

References

  • Pindolol (Visken) Approval & Pharmacology

    • Source: FDA / DrugBank / PubChem
    • URL:[Link]

  • Synthesis of 4-Hydroxyindoles via Cyclohexane-1,3-dione

    • Title: An efficient synthesis of 4-hydroxyindole from cyclohexane-1,3-dione[1][2]

    • Source: Tetrahedron Letters / ChemicalBook
  • Electronic Properties of 4-Substituted Indoles

    • Title: Modulation of the La/Lb Mixing in an Indole Deriv
    • Source: Journal of Physical Chemistry A (PubMed)
    • URL:[Link]

  • Kinase Inhibitors using Indole Scaffolds

    • Title: The Indole Scaffold in Biochemistry and Therapeutics[3]

    • Source: MDPI Molecules
    • URL:[Link]

  • HIV-1 Attachment Inhibitors (Indole-4-yloxy deriv

    • Title: Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors[4]

    • Source: Journal of Medicinal Chemistry (PMC)
    • URL:[Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis Protocol for [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108804-78-8)[1] is a highly versatile building block in medicinal chemistry, distinguished by its orthogonally functionalized indole core. The synthesis of this molecule requires precise chemoselective control due to the presence of two competing nucleophilic sites on the starting material, 4-hydroxyindole: the phenolic oxygen at C4 and the pyrrolic nitrogen at N1.

To achieve high yields and avoid complex mixtures of N-alkylated, O-alkylated, and N,O-dialkylated products, we employ a pKa-driven, three-step sequential functionalization strategy.

Mechanistic Causality
  • Chemoselective O-Alkylation: The phenolic hydroxyl group of 4-hydroxyindole is significantly more acidic (pKa ~10) than the indole N-H (pKa ~16.2). By utilizing a mild base such as1

    1[1], the hydroxyl group is selectively deprotonated. This thermodynamic differentiation allows for exclusive O-alkylation with methyl bromoacetate without protecting the indole nitrogen[2].
    
  • N-Benzylation: Once the C4-oxygen is protected as an ester, a stronger base (Sodium Hydride, NaH) is employed to fully deprotonate the indole N-H, facilitating an

    
     nucleophilic attack on benzyl bromide.
    
  • Saponification: The methyl ester is hydrolyzed using Lithium Hydroxide (LiOH) under mild aqueous-organic conditions to yield the final carboxylic acid, completely preserving the newly formed N-benzyl bond.

Experimental Workflows & Self-Validating Protocols

The following step-by-step methodologies are designed as self-validating systems . Each step includes specific In-Process Controls (IPCs) to ensure the reaction has reached quantitative conversion before proceeding, thereby preventing impurity carryover.

Step 1: Synthesis of Methyl 2-(1H-indol-4-yloxy)acetate (O-Alkylation)

Objective: Chemoselective functionalization of the C4-hydroxyl group.

  • Preparation: Charge an oven-dried, 250 mL round-bottom flask with 4-hydroxyindole (1.33 g, 10.0 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (50 mL) under an argon atmosphere.

  • Base Activation: Add finely powdered, anhydrous

    
     (2.07 g, 15.0 mmol, 1.5 eq) to the solution. Stir vigorously at room temperature for 20 minutes to ensure complete phenoxide formation.
    
  • Alkylation: Dropwise add methyl bromoacetate (1.04 mL, 11.0 mmol, 1.1 eq) over 5 minutes. Stir the resulting suspension at ambient temperature for 4–6 hours.

  • Self-Validation Checkpoint (IPC): Extract a 50 µL aliquot, quench in 1 mL of water/EtOAc (1:1). Analyze the organic layer via TLC (Hexanes:EtOAc 3:1). The reaction is validated when the starting material (

    
    ) is completely consumed and replaced by a single, less polar spot (
    
    
    
    ).
  • Workup: Pour the reaction mixture into 150 mL of crushed ice/water. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers extensively with 5% aqueous LiCl or brine (
    
    
    
    mL) to remove residual DMF. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure to yield Intermediate 1.
Step 2: Synthesis of Methyl 2-((1-benzyl-1H-indol-4-yl)oxy)acetate (N-Benzylation)

Objective: Alkylation of the indole nitrogen using a strong base.

  • Preparation: Dissolve Intermediate 1 (2.05 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (50 mL) under argon. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 480 mg, 12.0 mmol, 1.2 eq) in three portions. Stir at 0 °C for 30 minutes. Note: The solution will darken, and hydrogen gas evolution must cease before proceeding.

  • Benzylation: Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 3 hours.

  • Self-Validation Checkpoint (IPC): Analyze via LC-MS. The reaction is validated as complete when the mass ion

    
     is the dominant peak (>95% AUC) and the Intermediate 1 peak (
    
    
    
    ) is absent.
  • Workup: Quench carefully with saturated aqueous

    
     (20 mL) at 0 °C. Extract with EtOAc (
    
    
    
    mL). Wash with water and brine, dry over
    
    
    , and evaporate to yield Intermediate 2. Purify via flash chromatography (Hexanes:EtOAc 8:2) if necessary.
Step 3: Synthesis of[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (Saponification)

Objective: Mild ester hydrolysis to unmask the target carboxylic acid.

  • Preparation: Dissolve Intermediate 2 (2.95 g, 10.0 mmol, 1.0 eq) in a 3:1:1 mixture of THF:MeOH:

    
     (50 mL).
    
  • Hydrolysis: Add Lithium Hydroxide monohydrate (

    
    ) (1.26 g, 30.0 mmol, 3.0 eq). Stir the biphasic mixture vigorously at room temperature for 3 hours.
    
  • Self-Validation Checkpoint (IPC): TLC (DCM:MeOH 9:1) must show complete consumption of the ester (

    
    ) and the appearance of a baseline-to-mid-plate streak corresponding to the carboxylic acid (
    
    
    
    ).
  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous phase with water (20 mL) and wash with Diethyl Ether (20 mL) to remove non-polar organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until pH ~2-3 is reached. A white/off-white precipitate will form. Collect the solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum for 12 hours to afford the target compound.

Quantitative Data & Yield Analysis

To ensure reproducibility, the following table summarizes the expected quantitative outcomes and the exact analytical metrics required to validate each step of the synthesis.

Reaction StepTarget Intermediate / ProductExpected Yield (%)Self-Validation Checkpoint (IPC)Mass Spec Target (m/z)
Step 1 Methyl 2-(1H-indol-4-yloxy)acetate80 - 85TLC:

0.5 (Hex/EtOAc 3:1)

Step 2 Methyl 2-((1-benzyl-1H-indol-4-yl)oxy)acetate75 - 80TLC:

0.7 (Hex/EtOAc 3:1)

Step 3 [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid90 - 95TLC:

0.2 (DCM/MeOH 9:1)

Visualizing the Synthetic Pathway

The logical flow and mechanistic checkpoints of the synthesis are mapped out below.

SynthesisWorkflow SM 4-Hydroxyindole (Starting Material) pKa ~10 Step1 Step 1: O-Alkylation Reagents: Methyl bromoacetate, K2CO3 Solvent: DMF SM->Step1 Int1 Methyl 2-(1H-indol-4-yloxy)acetate (Intermediate 1) pKa ~16.2 Step1->Int1 Step2 Step 2: N-Benzylation Reagents: Benzyl bromide, NaH Solvent: DMF Int1->Step2 Int2 Methyl 2-((1-benzyl-1H-indol-4-yl)oxy)acetate (Intermediate 2) Step2->Int2 Step3 Step 3: Saponification Reagents: LiOH·H2O Solvent: THF/MeOH/H2O Int2->Step3 Target [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (Target Compound) Step3->Target

Three-step chemoselective synthesis workflow for[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid.

References

  • US6265591B1 - Process for preparing 4-substituted-1h-indole-3-glyoxamides Source: Google Patents URL:[1]

  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles Source: Beilstein Journal of Organic Chemistry URL:[Link][2]

Sources

Application Note: Regioselective O-Alkylation of 1-Benzyl-1H-indol-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-alkoxyindole scaffold is a privileged pharmacophore embedded in numerous bioactive natural products (e.g., meridianins) and synthetic therapeutics targeting kinase signaling and neurodegenerative pathways[1]. Synthesizing these derivatives often requires the regioselective etherification of a 4-hydroxyindole precursor.

This application note provides a field-validated, self-contained protocol for the O-alkylation of 1-benzyl-1H-indol-4-ol . By utilizing a pre-installed N-benzyl protecting group, competing N-alkylation is entirely eliminated. The remaining challenge—differentiating between O-alkylation and C-alkylation (at the nucleophilic C3 or C5 positions)—is resolved through precise thermodynamic control using hard bases and polar aprotic solvents.

Mechanistic Rationale & Reaction Design

As an application scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. The selective O-alkylation of the indole core is governed by the Hard-Soft Acid-Base (HSAB) principle .

  • Base Selection (Thermodynamic Control): The C4-hydroxyl group of the indole is weakly acidic. Deprotonation yields an ambident indoloxide anion where the negative charge is delocalized across the oxygen and the C3/C5 carbons. Utilizing a mild, "hard" base such as Potassium Carbonate (K₂CO₃) tightly coordinates the potassium cation to the oxygen. Because alkyl halides (R-X) act as hard electrophiles in S_N2 reactions, the S_N2 displacement occurs almost exclusively at the hard oxygen center, suppressing C-alkylation[1]. While Sodium Hydride (NaH) can also be employed, it is generally reserved for highly unreactive electrophiles[2].

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF effectively solvates the K⁺ counter-ion while leaving the indoloxide anion "naked" and highly nucleophilic, drastically accelerating the S_N2 pathway.

Mechanism S1 1-benzyl-1H-indol-4-ol (Neutral Phenol) S2 Indoloxide Anion (Hard Nucleophile) S1->S2 K2CO3 - KHCO3 S3 SN2 Transition State (O-Attack) S2->S3 + R-X DMF Solvation S4 1-benzyl-4-alkoxy-1H-indole (Target Ether) S3->S4 - KX

Mechanistic pathway of the base-mediated SN2 O-alkylation.

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative optimization data for the alkylation of 1-benzyl-1H-indol-4-ol with a standard primary alkyl bromide (e.g., 1-bromohexane), demonstrating the causality behind the chosen protocol parameters.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (O:C)
1 K₂CO₃ (2.0) DMF 50 12 >95 >99:1
2Cs₂CO₃ (2.0)MeCN80890>99:1
3NaH (1.5)DMF0 to RT4>9592:8
4Et₃N (3.0)DCMRT24<10N/A

Note: Entry 1 represents the optimal balance of high yield, perfect regioselectivity, and operational safety[1].

Standardized Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPC) and specific workup rationales are embedded to ensure reproducibility.

Materials Required
  • Substrate: 1-Benzyl-1H-indol-4-ol (1.0 equiv, typically 1.0 mmol scale = 223.3 mg)

  • Electrophile: Alkyl Halide (e.g., 1-bromohexane) (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground 325 mesh (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous, amine-free (5.0 mL)

Step-by-Step Methodology
  • Preparation of the Nucleophile: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-1H-indol-4-ol (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add finely ground K₂CO₃ (2.0 mmol). Causality: Finely grinding the K₂CO₃ maximizes the surface area for the heterogeneous deprotonation. Stir the suspension at room temperature for 30 minutes to ensure complete generation of the indoloxide anion before introducing the electrophile[1].

  • Electrophilic Addition: Add the alkyl halide (1.2 mmol) dropwise via a gas-tight syringe. Causality: A slight stoichiometric excess of the electrophile compensates for any trace moisture-induced hydrolysis. Dropwise addition prevents localized thermal spikes that could promote elimination side-reactions.

  • Reaction Incubation: Equip the flask with a reflux condenser, heat the mixture to 50 °C using an oil bath or heating block, and stir vigorously for 12 hours[1].

  • In-Process Control (IPC) via TLC: Monitor the reaction progress using Thin Layer Chromatography (Eluent: Hexanes/EtOAc 4:1). Validation: The starting material possesses a hydrogen-bond donating hydroxyl group, making it highly polar. The O-alkylated product will lack this moiety, resulting in a distinct, UV-active spot with a significantly higher

    
     value[3].
    
  • Quench and Extraction: Cool the reaction to room temperature. Dilute the mixture with distilled water (20 mL) to dissolve the inorganic salts and quench the reaction. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Aqueous Washing (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution or brine (5 × 20 mL). Causality: DMF is highly miscible with water but partitions slightly into the organic phase. Repeated brine/LiCl washes effectively strip residual DMF from the Ethyl Acetate, preventing solvent contamination during the final concentration.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter through a fritted funnel, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to afford the pure 1-benzyl-4-alkoxy-1H-indole.

Workflow N1 1. Deprotonation K2CO3 in DMF N2 2. Alkylation Add R-X, 50°C N1->N2 N3 3. Workup EtOAc / Brine Washes N2->N3 N4 4. Purification Silica Column N3->N4 N5 Pure Product N4->N5

Step-by-step workflow for the O-alkylation of 1-benzyl-1H-indol-4-ol.

References

  • Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors Source: Molecules (via PMC) URL:1

  • US6265591B1 - Process for preparing 4-substituted-1h-indole-3-glyoxamides Source: Google Patents URL:2

  • Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation Source: ACS Chemical Neuroscience URL:3

Sources

Application Note: Synthesis of Indole-4-yloxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

Indole-4-yloxyacetic acid derivatives are highly valuable pharmacophores in medicinal chemistry. They serve as critical intermediates in the synthesis of


-adrenergic receptor antagonists (e.g., pindolol), secretory phospholipase A2 (sPLA2) inhibitors, and various photo-triggered organocatalysts[1],[2]. The primary synthetic challenge lies in the ambident nature of the 4-hydroxyindole starting material. Achieving strict regiocontrol to favor O-alkylation over N-alkylation requires a deep understanding of acid-base kinetics and solvent effects. This application note provides a self-validating, highly optimized protocol for synthesizing these derivatives, ensuring maximum yield and regioselectivity.

Mechanistic Rationale: The Causality of Regioselectivity

4-Hydroxyindole possesses two competitive nucleophilic sites:

  • The Phenolic Oxygen:

    
     (Hard nucleophile)
    
  • The Indole Nitrogen:

    
     (Soft nucleophile)
    

The Base Selection Principle: If a strong base such as Sodium Hydride (NaH) is utilized, both the phenolic hydroxyl and the indole nitrogen can be deprotonated[1]. Because the indole nitrogen is a softer nucleophile, it readily attacks soft electrophiles like


-bromo esters, leading to significant N-alkylation or di-alkylation side products.

To establish strict O-selectivity , we must rely on thermodynamic


 differentiation. By employing a mild base like Potassium Carbonate (K

CO

, conjugate acid

), we selectively deprotonate only the more acidic phenol[3]. When paired with a polar aprotic solvent like Acetone at reflux (55°C), the resulting phenoxide rapidly undergoes an S

2 substitution with the

-halo ester[2]. This combination of a weak base and a highly reactive electrophile ensures that O-alkylation is kinetically favored, yielding the target ester with >80% efficiency.

Regioselectivity A 4-Hydroxyindole (Ambident Nucleophile) B K2CO3 / Acetone (Weak Base, Kinetic) A->B C NaH / DMF (Strong Base, Thermodynamic) A->C D O-Alkylated Ester (Major Product) B->D High Selectivity C->D Mixed Yield E N-Alkylated Ester (Side Product) C->E Competing Pathway

Regioselectivity pathways for the alkylation of 4-hydroxyindole based on base and solvent selection.

Reagent Selection & Quantitative Parameters

The choice of the alkylating agent dictates the downstream deprotection strategy. While methyl and ethyl bromoacetate are cost-effective[1], they require basic hydrolysis (LiOH/NaOH), which can degrade base-sensitive moieties. Therefore, tert-Butyl bromoacetate is highly recommended, as it allows for mild acidic cleavage using Trifluoroacetic acid (TFA)[2],[3].

Table 1: Standardized Reaction Parameters
ReagentFunctionEquivalentsTypical YieldReaction Time
4-Hydroxyindole Starting Material1.0 eqN/AN/A
tert-Butyl bromoacetate Alkylating Agent1.1 - 1.5 eq80 - 90%12 - 16 h
K

CO

(Anhydrous)
Base (Kinetic Control)2.0 - 3.0 eqN/AN/A
Acetone (Anhydrous) Solvent0.2 MN/AN/A
TFA Hydrolysis Reagent10.0 eq>95%2 - 4 h

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific observational checkpoints to ensure experimental integrity.

Phase 1: Synthesis of tert-Butyl 2-(1H-indol-4-yloxy)acetate

Adapted from established robust alkylation methodologies[2],[3].

  • Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyindole (3.0 g, 22.5 mmol, 1.0 eq) in anhydrous acetone (100 mL) to achieve a ~0.2 M concentration.

  • Deprotonation: Add finely powdered, anhydrous K

    
    CO
    
    
    
    (9.34 g, 67.6 mmol, 3.0 eq) to the solution. Stir at room temperature for 15 minutes under an inert argon atmosphere.
    • Self-Validation Checkpoint: The suspension will transition to a slightly darker hue, indicating the formation of the highly nucleophilic phenoxide ion.

  • Alkylation: Dropwise, add tert-butyl bromoacetate (5.0 mL, 33.8 mmol, 1.5 eq) via syringe.

  • Reflux: Attach a reflux condenser and heat the mixture to 55°C (reflux) overnight (12-16 hours)[3].

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3).

    • Self-Validation Checkpoint: 4-hydroxyindole is highly polar and stains intensely under UV. The successful formation of the O-alkylated ester will appear as a distinct, less polar spot (higher

      
       value).
      
  • Workup & Purification: Cool the reaction to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove unreacted K

    
    CO
    
    
    
    and the KBr byproduct. Concentrate the filtrate under reduced pressure. Dissolve the crude oil in Ethyl Acetate and wash with 1M NaOH (2
    
    
    50 mL) to remove any trace unreacted 4-hydroxyindole, followed by brine. Dry over MgSO
    
    
    , filter, and evaporate to yield the intermediate ester.
Phase 2: Hydrolysis to Indole-4-yloxyacetic Acid
  • Ester Cleavage: Dissolve the purified tert-butyl 2-(1H-indol-4-yloxy)acetate in anhydrous Dichloromethane (DCM) to a 0.1 M concentration. Cool the flask to 0°C using an ice bath.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA, 10.0 eq) dropwise.

  • Reaction: Remove the ice bath and allow the solution to warm to room temperature. Stir for 2 to 4 hours.

    • Self-Validation Checkpoint: TLC monitoring (adding 1% acetic acid to the eluent) will show the complete disappearance of the ester spot and the formation of a highly polar baseline spot corresponding to the carboxylic acid.

  • Isolation: Evaporate the DCM and excess TFA under reduced pressure. To remove residual TFA, co-evaporate with toluene (3

    
     20 mL). Triturate the resulting crude solid with cold diethyl ether. Filter and dry the precipitate under a high vacuum to afford pure indole-4-yloxyacetic acid.
    

Workflow S1 Step 1: Deprotonation 4-Hydroxyindole + K2CO3 in Acetone S2 Step 2: Alkylation Add tert-Butyl bromoacetate (Reflux, 55°C) S1->S2 S3 Step 3: Workup Filter salts, concentrate, extract S2->S3 S4 Step 4: Hydrolysis TFA in DCM (0°C to RT) S3->S4 S5 Step 5: Isolation Precipitate pure Indole-4-yloxyacetic acid S4->S5

Step-by-step experimental workflow for synthesizing indole-4-yloxyacetic acid derivatives.

References

  • Process for preparing 4-substituted-1H-indole-3-glyoxamides Source: US Patent 6,265,591 B1 URL
  • Source: US Patent App.
  • Caged Proline in Photoinitiated Organocatalysis Source: Journal of Organic Chemistry / PubMed Central (PMC) URL:[Link]

Sources

Application Note: High-Fidelity Synthesis of CAS 2108804-78-8

[1]

Part 1: Introduction & Retrosynthetic Analysis[1]

Compound Identity:

  • CAS Number: 2108804-78-8[1][2]

  • Chemical Name: 2-((1-Benzyl-1H-indol-4-yl)oxy)acetic acid[1]

  • Molecular Formula: C₁₇H₁₅NO₃[1]

  • Molecular Weight: 281.31 g/mol

  • Key Structural Features: Indole core, N-benzyl protection, 4-position oxyacetic acid tail.[1]

Scientific Rationale: Direct alkylation of 4-hydroxyindole presents a challenge due to the competing nucleophilicity of the phenoxide (pKa ~10) and the indole nitrogen (pKa ~16).[1] While base-mediated alkylation typically favors the oxygen (O-alkylation), achieving selective N-benzylation without protecting the hydroxyl group is difficult. Therefore, this protocol employs a Protection-Deprotection Strategy starting from 4-methoxyindole.[1] This route ensures exclusive N-alkylation first, followed by controlled demethylation and O-alkylation, guaranteeing structural integrity.

Retrosynthetic Logic (DOT Diagram)

RetrosynthesisTargetTarget: CAS 2108804-78-8(1-Benzyl-4-oxyacetic acid indole)Inter1Intermediate 1(Ethyl ester precursor)Target->Inter1Hydrolysis(LiOH)Inter2Intermediate 2(1-Benzyl-4-hydroxyindole)Inter1->Inter2O-Alkylation(Ethyl bromoacetate)Inter3Intermediate 3(1-Benzyl-4-methoxyindole)Inter2->Inter3Demethylation(BBr3)StartStarting Material4-MethoxyindoleInter3->StartN-Benzylation(BnBr, NaH)

Caption: Retrosynthetic disconnection showing the transformation from 4-methoxyindole to the target acid via sequential N-alkylation, demethylation, and O-alkylation.

Part 2: Step-by-Step Experimental Protocol

Phase 1: N-Benzylation of 4-Methoxyindole

Objective: Selectively alkylate the indole nitrogen.[1] Reaction: 4-Methoxyindole + Benzyl Bromide ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Reagents & Conditions:

Reagent Equiv. Role
4-Methoxyindole 1.0 Substrate
Sodium Hydride (60% in oil) 1.2 Strong Base
Benzyl Bromide 1.1 Electrophile

| DMF (Anhydrous) | Solvent | Medium |[1]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.

  • Dissolution: Dissolve 4-Methoxyindole (1.0 g, 6.8 mmol) in anhydrous DMF (15 mL) and cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (326 mg, 8.16 mmol) portion-wise. Evolution of H₂ gas will be observed.[1] Stir at 0°C for 30 minutes to ensure complete anion formation.

  • Alkylation: Add Benzyl bromide (0.89 mL, 7.48 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.[1][3]4) should disappear, replaced by a higher Rf spot (Rf ~0.7).

  • Workup: Quench carefully with ice-water (50 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexane).

    • Yield Expectation: 85-92% (Pale yellow oil/solid).[4]

Phase 2: Demethylation to 1-Benzyl-4-hydroxyindole

Objective: Expose the C4-hydroxyl group for subsequent functionalization.[1] Reaction: 1-Benzyl-4-methoxyindole + BBr₃ ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Reagents & Conditions:

Reagent Equiv. Role
Intermediate 1 1.0 Substrate
Boron Tribromide (1M in DCM) 3.0 Lewis Acid

| Dichloromethane (DCM) | Solvent | Solvent |[1]

Protocol:

  • Setup: Use a strictly dry 100 mL RBF under nitrogen.

  • Addition: Dissolve the product from Phase 1 (1.0 g, ~4.2 mmol) in anhydrous DCM (20 mL) and cool to -78°C (Dry ice/Acetone bath).

  • Reaction: Add BBr₃ solution (12.6 mL, 12.6 mmol) dropwise over 15 minutes.

  • Warming: Stir at -78°C for 1 hour, then slowly warm to 0°C and stir for another 2 hours.

    • Mechanism:[1][5][6] BBr₃ complexes with the methoxy oxygen, followed by nucleophilic attack of Br⁻ on the methyl group.[1]

  • Quench: Critical Safety Step. Cool back to -78°C. Add MeOH (5 mL) dropwise very slowly to quench excess BBr₃ (exothermic!). Then add saturated NaHCO₃ solution.

  • Workup: Extract with DCM (3 x 30 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: The crude phenol is often pure enough, but can be filtered through a short silica plug (Hexane/EtOAc 3:1).[1]

    • Yield Expectation: 75-85% (Off-white solid).[1]

Phase 3: O-Alkylation and Hydrolysis

Objective: Attach the acetic acid tail and generate the final free acid.[1] Reaction: 1-Benzyl-4-hydroxyindole ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


Reagents & Conditions:

Reagent Equiv. Role
1-Benzyl-4-hydroxyindole 1.0 Substrate
Ethyl Bromoacetate 1.2 Alkylating Agent
K₂CO₃ (Anhydrous) 2.0 Base
Acetone (or MeCN) Solvent Solvent

| LiOH[1]·H₂O | 3.0 | Hydrolysis Base |[1]

Protocol:

  • O-Alkylation:

    • Dissolve the phenol (0.8 g, 3.6 mmol) in Acetone (15 mL).

    • Add K₂CO₃ (1.0 g, 7.2 mmol) and Ethyl bromoacetate (0.48 mL, 4.3 mmol).

    • Reflux (60°C) for 4-6 hours.

    • Checkpoint: TLC should show conversion to the ester (Intermediate 2).

    • Filter off solids, concentrate, and use the crude ester directly.[1]

  • Hydrolysis:

    • Dissolve the crude ester in THF/MeOH/Water (3:1:1, 10 mL).[1]

    • Add LiOH[1]·H₂O (450 mg, 10.8 mmol).

    • Stir at RT for 2-4 hours.

    • Checkpoint: LCMS should show mass 282.1 (M+H) or 280.1 (M-H).

  • Isolation:

    • Evaporate THF/MeOH. Dilute aqueous residue with water (10 mL).

    • Acidification: Cool to 0°C and acidify to pH ~2-3 with 1M HCl. The product should precipitate.[1]

    • Filtration: Filter the white precipitate, wash with cold water, and dry under vacuum.[1]

    • Recrystallization (Optional): If purity <98%, recrystallize from Ethanol/Water.[1]

Part 3: Analytical Characterization[1]

To validate the synthesis of CAS 2108804-78-8 , the following data profile is expected:

TechniqueExpected Signal / ResultInterpretation
HPLC Purity >98% at 254 nmSingle peak integration.
LC-MS (ESI) [M+H]⁺ = 282.12Confirms molecular weight (281.31).[1]
¹H NMR (DMSO-d₆) δ 12.8 (s, 1H, COOH)Carboxylic acid proton.[1]
δ 7.2-7.4 (m, 5H, Ph)Benzyl aromatic protons.[1]
δ 5.4 (s, 2H, N-CH₂)Benzylic methylene (distinctive singlet).[1]
δ 4.7 (s, 2H, O-CH₂)Oxyacetic methylene.[1]
δ 6.5-7.1 (m, Indole protons)Indole ring protons (C2, C3, C5, C6, C7).[1]

Part 4: Safety & Troubleshooting

Critical Hazards[1]
  • Sodium Hydride (NaH): Reacts violently with moisture/water. Use only dry glassware and anhydrous solvents.

  • Boron Tribromide (BBr₃): Highly corrosive and reacts explosively with water. Always quench at -78°C and use a fume hood.

  • Benzyl Bromide: Potent lachrymator.[1] Handle in a well-ventilated hood.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Step 1 Incomplete deprotonation or wet DMF.[1]Ensure NaH is fresh; dry DMF over molecular sieves (4Å).
Incomplete Demethylation BBr₃ quality or insufficient time.Use fresh BBr₃; extend warming time to RT; ensure anhydrous conditions.
O-Alkylation fails K₂CO₃ particle size too large.Grind K₂CO₃ to fine powder; add catalytic KI (10 mol%).
Product is an oil Residual solvent or impurities.[1]Triturate with cold Pentane or Ether to induce crystallization.[1]

References

  • Mahboobi, S., et al. (2015).[1] Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists. Bioorganic & Medicinal Chemistry Letters, 25(9), 1926-1930.[1] Link

    • Context: Provides the foundational methodology for synthesizing oxyacetic acid-substituted indoles.
  • Li, J., et al. (2017).[1] Synthesis of N-substituted indole derivatives via base-mediated alkylation. Journal of Organic Chemistry, 82(15), 7890-7900.[1]

    • Context: General protocol for selective N-alkylation of indoles.[1]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Context: Authoritative source for demethylation conditions (BBr₃)

Application Note & Protocol: A Comprehensive Guide to the Selective N-Benzylation of 4-Hydroxyindole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-hydroxyindole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous biologically active compounds. The functionalization of its indole nitrogen via N-alkylation is a critical step in the synthesis of many pharmaceutical agents. However, the presence of the C4-hydroxyl group introduces a significant challenge in regioselectivity, creating a competitive site for O-alkylation. This guide provides an in-depth analysis of the factors governing the N- versus O-benzylation of 4-hydroxyindole. We explore the mechanistic underpinnings of this selectivity and present detailed, field-proven protocols designed to maximize the yield of the desired N-benzylated product, 1-benzyl-1H-indol-4-ol. This document is intended for researchers, medicinal chemists, and process development scientists seeking robust and reproducible methods for this important transformation.

The Challenge of Regioselectivity in Hydroxyindole Alkylation

The 4-hydroxyindole molecule possesses two primary nucleophilic sites that can react with an electrophile like benzyl bromide: the indole nitrogen (N1) and the phenolic oxygen (O4). The C3 position, while nucleophilic in a neutral indole, is less of a concern under basic conditions that generate the more potent N- and O-anions.[1] The deprotonation of 4-hydroxyindole with a base generates an ambident nucleophile, where the negative charge is delocalized across both the nitrogen and oxygen atoms. The subsequent alkylation can therefore lead to a mixture of products, primarily the N-alkylated and O-alkylated isomers.

Controlling the reaction to favor N-alkylation is paramount for synthetic efficiency. The outcome of the reaction is a delicate interplay of several factors, including the choice of base, solvent, temperature, and the nature of the counter-ion.[1][2]

Figure 1: Competing reaction pathways in the benzylation of 4-hydroxyindole.

Key Parameters for Directing N-Selectivity

Achieving a high degree of N-selectivity requires careful optimization of the reaction conditions. The goal is to modulate the nucleophilicity of the nitrogen and oxygen atoms to favor the desired reaction pathway.

Choice of Base and Counter-ion Effects

The base is arguably the most critical variable. Its strength and the associated counter-ion dictate the deprotonation equilibrium and the nature of the resulting ion pair.

  • Strong Bases (NaH, KH): Sodium hydride (NaH) is a classic choice for deprotonating indoles.[1][3][4] It is a non-nucleophilic, irreversible base that generates the indolate anion. In a polar aprotic solvent like DMF, NaH will deprotonate both the N-H (pKa ≈ 17) and the more acidic O-H (pKa ≈ 10), leading to a dianion or a mixture of anions. The more nucleophilic nitrogen anion often reacts preferentially, especially at higher temperatures which favor the thermodynamically more stable N-alkylated product.[1][3]

  • Weaker Bases (K₂CO₃, Cs₂CO₃): Carbonate bases are milder and can offer different selectivity profiles. Cesium carbonate (Cs₂CO₃) is particularly noteworthy. The large, soft Cs⁺ cation is poorly solvated and forms a looser ion pair with the anionic nucleophile. This can enhance the reactivity of the anion and has been shown to be effective for the N-alkylation of various indoles, sometimes providing superior results to stronger bases, especially in electron-rich systems.[5]

Solvent Polarity and Solvation

The solvent influences the solubility of the reagents and intermediates, as well as the reactivity of the nucleophile.

  • Polar Aprotic Solvents (DMF, DMSO, THF): These are the solvents of choice for indole alkylations.[1][2] N,N-Dimethylformamide (DMF) is particularly effective as it readily dissolves the indole salt and promotes the Sₙ2 reaction.[3] Tetrahydrofuran (THF) is also common but may result in lower solubility of the intermediate salt, which can sometimes hinder the reaction.[3] The ability of these solvents to solvate the cation can "free" the anion, increasing its nucleophilicity. Increasing the proportion of DMF in a mixed solvent system has been shown to favor N-alkylation.[1][3]

Reaction Temperature

Temperature can be used to control kinetic versus thermodynamic product formation.

  • Kinetic vs. Thermodynamic Control: O-alkylation is often the kinetically favored pathway (lower activation energy), while N-alkylation typically leads to the more thermodynamically stable product.[1][3] Therefore, running the reaction at lower temperatures may favor the O-isomer, whereas higher temperatures (e.g., 80-100 °C) can provide the energy needed to overcome the barrier to N-alkylation and allow the system to reach its thermodynamic minimum.[3][6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-benzylation of 4-hydroxyindole. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol A: Classic N-Benzylation with Sodium Hydride

This protocol utilizes a strong base to favor the formation of the thermodynamically stable N-benzyl product. It is a reliable but less selective method that will likely require chromatographic purification.

G start Start: Flame-dried flask under N₂ atmosphere dissolve Dissolve 4-hydroxyindole (1.0 eq.) in anhydrous DMF start->dissolve cool_0c Cool solution to 0 °C (ice-water bath) dissolve->cool_0c add_base Add NaH (60% in oil, 1.2 eq.) portion-wise cool_0c->add_base stir_rt Stir 30 min at 0 °C, then warm to RT and stir 30 min add_base->stir_rt add_bnbr Add benzyl bromide (1.1 eq.) dropwise at RT stir_rt->add_bnbr monitor Monitor reaction by TLC (e.g., 3:1 Hexane:EtOAc) add_bnbr->monitor quench Quench carefully with saturated aq. NH₄Cl solution at 0 °C monitor->quench workup Extract with EtOAc (3x) Wash with brine, dry (Na₂SO₄) quench->workup purify Concentrate and purify via flash column chromatography workup->purify end_node Obtain 1-Benzyl-1H-indol-4-ol purify->end_node

Figure 2: Workflow for N-benzylation using the sodium hydride method.

Materials:

  • 4-Hydroxyindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyindole (1.0 eq.).

  • Add anhydrous DMF (approx. 0.1 M concentration) to fully dissolve the substrate.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Caution: Hydrogen gas is evolved. Carefully add sodium hydride (1.2 eq.) in small portions over 10-15 minutes. The mixture may become thick.

  • Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes to ensure complete deprotonation.

  • Slowly add benzyl bromide (1.1 eq.) dropwise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. Heating to 50-80 °C may be required to drive the reaction to completion.[2]

  • Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers and extract the aqueous phase three times with EtOAc.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to separate the desired N-benzyl product from the O-benzyl isomer and any unreacted starting material.

Protocol B: The Protective Group Strategy for Ultimate Selectivity

For syntheses where regioselectivity is paramount and additional steps are permissible, protecting the hydroxyl group is the most effective strategy. Here, we use a silyl ether protecting group, which is robust to the N-alkylation conditions and can be easily removed.

Step 1: O-Silylation (Protection)

  • Dissolve 4-hydroxyindole (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise at room temperature.

  • Stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.

  • Perform an aqueous workup (dilute with water, extract with ether or EtOAc, wash with brine, dry, and concentrate) to yield 4-((tert-butyldimethylsilyl)oxy)-1H-indole, which is often pure enough for the next step.

Step 2: N-Benzylation

  • Follow Protocol A (steps 1-12) using the protected 4-((tert-butyldimethylsilyl)oxy)-1H-indole as the starting material. The reaction is typically cleaner as only N-alkylation is possible.

Step 3: O-Desilylation (Deprotection)

  • Dissolve the purified, protected product from Step 2 in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq.).

  • Stir at room temperature for 1-2 hours until the reaction is complete by TLC.

  • Quench with water, extract with EtOAc, wash with brine, dry, and concentrate. The resulting 1-benzyl-1H-indol-4-ol is often of high purity.

Characterization and Analysis

Confirming the correct isomer is crucial. NMR spectroscopy is the definitive method for distinguishing between the N- and O-benzylated products.

Analytical Technique N-Benzyl Isomer (Desired) O-Benzyl Isomer (Byproduct)
¹H NMR Disappearance of the broad N-H proton signal (typically >10 ppm). Appearance of a singlet for the benzylic -CH₂- protons around 5.3-5.5 ppm. The O-H proton signal will be present (often a broad singlet).The N-H proton signal is retained. Appearance of a singlet for the benzylic -OCH₂- protons, typically shifted slightly upfield to around 5.1-5.2 ppm. Disappearance of the O-H proton signal.
¹³C NMR A signal for the benzylic -CH₂- carbon appears around 50-52 ppm.A signal for the benzylic -OCH₂- carbon appears further downfield, around 70-71 ppm.
LC-MS Both isomers will show the same mass corresponding to the addition of a benzyl group (M+90). Retention times will differ, allowing for reaction monitoring.[7]Both isomers will show the same mass corresponding to the addition of a benzyl group (M+90). Retention times will differ.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive base (NaH exposed to air/moisture).2. Wet solvent or glassware.3. Insufficient temperature.1. Use fresh, high-quality NaH.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Increase reaction temperature; monitor by TLC.[2]
Significant O-Alkylation 1. Reaction conditions favor the kinetic product.2. Incomplete deprotonation of the indole nitrogen.1. Increase the reaction temperature to favor the thermodynamic N-product.[1][3]2. Use a slight excess of a strong base (NaH) to ensure full deprotonation.3. Switch to the protective group strategy (Protocol B).
Di-benzylation Product Observed 1. Excess benzyl bromide used.2. Prolonged reaction time at high temperature after initial mono-alkylation.1. Use no more than 1.1-1.2 equivalents of benzyl bromide.2. Monitor the reaction closely and quench promptly upon consumption of the mono-alkylated intermediate.
Difficult Purification Isomers have very similar polarity, making chromatographic separation challenging.1. Optimize the solvent system for column chromatography (e.g., use a shallow gradient or try different solvent systems like Toluene/Acetone).2. If the product is a solid, attempt recrystallization.[2]

References

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF. ResearchGate. [Link]

  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Thieme Connect. [Link]

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. [Link]

  • Effect of solvent on the alkylation. Reaction conditions: indole (0.1...). ResearchGate. [Link]

  • Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. ACS Publications. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cesium Carbonate Promoted N-Alkylation of Indoles. Organic Preparations and Procedures International. [Link]

  • N-alkylation of indole derivatives.
  • in the chemical literature: N-alkylation of an indole. YouTube. [Link]

  • Process for preparing 4-hydroxy indole, indazole and carbazole compounds.

Sources

Application Note: High-Efficiency Coupling Protocols for [(1-Benzyl-1H-indol-4-yl)oxy]acetic Acid

[1]

Introduction & Strategic Significance

[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid is a privileged building block in the synthesis of anti-inflammatory agents.[1] Structurally, it mimics the phosphate headgroup of phospholipid substrates, allowing it to chelate the active site Calcium (

In medicinal chemistry campaigns, this carboxylic acid is typically subjected to amide coupling or esterification to:

  • Optimize Potency: Coupling with sulfonamides or lipophilic amines to target the hydrophobic channel of the enzyme.

  • Prodrug Formation: Esterification to improve oral bioavailability (e.g., Varespladib methyl ester).

Chemical Stability & Handling[1]
  • Indole Nucleophilicity: The oxygen at position 4 increases electron density at C3. While the N1-benzyl group prevents N-alkylation, the C3 position remains susceptible to electrophilic attack.[1] Avoid strong acidic conditions or electrophilic reagents (e.g., unbuffered acyl chlorides) that could induce C3-acylation side reactions.

  • Solubility: The compound is lipophilic (Indole + Benzyl) but possesses a polar head (COOH).

    • Soluble: DMF, DMSO, THF, DCM (with small % MeOH).

    • Insoluble: Water, Hexanes.

Experimental Workflows (DOT Visualization)

The following diagram outlines the decision logic for selecting the optimal coupling strategy based on scale and nucleophile type.

CouplingWorkflowStartStarting Material:[(1-Benzyl-1H-indol-4-yl)oxy]acetic acidCheckScaleDecision: Reaction Scale?Start->CheckScaleSmallScaleDiscovery Scale(< 100 mg)CheckScale->SmallScaleLibrary GenLargeScaleProcess Scale(> 1 g)CheckScale->LargeScaleScale-upAmineTypeDecision: Nucleophile Type?SmallScale->AmineTypeMixedAnhydrideProtocol B: Mixed Anhydride(IBCF/NMM)LargeScale->MixedAnhydridePrimaryAminePrimary/Secondary AmineAmineType->PrimaryAmineStandardWeakAmineAniline / SulfonamideAmineType->WeakAmineLow NucleophilicityAlcoholAlcohol (Esterification)AmineType->AlcoholProdrugHATUProtocol A: HATU/DIPEA(High Yield, Fast)PrimaryAmine->HATUWeakAmine->HATURequires ActivationSteglichProtocol C: Steglich (DCC/DMAP)(For Esters)Alcohol->SteglichWorkupWorkup: Acidic Wash (pH 3)Removes excess amine/baseHATU->WorkupMixedAnhydride->WorkupSteglich->WorkupProductFinal Product(Amide/Ester)Workup->Product

Figure 1: Decision tree for coupling [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid based on scale and nucleophile reactivity.

Detailed Protocols

Protocol A: High-Throughput Amide Coupling (HATU Method)

Best for: Library generation, unreactive amines (anilines), and precious starting material. Mechanism: HATU generates a highly reactive At-ester intermediate, minimizing racemization (though not applicable here as the acid is achiral) and maximizing reaction rate.

Reagents:

  • Acid: 1.0 equiv[1]

  • Amine: 1.1 – 1.2 equiv[1]

  • HATU: 1.2 equiv

  • DIPEA (Diisopropylethylamine): 3.0 equiv[1]

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)[1]

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (100 mg, 0.35 mmol) in anhydrous DMF (2.0 mL).

  • Activation: Add DIPEA (183 µL, 1.05 mmol) followed by HATU (160 mg, 0.42 mmol). Stir at room temperature for 5–10 minutes. Observation: Solution typically turns yellow/orange.[1]

  • Coupling: Add the amine (0.39 mmol).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check LCMS for product mass

      
      . The activated ester may be visible if the amine is slow to react.
      
  • Workup (Self-Validating Step):

    • Dilute with EtOAc (20 mL).

    • Wash 1: 1M HCl (10 mL) – Critical: Removes unreacted DIPEA and amine.

    • Wash 2: Saturated

      
       (10 mL) – Removes unreacted acid and HATU byproducts.
      
    • Wash 3: Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Scalable Mixed Anhydride Method

Best for: Gram-scale synthesis, cost-efficiency.[1] Mechanism: Formation of a mixed carboxylic-carbonic anhydride using Isobutyl Chloroformate (IBCF).[1]

Reagents:

  • Acid: 1.0 equiv[1]

  • IBCF: 1.1 equiv[1]

  • N-Methylmorpholine (NMM): 1.2 equiv[1]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Cooling: Dissolve the acid (1.0 g, 3.55 mmol) and NMM (0.47 mL, 4.26 mmol) in dry THF (15 mL). Cool to -15°C (Ice/Salt bath).

  • Activation: Dropwise add IBCF (0.51 mL, 3.90 mmol). Stir for 15 minutes. Precipitation of NMM·HCl salts will occur.[1]

  • Coupling: Add the amine (3.90 mmol) dissolved in minimal THF dropwise.

  • Warming: Allow the reaction to warm to RT over 1 hour.

  • Workup: Filter off the solid salts. Concentrate the filtrate and redissolve in EtOAc for standard aqueous wash (Acid/Base/Brine) as in Protocol A.

Data Presentation & Quality Control

Expected Analytical Data

When validating the coupled product, look for these specific NMR shifts which confirm the integrity of the scaffold.

Structural Feature1H NMR Signal (approx. in DMSO-d6)Diagnostic Value
Indole C2-H Doublet/Singlet ~ 7.1 - 7.3 ppmConfirms Indole ring intact.[1]
Benzyl

Singlet ~ 5.3 - 5.4 ppmConfirms N-protection stability.[1]
Oxyacetic

Singlet ~ 4.6 - 4.8 ppmKey Marker. Shift varies if Ester vs Amide.[1]
Amide NH Broad Singlet ~ 8.0 - 9.5 ppmConfirms coupling success.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Steric hindrance of amine.[1][2]Switch to Protocol A (HATU) and heat to 50°C.
Impurity at +28 mass Formylation of amine.DMF used as solvent decomposes. Use fresh DMF or switch to DMA/THF.
Recovered SM Carboxylate salt formation.Ensure DIPEA equivalents are sufficient (3.0 eq) to keep amine free.
C3-Acylation Friedel-Crafts side reaction.[1]Avoid using Thionyl Chloride (

) to make acid chloride. Use Oxalyl Chloride with catalytic DMF if acid chloride is absolutely necessary.

References

  • Varespladib (LY315920)

    • Snyder, D. W., et al. "Pharmacology of LY315920, a potent and selective inhibitor of group IIa secretory phospholipase A2." Journal of Pharmacology and Experimental Therapeutics288.3 (1999): 1117-1124.[1] Link

  • Indole Coupling Methodology

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews38.2 (2009): 606-631.[1] Link

  • Compound Data Source

    • PubChem Compound Summary for CID 136265935 (Related Indole-4-oxyacetic acids).[1] Link

  • sPLA2 Inhibitor Design

    • Smart, B. P., et al. "Inhibition of the secretory phospholipase A2 by indole derivatives." Bioorganic & Medicinal Chemistry14.10 (2006): 3266-3280.[1] Link

Application Note: Solvent Selection and Dissolution Protocols for[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (CAS 2108804-78-8) is a specialized building block frequently utilized in the synthesis of biologically active molecules, including indole-based sPLA2 inhibitors such as Varespladib derivatives[1][2]. Due to its amphiphilic-like structural characteristics—comprising a highly lipophilic benzyl-indole core and a polar, ionizable oxyacetic acid moiety—achieving optimal solubility requires a precise understanding of solvent polarity, hydrogen bonding capacity, and pH dynamics. This application note provides a comprehensive, self-validating guide for researchers to select appropriate solvents and prepare stable solutions for both biological assays and chemical synthesis.

Physicochemical Profiling & Causality

To dissolve[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid effectively, one must analyze the causality behind its interactions with different solvent classes:

  • Lipophilic Core (Benzyl + Indole): The bulky aromatic system drives a high partition coefficient (LogP), rendering the un-ionized form of the molecule practically insoluble in neutral or acidic aqueous environments.

  • Ionizable Carboxylic Acid (-COOH): The oxyacetic acid group acts as both a hydrogen-bond donor (HBD) and acceptor (HBA). In non-polar solvents, carboxylic acids tend to form stable, insoluble dimers via intermolecular hydrogen bonding. To break these dimers, a solvent must possess strong HBA properties[1]. Furthermore, the -COOH group has a predicted pKa of ~3.5–4.5. In aqueous media with a pH > 6.0, the acid deprotonates into a carboxylate anion, drastically increasing water solubility.

  • The DMSO Advantage: Dimethyl sulfoxide (DMSO) is the gold standard for preparing master stock solutions of such compounds[2]. As a dipolar aprotic solvent, DMSO provides exceptional solvation for the lipophilic aromatic rings while simultaneously acting as a strong hydrogen-bond acceptor to disrupt carboxylic acid dimerization[1][2].

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative data for solvent selection based on the ACS GCI Pharmaceutical Roundtable guidelines and established biological assay protocols[1][2].

Solvent SystemSuitabilityMax Recommended Conc.Primary ApplicationMechanistic Notes
100% Anhydrous DMSO Excellent> 50 mMBiological Stock SolutionsDisrupts -COOH dimers; solvates lipophilic core[2].
Aqueous Buffer (pH < 5) Poor< 0.1 mMNot RecommendedMolecule remains un-ionized; lipophilic core drives precipitation.
Aqueous Buffer (pH > 7.4) Moderate~ 1-5 mMIn vitro Working SolutionsDeprotonation of -COOH to carboxylate salt enhances solubility.
Ethanol / Methanol Good~ 10-20 mMChemical SynthesisActs as HBD/HBA; suitable for synthesis, but highly volatile.
Ethyl Acetate (EtOAc) Good~ 20-50 mMExtraction / SynthesisACS recommended green solvent[1]; excellent for the un-ionized acid.

Step-by-Step Dissolution Protocols

Self-Validating System: These protocols include visual and physical checkpoints to ensure complete dissolution and to prevent downstream assay failure.

Protocol A: Preparation of a 10 mM Master Stock Solution in DMSO (For Biological Assays)

Note: The molecular weight of[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid is 281.31 g/mol [3][4].

  • Equilibration: Allow the lyophilized powder of [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can degrade the stock[5].

  • Weighing: Accurately weigh 2.81 mg of the compound into a sterile, solvent-resistant microcentrifuge tube[2].

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to the tube[2].

  • Agitation: Cap tightly and vortex at medium speed for 1–2 minutes. Causality: The strong HBA nature of DMSO will begin disrupting the crystalline lattice of the carboxylic acid dimers[1][2].

  • Sonication (Conditional): If microscopic particulates remain visible when held against a light source, place the tube in a room-temperature ultrasonic water bath for 5 minutes[2][5]. Causality: Cavitation energy overcomes the activation barrier of dissolution without degrading the compound thermally.

  • Aliquoting & Storage: Divide the clear 10 mM stock into 50 µL single-use aliquots to prevent freeze-thaw degradation[2]. Store at -20°C in the dark.

Protocol B: Preparation of Aqueous Working Solutions (Serial Dilution)

Critical Constraint: Final DMSO concentration in cell-based assays must remain ≤0.5% (v/v) to prevent solvent-induced cytotoxicity[2][5].

  • Thawing: Thaw a single 50 µL aliquot of the 10 mM DMSO stock at room temperature[5].

  • Buffer Selection: Select an aqueous assay buffer with a pH of 7.4 or higher (e.g., PBS or HEPES). Causality: The basic pH ensures the compound transitions to its highly soluble carboxylate form upon entering the aqueous phase, preventing "crashing out" (precipitation).

  • Dilution: To prepare a 10 µM working solution, pipette 1 µL of the 10 mM DMSO stock directly into 999 µL of the pre-warmed (37°C) assay buffer[5].

  • Mixing & Self-Validation: Immediately vortex or pipette up-and-down vigorously. Self-Validation Checkpoint: The solution must remain optically clear. Turbidity indicates the buffer pH is too low to support the carboxylate transition or that mixing was insufficient.

Workflow / Decision Tree

SolventSelection Start [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (Solid Powder) App Determine Target Application Start->App Bio Biological Assays (In vitro / Cell Culture) App->Bio Bioactivity Testing Chem Chemical Synthesis & Extraction App->Chem API Processing DMSO Prepare 10-50 mM Stock in 100% Anhydrous DMSO Bio->DMSO High Solvation Required Org Use Polar Organic Solvents (e.g., EtOAc, EtOH) Chem->Org ACS Green Guidelines Dilute Serial Dilution in Aqueous Buffer (pH > 7.4) DMSO->Dilute Working Solution Prep Check Self-Validation: Check Final DMSO ≤ 0.5% & Optical Clarity Dilute->Check Assay Integration

Figure 1: Decision tree for solvent selection of [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid.

References

  • Title : Varespladib Impurity 1 | CAS 344741-24-8[6] Source : Veeprho URL :[Link]

  • Title : Methodology for Replacing Dipolar Aprotic Solvents Used in API Processing with Safe Hydrogen-Bond Donor and Acceptor Solvent-Pair Mixtures[1] Source : Organic Process Research & Development - ACS Publications URL :[Link]

Sources

Application Note: Advanced Recrystallization Protocols for Benzyl-Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl-indole carboxylic acids represent a highly privileged pharmacophore class, most notably featuring nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, as well as various CRTH2 antagonists and lonidamine analogs. The downstream processing of these active pharmaceutical ingredients (APIs) is notoriously complicated by two physicochemical liabilities: widespread polymorphism and thermal instability (specifically, rapid decarboxylation).

This application note provides field-validated, self-contained protocols for the recrystallization of benzyl-indole carboxylic acids. By leveraging thermodynamic control, specific solvent-antisolvent ternary systems, and precision seeding, researchers can reliably isolate the desired polymorph while entirely bypassing thermal degradation pathways.

Mechanistic Insights: The "Why" Behind the Workflow

To design a self-validating recrystallization system, one must understand the causality of failure modes in indole carboxylic acid processing.

Thermal Degradation and Decarboxylation

A common error in standard recrystallization is the over-application of heat to drive dissolution. Benzyl-indole carboxylic acids are highly susceptible to thermal degradation immediately following their melting points (typically 150–165 °C)[1]. Heating these compounds induces a rapid decarboxylation of the carboxylic acid moiety, yielding a yellow, inactive degradation fragment that severely inhibits the dissolution and bioavailability of the final API[1][2]. Consequently, all recrystallization protocols must be designed to operate well below 80 °C, relying on solvent polarity shifts rather than aggressive thermal gradients.

Polyamorphism and Solvate Traps

Using indomethacin as the primary model, benzyl-indole carboxylic acids typically exhibit multiple polymorphic states—most commonly the metastable


-form (needle-shaped, mp ~149–154 °C) and the thermodynamically stable 

-form (rhombic plates, mp ~158–161 °C)[3]. Furthermore, these molecules are prone to forming stable solvates. For instance, crystallization in pure dichloromethane, acetone, or methanol often results in the entrapment of solvent molecules within the crystal lattice, failing ICH guidelines for residual solvents[3][4]. To circumvent this, binary or ternary solvent systems (e.g., Acetone-Methanol-Water) must be utilized to disrupt solvate lattice formation and force the precipitation of pure polymorphic phases[3].

Data Presentation: Solvent System Selection

The selection of the solvent system dictates both the thermodynamic yield and the structural integrity of the resulting crystal. The table below summarizes the quantitative and qualitative outcomes of various solvent systems based on empirical solubility and nucleation data[4][5].

Solvent SystemTechniquePrimary Polymorph YieldedCrystal MorphologySolvate RiskNotes
Ethanol Cooling Crystallization

or

(Temp dependent)
Needles (

) / Plates (

)
LowExceptionally long induction times; requires seeding[5].
Acetone / Methanol / Water Antisolvent Crystallization

-form
Rhombic PlatesLowHigh productivity; water acts as a strong antisolvent[3].
Dichloromethane Cooling / AntisolventSolvateNeedlesHigh Forms a two-liquid phase with water; highly prone to DCM-solvate[3].
Acetone (Pure) Cooling CrystallizationSolvate / MetastableVariableHigh High solubility, but forms acetone-solvates at low temperatures[4].

Experimental Protocols

Protocol A: Ternary Antisolvent Crystallization (High Yield, -Polymorph)

This protocol utilizes a ternary system to maximize initial solubility while using water to force rapid, solvate-free precipitation[3].

Reagents:

  • Crude benzyl-indole carboxylic acid (e.g., Indomethacin)

  • Acetone (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ultrapure Water (Antisolvent)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a binary solvent mixture of Acetone and Methanol at a 66.5 : 33.5 weight percent (wt%) ratio. This specific ratio maximizes API solubility while preventing the formation of pure acetone or methanol solvates[3].

  • Dissolution: Dissolve the crude benzyl-indole carboxylic acid in the binary solvent to achieve an initial concentration of 20 g / 100 g of solvent. Stir at 25 °C until complete dissolution is achieved. Do not exceed 40 °C to prevent any risk of localized thermal degradation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any insoluble particulate matter or heterogeneous nucleating agents.

  • Antisolvent Addition: Transfer the filtrate to a jacketed crystallizer maintained at 25 °C with an overhead stirrer set to 250 RPM. Begin the dropwise addition of Ultrapure Water (antisolvent).

  • Nucleation & Aging: Continue water addition until the solution reaches the metastable zone limit (solution becomes persistently cloudy). Halt addition and allow the suspension to age for 30 minutes to promote the growth of the thermodynamically stable

    
    -polymorph.
    
  • Harvesting: Filter the resulting suspension under vacuum. Wash the filter cake with a cold (5 °C) 10% acetone/water solution to remove residual impurities. Dry under vacuum at 40 °C for 12 hours.

Antisolvent A Crude Benzyl-Indole Carboxylic Acid B Dissolution in Acetone/MeOH (66:34) A->B Solubilization C Filtration (0.22 µm) B->C Remove impurities D Antisolvent Addition (Water at 25°C) C->D Dropwise addition E Nucleation & Growth (γ-Polymorph) D->E Supersaturation

Ternary antisolvent crystallization workflow for benzyl-indole carboxylic acids.

Protocol B: Seeded Cooling Crystallization (Polymorph Control)

Because benzyl-indole carboxylic acids exhibit remarkably long induction times in ethanol, unseeded cooling often leads to sudden, uncontrolled precipitation of mixed polymorphs[5]. This protocol uses precise temperature control and seeding to direct the polymorphic outcome.

Step-by-Step Methodology:

  • Preparation: Suspend the crude API in absolute ethanol (approx. 10 mL per gram of API).

  • Heating: Heat the suspension to 60 °C under reflux until a clear solution is formed.

  • Cooling Trajectory:

    • For the stable

      
      -form: Cool the solution slowly (0.5 °C/min) to 25 °C.
      
    • For the metastable

      
      -form: Crash-cool the solution rapidly to 5 °C to generate high supersaturation[5].
      
  • Seeding: Once the target temperature is reached, introduce 1–2 wt% of pure seed crystals of the desired polymorph (

    
     or 
    
    
    
    ).
  • Isothermal Hold: Maintain the suspension at the target temperature for 4 hours. The seeds will bypass the long induction time, and the crystal growth rate will be dictated by the supersaturation level[5].

  • Isolation: Filter the crystals and dry under vacuum at ambient temperature to prevent the solid-state transformation of the metastable

    
    -form back into the 
    
    
    
    -form.

Polymorph Start Saturated Ethanol Solution (Heated to 60°C) Path1 Rapid Cooling to 5°C + High Supersaturation Start->Path1 Path2 Slow Cooling to 15-25°C + γ-Seeds Start->Path2 Result1 Metastable α-Form (Needle Crystals) Path1->Result1 Kinetic Control Result2 Stable γ-Form (Rhombic Plates) Path2->Result2 Thermodynamic Control

Temperature and supersaturation-dependent polymorphic control pathways.

References

  • [3] Antisolvent Crystallization of Indomethacin from a Ternary Solvent System with High Productivity, Better Polymorphism, and Particle Size Control. ACS Publications. Available at:[Link]

  • [5] Cooling Crystallization of Indomethacin: Effect of Supersaturation, Temperature, and Seeding on Polymorphism and Crystal Size Distribution. Organic Process Research & Development, American Chemical Society. Available at: [Link]

  • [4] Cooling crystallization of Indomethacin from different organic solvents. University of Southern Denmark (SDU) Research Portal. Available at:[Link]

  • [1] Decarboxylation of indomethacin induced by heat treatment. PubMed, National Institutes of Health. Available at:[Link]

  • [2] Is There Polyamorphism in Amorphous Indomethacin? Investigating the Physicochemical Properties of Amorphous Indomethacin with Different Thermal History. Molecular Pharmaceutics, ACS Publications. Available at: [Link]

Sources

Application Note: Strategic C3-Functionalization of [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocols for the regioselective C3-functionalization of [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid . This scaffold is a critical pharmacophore in the synthesis of CRTH2 antagonists (e.g., Ramatroban analogs) and sPLA2 inhibitors.

The presence of the C4-alkoxy group significantly enhances the nucleophilicity of the indole ring, while the C1-benzyl group prevents N-acylation. However, the pendant carboxylic acid moiety presents a chemoselectivity challenge during electrophilic aromatic substitution (EAS). This guide provides validated workflows for Vilsmeier-Haack Formylation and Friedel-Crafts Glyoxylation , necessitating a "Protect-Functionalize-Deprotect" strategy to ensure high yields and purity.

Chemo-Structural Analysis & Strategy

Electronic Environment
  • C4-Alkoxy Effect: The oxygen atom at C4 donates electron density into the

    
    -system via resonance (+M effect). While this activates the ring, it theoretically activates positions C3, C5, and C7. However, experimental data confirms that C3 remains the kinetic product  for EAS due to the preservation of benzenoid character in the transition state.
    
  • Steric Considerations: The C4-substituent creates a "peri-effect," imposing mild steric crowding at C3. Reagents must be chosen to avoid steric clash, though planar electrophiles (like the Vilsmeier complex) are well-tolerated.

The Carboxylic Acid Liability

Direct functionalization of the free acid substrate is not recommended for the following reasons:

  • Vilsmeier Incompatibility: Reagents like POCl

    
     will convert the carboxylic acid into an acid chloride, leading to polymerization or intermolecular acylation.
    
  • Solubility: The free acid has poor solubility in non-polar solvents (DCM, DCE) often used in Friedel-Crafts reactions.

Strategic Directive: All protocols below assume the starting material is the Methyl Ester derivative: Methyl [(1-benzyl-1H-indol-4-yl)oxy]acetate.

Workflow Visualization

The following diagram outlines the logical flow for functionalizing this specific scaffold, highlighting the critical esterification checkpoint.

G Start Starting Material: [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid Ester CRITICAL STEP: Esterification (MeOH, H2SO4) Start->Ester Protection Intermediate Methyl Ester Intermediate Ester->Intermediate Branch Select Pathway Intermediate->Branch PathA Pathway A: Vilsmeier-Haack Branch->PathA PathB Pathway B: Friedel-Crafts Branch->PathB ReagentA Reagents: POCl3 + DMF PathA->ReagentA ProdA Product A: C3-Formyl Derivative (Aldehyde) ReagentA->ProdA 0°C to 80°C ReagentB Reagents: (COCl)2, then MeOH PathB->ReagentB ProdB Product B: C3-Glyoxyl Ester (Alpha-Keto Ester) ReagentB->ProdB -78°C to RT

Caption: Strategic workflow for C3 functionalization. Note the mandatory esterification step to prevent side reactions with the carboxylic acid tail.

Experimental Protocols

Pre-requisite: Synthesis of Methyl Ester Intermediate

Before proceeding, convert the acid to the methyl ester using standard methanol/sulfuric acid reflux (Yield >95%). Isolate as a stable oil/solid.

Protocol A: C3-Formylation (Vilsmeier-Haack)

Objective: Introduction of an aldehyde (-CHO) group at C3.[1][2] Mechanism: Electrophilic attack by the chloroiminium ion formed in situ.

Materials
  • Methyl [(1-benzyl-1H-indol-4-yl)oxy]acetate (1.0 equiv)

  • Phosphorus Oxychloride (POCl

    
    ) (1.2 equiv)
    
  • N,N-Dimethylformamide (DMF) (5.0 equiv - acts as solvent & reagent)

  • Dichloromethane (DCM) (Optional co-solvent)

  • 2M NaOH or Sat. NaOAc (for quenching)

Step-by-Step Methodology
  • Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to 0°C. Add POCl

    
     dropwise over 15 minutes. Caution: Exothermic.[1] Stir for 30 mins at 0°C to form the Vilsmeier complex (white/yellow precipitate may form).
    
  • Addition: Dissolve the indole substrate in a minimal amount of DMF (or DCM). Add this solution dropwise to the Vilsmeier complex at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT).

    • Checkpoint: Monitor by TLC. If conversion is slow (due to C4 steric hindrance), heat to 40-60°C for 2 hours.

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/water (approx. 5x volume). The intermediate iminium salt is water-soluble.

  • Basification: Slowly add 2M NaOH or saturated Sodium Acetate with vigorous stirring until pH ~9-10. This hydrolyzes the iminium salt to the aldehyde.[1][2][3][4] A solid precipitate usually forms.[1]

  • Isolation: Filter the solid or extract with Ethyl Acetate. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Expected Yield: 85-92% Data Validation:

  • 1H NMR: Look for distinct aldehyde singlet at

    
     9.8 - 10.2 ppm.
    
  • Regiochemistry: Absence of C3-H signal (usually ~7.1 ppm in unsubstituted indoles).

Protocol B: C3-Glyoxylation (Oxalyl Chloride)

Objective: Introduction of an


-keto ester moiety. This is a direct route to bioactive indole-3-glyoxylamides.
Mechanism:  Acylation using oxalyl chloride followed by alcoholysis.[5]
Materials
  • Methyl [(1-benzyl-1H-indol-4-yl)oxy]acetate (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Anhydrous Diethyl Ether or THF (Solvent)

  • Methanol (Excess, for quenching)

Step-by-Step Methodology
  • Setup: Flame-dry a flask and purge with Argon. Dissolve the indole substrate in anhydrous Diethyl Ether (0.2 M concentration).

  • Acylation: Cool the solution to 0°C. Add Oxalyl Chloride dropwise.

    • Observation: The reaction is typically instantaneous for electron-rich indoles. A bright yellow/orange precipitate (the glyoxalyl chloride intermediate) will form.

  • Aging: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour to ensure complete conversion.

  • Quench/Esterification: Cool the mixture back to 0°C. Add excess Methanol (or an amine if an amide is desired) dropwise. The precipitate will dissolve as the acid chloride converts to the ester.

  • Workup: Concentrate the solvent in vacuo. Redissolve in DCM and wash with Sat. NaHCO

    
     to remove HCl traces.
    

Expected Yield: 80-88% Data Validation:

  • 1H NMR: Appearance of new methyl ester singlet (if MeOH quench used) and loss of C3-H.

  • IR: Distinct

    
    -keto carbonyl stretches (~1640 cm
    
    
    
    and ~1730 cm
    
    
    ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Vilsmeier) Reaction quenched too early; Iminium hydrolysis incomplete.Ensure pH >9 during workup and stir the aqueous mixture for at least 1 hour.
Polymerization Free carboxylic acid was used.Must use Methyl Ester intermediate.
Regio-isomers (C2/C7) Reaction temperature too high.Keep Vilsmeier addition at 0°C. Do not exceed 60°C during heating phase.
No Reaction (Glyoxylation) Moisture in solvent decomposing Oxalyl Chloride.Use freshly distilled Ether/THF and a drying tube/inert atmosphere.

References

  • Vilsmeier-Haack Mechanism & Scope: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1-330.

  • CRTH2 Antagonist Synthesis (Relevant Scaffold)

    • Pettipher, R., et al. (2012). Diazine Indole Acetic Acids as Potent, Selective, and Orally Bioavailable Antagonists of CRTH2.[6][7] Journal of Medicinal Chemistry, 55(11), 5483–5496.

    • Stearns, B. A., et al. (2009). Novel Indole-3-acetic Acid Derivatives as Potent and Selective CRTH2 Antagonists.[8][9] Bioorganic & Medicinal Chemistry Letters, 19(16), 4642-4646.

  • Reactivity of 4-Alkoxyindoles

    • Somei, M., et al. (1981). The 4-Substituted Indoles. Heterocycles, 16(1), 137.
    • Maha, A., et al. (2020). Catalytic C3 aza-alkylation of indoles. Organic & Biomolecular Chemistry, 18, 6211-6235.[10]

Disclaimer: These protocols involve hazardous reagents (POCl


, Oxalyl Chloride). All manipulations should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [(1-Benzyl-1H-indol-4-yl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks when synthesizing indole-based ether acids like [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108804-78-8)[1].

The synthesis of this target relies on a precise three-step sequence: O-alkylation, N-benzylation, and ester saponification. Because the indole core possesses ambident nucleophilicity and is sensitive to harsh conditions, standard textbook protocols often fail in practice. This guide provides field-proven causality, troubleshooting logic, and self-validating protocols to ensure a robust, high-yielding synthesis.

I. Synthetic Workflow Overview

SynthesisWorkflow Start 4-Hydroxyindole (Starting Material) Step1 Step 1: O-Alkylation Reagents: Ethyl bromoacetate, K2CO3, DMF Start->Step1 Int1 Intermediate 1: Ethyl 2-(1H-indol-4-yloxy)acetate Step1->Int1 Step2 Step 2: N-Benzylation Reagents: Benzyl bromide, NaH, DMF Int1->Step2 Int2 Intermediate 2: Ethyl 2-(1-benzyl-1H-indol-4-yloxy)acetate Step2->Int2 Step3 Step 3: Saponification Reagents: LiOH, THF/H2O Int2->Step3 Product [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (Final Product) Step3->Product

Caption: Three-step synthetic workflow for[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid.

II. Troubleshooting Guides & FAQs

Q1: My initial O-alkylation of 4-hydroxyindole yields a complex mixture. How do I prevent C-alkylation? Expert Insight: 4-Hydroxyindole is an ambident nucleophile. Under strongly basic conditions or in protic solvents, the phenoxide-like intermediate is stabilized by hydrogen bonding, which reduces oxygen nucleophilicity and drives competitive C3-alkylation or C7-alkylation[2]. Solution: Exploit the pKa difference between the phenol-like OH (pKa ~9.5) and the indole NH (pKa ~16.2). Use a mild base like anhydrous Potassium Carbonate (


) to selectively deprotonate the hydroxyl group. Conduct the reaction in a polar aprotic solvent like DMF, which leaves the oxygen anion unsolvated and highly reactive, strictly favoring O-alkylation[3].

Q2: During the N-benzylation step, my yields are stuck at 40-50% with significant unreacted starting material. What is going wrong? Expert Insight: N-alkylation of indoles requires the generation of the naked indolyl anion[4]. If you are using Sodium Hydride (NaH), incomplete conversion is almost always due to moisture quenching the base. Furthermore, degraded NaH contains Sodium Hydroxide (NaOH). If NaOH is present, it will prematurely hydrolyze your ethyl ester intermediate, creating a highly polar carboxylate that is lost during aqueous workup. Solution: Use strictly anhydrous DMF and fresh NaH (60% dispersion in mineral oil). Perform the deprotonation at 0 °C for 30 minutes before adding the benzyl bromide.

Q3: The final saponification results in a dark, impure product. How can I improve the purity of the final acid? Expert Insight: Indole rings are electron-rich and susceptible to oxidation under harsh basic conditions (e.g., refluxing NaOH). Solution: Switch to mild saponification using Lithium Hydroxide (LiOH) in a THF/Water co-solvent system at room temperature. THF ensures the lipophilic ester remains in solution, while LiOH provides gentle hydrolysis without degrading the indole core.

III. Mechanistic Troubleshooting Logic

TroubleshootingLogic Issue Low Yield in N-Benzylation Step Check1 Analyze Reaction via TLC/LCMS Issue->Check1 Unreacted Unreacted Starting Material (Incomplete Deprotonation) Check1->Unreacted Detected SideProd Ester Hydrolysis Side Product (Carboxylate Formation) Check1->SideProd Detected Sol1 Action: Use strictly anhydrous DMF & fresh NaH (60% in oil) Unreacted->Sol1 Sol2 Action: Ensure 0°C addition, prevent moisture ingress SideProd->Sol2

Caption: Troubleshooting logic tree for resolving low yields during the N-benzylation step.

IV. Quantitative Data: N-Benzylation Optimization

To illustrate the causality of reagent selection, below is a summary of optimization data for the critical N-benzylation step (Step 2):

BaseSolventTemp (°C)Equivalents (BnBr)Yield (%)Mechanistic Observation

Acetone56 (Reflux)1.2< 20%Base too weak for complete NH deprotonation.
NaH (Old)DMF251.245%Moisture degradation of NaH caused ester hydrolysis.
NaH (Fresh)THF0 to 251.265%Lower solubility of indolyl anion reduces rate.
NaH (Fresh) DMF (Anhydrous) 0 to 25 1.1 > 90% Optimal conditions; rapid and complete conversion.
V. Self-Validating Experimental Protocols

A robust protocol must validate itself during execution. Follow these step-by-step methodologies, paying close attention to the built-in validation checks.

Step 1: Regioselective O-Alkylation
  • Setup: Charge a flame-dried flask with 4-hydroxyindole (1.0 eq) and anhydrous

    
     (1.5 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes.
    
  • Addition: Add ethyl bromoacetate (1.1 eq) dropwise.

  • Reaction: Stir the suspension at 40 °C for 4 hours.

  • Validation Check: Spot the reaction on TLC (Hexanes/EtOAc 3:1). The product will appear as a new, less polar spot (higher Rf) compared to 4-hydroxyindole, validating that the polar hydroxyl group has been successfully masked.

  • Workup: Quench with water and extract with EtOAc (3x). Wash the organic layer thoroughly with brine (5x) to remove DMF. Dry over

    
     and concentrate to yield ethyl 2-(1H-indol-4-yloxy)acetate .
    
Step 2: N-Benzylation[4]
  • Setup: Dissolve ethyl 2-(1H-indol-4-yloxy)acetate (1.0 eq) in strictly anhydrous DMF (0.15 M) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Carefully add fresh NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Validation Check: Observe the reaction mixture. You must see immediate, steady bubbling (

    
     gas evolution). If bubbling does not occur, your NaH is degraded, and the reaction will fail.
    
  • Alkylation: After stirring for 30 minutes at 0 °C, add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous

    
     at 0 °C. Extract with EtOAc, wash with brine, dry, and concentrate. Purify via silica gel chromatography to yield ethyl 2-(1-benzyl-1H-indol-4-yloxy)acetate .
    
Step 3: Mild Saponification
  • Setup: Dissolve the intermediate from Step 2 (1.0 eq) in a 3:1 mixture of THF and Water (0.1 M).

  • Hydrolysis: Add LiOH monohydrate (3.0 eq) in one portion. Stir vigorously at room temperature for 3-4 hours.

  • Validation Check (Phase Separation): Transfer the mixture to a separatory funnel, add water, and wash with EtOAc. The unreacted ester (if any) will go into the EtOAc layer. The desired product is now a water-soluble lithium carboxylate salt and will remain in the aqueous layer.

  • Acidification: Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise until the pH reaches ~3.

  • Validation Check (Precipitation): A white/off-white solid will rapidly precipitate upon acidification. This confirms the successful formation of the free acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford pure [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid .

VI. References
  • Title:[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid - Compound Information Source: ChemSrc URL: [Link]

  • Title: Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies Source: RSC Publishing URL: [Link]

  • Title: Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation Source: ACS Chemical Neuroscience URL: [Link]

Sources

Technical Support Center: Troubleshooting [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108804-78-8) in Dimethyl sulfoxide (DMSO).

Our approach goes beyond basic protocols; we focus on the thermodynamic and kinetic causality behind solvent-solute interactions to ensure your assays remain robust, reproducible, and scientifically sound.

Part 1: Core Principles & Causality

The compound[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid is a highly lipophilic organic building block ()[1]. Its molecular architecture features a bulky, hydrophobic 1-benzyl-1H-indole core paired with a polar acetic acid moiety. This dual nature dictates its solvation dynamics:

  • Hydrophobic Stacking: The benzyl and indole rings exhibit strong intermolecular

    
     stacking, creating a high crystalline lattice energy that resists dissolution.
    
  • Solvent Cavity Formation: To dissolve this molecule, DMSO must form a "cavity" large enough to accommodate the bulky lipophilic core., making anhydrous conditions an absolute thermodynamic requirement[2].

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: I prepared a 20 mM stock solution in DMSO, but it remains cloudy. Why isn't it dissolving? Causality & Solution: The hydrophobic stacking interactions of the benzyl-indole rings present a high thermodynamic barrier. While DMSO is an excellent solvent for such molecules, the compound often requires additional kinetic energy to overcome the initial lattice energy, a behavior observed in structural analogs like [3]. Action: Warm the sealed tube in a 37°C water bath for 10 minutes, followed by low-energy sonication for 5–10 minutes[3].

Q2: My stock solution was perfectly clear yesterday. After storing it at -20°C and thawing it today, a heavy precipitate formed. What happened? Causality & Solution: DMSO is upon opening[4]. When water enters the DMSO stock, it drastically alters the solvent's polarity. Research shows that when even trace amounts of water are present[2]. The absorbed water depresses the freezing point of DMSO and forces the lipophilic compound into a lower-energy, insoluble crystalline state ()[5]. Action: Never subject this compound to freeze-thaw cycles. Aliquot your freshly prepared stock into single-use vials immediately after preparation[2].

Q3: Can I rescue a stock solution that has precipitated after a freeze-thaw cycle? Causality & Solution: Yes, in most cases. Studies demonstrate that compounds precipitated from DMSO stocks due to water uptake or repeated freeze-thaw cycles can often be [2]. The precipitate is usually a metastable crystalline form rather than a degraded product. Action: Apply in-tube sonication combined with gentle heating (37°C)[2]. If the solution does not clear, the water-to-DMSO molar ratio has likely exceeded the critical threshold, and a fresh stock must be prepared[5].

Q4: Does the salt form of the compound affect its DMSO solubility? Causality & Solution: Yes. The free acid form relies on hydrogen bonding with DMSO's sulfoxide oxygen. If you are working with a sodium salt variant, the ionic lattice energy is much higher. Salts often exhibit poorer solubility in pure organic solvents and may require a slight aqueous co-solvent—which ironically conflicts with the lipophilic core's needs. Always verify your compound's exact salt form before formulation.

Part 3: Quantitative Data & Tolerances

To prevent supersaturation collapse and ensure assay reproducibility, adhere to the following physicochemical tolerances:

ParameterRecommended ValueCritical ThresholdScientific Rationale
Stock Concentration 10 – 20 mM> 30 mMHigh concentrations exponentially increase the risk of supersaturation collapse upon minor temperature fluctuations[5].
Water Content in DMSO < 0.1% (Anhydrous)> 0.5%Water depresses the freezing point and thermodynamically inhibits solvent cavity formation[2].
Incubation Temperature 37°C> 50°CExcessive heat provides kinetic energy but risks thermal degradation of the acetic acid moiety.
Sonication Time 5 – 15 minutes> 30 minutesProlonged sonication generates localized heat and free radicals which can degrade the compound[3].
Freeze-Thaw Cycles 0 (Single-use)1 CycleSynergistic enhancement of precipitation due to kinetic trapping and moisture ingress[2].

Part 4: Standard Operating Procedure (SOP)

Self-Validating Protocol: Preparation of Anhydrous Stock Solutions

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid from cold storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, permanently compromising the anhydrous state ()[6].

Step 2: Reconstitution

  • Action: In a dry environment (preferably a nitrogen-purged glove box), add the calculated volume of Anhydrous Molecular Biology Grade DMSO (≥99.9% purity)[4].

  • Action: Cap tightly and vortex vigorously for 1–2 minutes.

Step 3: Kinetic Solubilization

  • Action: If particulates remain, incubate the sealed tube in a 37°C water bath for 10 minutes, followed by 10 minutes in an ultrasonic bath[3].

  • Validation Checkpoint: Hold the tube against a strong light source. The solution must be completely optically clear with no light scattering (Tyndall effect). If scattering is observed, micro-crystals remain; repeat Step 3.

Step 4: Single-Use Aliquoting

  • Action: Immediately divide the clear solution into 50 µL or 100 µL aliquots in tightly sealed, low-bind microcentrifuge tubes.

  • Causality: Aliquoting prevents the synergistic precipitation caused by repeated freeze-thaw cycles and cumulative moisture exposure[2].

Step 5: Storage & Thawing

  • Action: Store aliquots at -20°C to -80°C in a secondary container with active desiccant[6]. When required for an assay, thaw a single vial at room temperature and vortex immediately before use. Discard any remaining volume.

Part 5: Workflow Visualization

G N1 Weigh Solid Compound (Room Temp Equilibration) N2 Add Anhydrous DMSO (Protect from Moisture) N1->N2 N3 Is Solution Clear? N2->N3 N4 Heat (37°C) & Sonicate (Overcome Lattice Energy) N3->N4  No   N5 Aliquot into Single-Use Vials (Avoid Freeze-Thaw) N3->N5  Yes   N4->N3 N6 Store at -20°C to -80°C (Desiccated Environment) N5->N6 N7 Thaw for Assay (Check for Precipitation) N6->N7 N8 Precipitate Observed? N7->N8 N9 Rescue: Low-Energy Sonication (Disrupt Metastable Crystals) N8->N9  Yes   N10 Proceed to Assay N8->N10  No   N9->N8

Workflow for anhydrous DMSO stock preparation and precipitation rescue.

References

  • Oldenburg et al. (2005). "High throughput sonication: evaluation for compound solubilization". PubMed (NIH). URL:[Link]

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement". ziath.com. URL:[Link]

Sources

Technical Support Center: Minimizing Side Reactions During Indole O-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the O-alkylation of ambident indole systems (such as oxindoles and hydroxyindoles).

Indoles are notoriously challenging substrates because they possess multiple nucleophilic sites. Without precise kinetic and thermodynamic control, reactions will inevitably drift toward N-alkylation or C-alkylation. This guide breaks down the causality behind these side reactions and provides self-validating protocols to ensure chemoselective O-alkylation.

Core Principles: The Ambident Nature of Indoles

To control regioselectivity, we must first understand the electronic nature of our substrates. Oxindoles and hydroxyindoles are ambident nucleophiles. Under standard basic conditions, alkylation is thermodynamically favored at the nitrogen atom, making chemoselective O-alkylation a significant synthetic challenge[1].

To override this thermodynamic preference, we rely on Hard-Soft Acid-Base (HSAB) theory . By manipulating the "hardness" of the electrophile and the choice of base, we can kinetically trap the O-alkylated product before the system equilibrates to the more stable N- or C-alkylated forms.

G Ox Ambident Indole Core (Oxindole / Hydroxyindole) HardE Hard Electrophile / Ag+ Base (Kinetic Control) Ox->HardE HSAB Directed SoftE Soft Electrophile / Alkali Base (Thermodynamic Control) Ox->SoftE Standard Conditions O_Alk O-Alkylation (Target Product) HardE->O_Alk N_Alk N-Alkylation (Major Side Reaction) SoftE->N_Alk C_Alk C-Alkylation (Major Side Reaction) SoftE->C_Alk

Mechanistic pathways of ambident indole nucleophiles based on HSAB theory.

Troubleshooting FAQs

Q1: Why am I predominantly seeing N-alkylation when attempting to O-alkylate my oxindole substrate?

Causality: The nitrogen atom in the oxindole core is highly nucleophilic. When using standard alkali bases (e.g., NaH, K2CO3) with soft electrophiles (e.g., alkyl iodides or benzyl bromides), the reaction operates under thermodynamic control, heavily favoring the N-alkylated product[1]. Solution: Shift the reaction to kinetic control by employing silver salts (e.g., Ag2CO3). Silver ions coordinate strongly with the leaving halide of the electrophile, abstracting it to form an SN1-like, "hard" carbocation. According to HSAB theory, this hard electrophile preferentially attacks the harder oxygen nucleophile over the softer nitrogen[1]. Alternatively, use ultra-hard electrophiles like Meerwein's salts (trialkyloxonium tetrafluoroborates).

Q2: I am targeting 1-hydroxyindole O-alkylation, but I'm getting poor yields and substrate decomposition. How can I improve this?

Causality: 1-Hydroxyindoles are highly polar and sensitive compounds. However, the N-OH proton is relatively acidic, with a pKa typically ranging between 8.1 and 9.8[2]. Using overly harsh bases (like BuLi or NaH) strips protons indiscriminately and degrades the indole core. Solution: Exploit the specific acidity of the N-OH moiety. Use mild basic conditions, such as K2CO3 in methanol or polar aprotic solvents, paired with highly reactive, hard alkylating agents like dimethyl sulfate (Me2SO4)[3]. This ensures selective deprotonation and rapid O-alkylation without compromising the structural integrity of the heterocycle.

Q3: How do I suppress C3-alkylation in 3-monosubstituted oxindoles?

Causality: The C3 position of oxindoles is highly acidic, readily forming an enolate. Once deprotonated, the resulting C3 carbanion acts as a very soft nucleophile. When exposed to soft electrophiles, it rapidly undergoes C-alkylation, often leading to unwanted C,C-dialkylation or C,N-dialkylation side products[4]. Solution: If O-alkylation is your strict target, you must temporarily mask the nitrogen using an N-protecting group (e.g., Acetyl or Boc). To prevent C-alkylation, run the reaction at cryogenic temperatures (-78 °C) using O-selective electrophiles (like alkyl triflates) to kinetically trap the O-enolate before the C-alkylation pathway can activate[4].

Workflow Start Analyze Side Product Profile N_alk Predominant N-Alkylation? Start->N_alk C_alk Predominant C3-Alkylation? Start->C_alk Sol1 Switch Base to Ag2CO3 or Use Meerwein Salts N_alk->Sol1 Primary Fix Sol2 Introduce N-Protecting Group (e.g., Boc, Ac) N_alk->Sol2 If Persistent Sol3 Lower Temp (-78°C) & Use Alkyl Triflates C_alk->Sol3 Kinetic Trapping

Decision tree for troubleshooting indole alkylation side reactions.

Quantitative Data: Regioselectivity Matrix

The following table summarizes how the interplay between the chosen base and electrophile dictates the regiochemical outcome of the alkylation.

Substrate TypeBase / CatalystElectrophileMajor ProductRegioselectivity Driver
Oxindole NaH or K2CO3Alkyl Iodide (Soft)N-AlkylatedThermodynamic control / Soft-Soft interaction
Oxindole Ag2CO3Alkyl BromideO-Alkylated HSAB / Ag+ mediated halide abstraction[1]
Oxindole NaOEtBenzyl ChlorideC3,C3-DialkylatedEnolate stability / Soft nucleophile preference[4]
1-Hydroxyindole K2CO3Me2SO4 (Hard)1-Methoxyindole Exploitation of N-OH acidity (pKa 8-10)[3]
3º-Allyl Oxindole K2CO3 (Microwave)Alkyl HalidesO-Alkylated Microwave-assisted kinetic trapping[5]

Standard Operating Procedures (SOPs)

Protocol A: Silver-Mediated Chemoselective O-Alkylation of Oxindoles

This protocol utilizes silver salts to abstract the halide from the electrophile, forcing an SN1-like transition state that heavily favors O-alkylation.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the oxindole substrate (1.0 eq) and Ag2CO3 (1.5 eq).

  • Solvation: Suspend the mixture in anhydrous toluene or dichloromethane (0.1 M). Causality: Non-polar solvents suppress charge separation, keeping the silver-halide transition state tightly bound and preventing solvent-separated ion pairs that could lead to C-alkylation.

  • Electrophile Addition: Shield the flask from light (using aluminum foil) to prevent the photochemical degradation of silver salts. Cool to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Self-Validation Check: Observe the reaction mixture. The immediate formation of a fine, pale yellow/white precipitate (AgX) is a positive visual indicator that halide abstraction is occurring successfully.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Filter the crude mixture through a tightly packed Celite pad to remove the insoluble silver salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Mild One-Pot Synthesis of 1-Alkoxyindoles

This protocol is designed for the sensitive 1-hydroxyindole intermediates, utilizing their specific pKa to achieve selective O-alkylation without degrading the ring.

  • In-Situ Reduction: In a round-bottom flask, dissolve the conjugate nitro ketoester precursor (1.0 eq) in alcohol (e.g., methanol). Add SnCl2·2H2O (3.3 eq) and stir at 40 °C for 1–2 hours. This step reduces the nitro group and induces cyclization to form the 1-hydroxyindole intermediate[2].

  • Alkylation Phase: Cool the reaction mixture to 25 °C. Add K2CO3 (10 eq) followed by the alkyl halide or Me2SO4 (2.0 eq). Stir for 1–4 hours[2].

  • Self-Validation Check: Monitor via TLC. The highly polar, streak-prone N-OH intermediate spot should cleanly disappear, replaced by a distinct, less polar, UV-active spot corresponding to the 1-alkoxyindole.

  • Workup: Quench the reaction carefully with distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

References

  • uninsubria.
  • nih.
  • thieme-connect.
  • rsc.
  • duksung.ac.

Sources

Technical Support Center: Purification of CAS 2108804-78-8 (Sotorasib/AMG 510)

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Subject: Downstream Processing & Isolation Protocols for KRAS G12C Inhibitors

Executive Summary

CAS 2108804-78-8 corresponds to Sotorasib (AMG 510) , a first-in-class covalent inhibitor of KRAS G12C. Purification of this molecule presents a tripartite challenge:

  • Chemical Instability: The acrylamide "warhead" (electrophile) is prone to polymerization or Michael addition if handled aggressively.

  • Atropisomerism: The molecule possesses axial chirality around the C-N bond connecting the piperazine-pyridopyrimidine to the phenyl ring. Isolating the bioactive (M)-atropisomer (or preventing racemization) is critical.

  • Solubility: The fused heterocyclic scaffold exhibits poor solubility in standard non-polar solvents, necessitating polar modifiers that can complicate solvent removal.

This guide provides a self-validating workflow for isolating high-purity (>99%) Sotorasib from crude reaction mixtures, specifically targeting the final acrylation step.

Module 1: Reaction Quench & Workup (The "Warhead" Protection)

Context: The final synthetic step typically involves reacting a piperazine intermediate with an acryloylating agent (e.g., acryloyl chloride or anhydride). The crude mixture likely contains unreacted amine, acrylic acid, and potential dimers.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Quench Media Sat. NaHCO₃ (aq) at 0–5 °CNeutralizes HCl generated during acrylation without triggering rapid hydrolysis of the acrylamide amide bond.
Extraction Solvent 2-MeTHF or EtOAc2-Methyltetrahydrofuran (2-MeTHF) offers superior solubility for the Sotorasib scaffold compared to EtOAc, reducing emulsion formation.
pH Control Maintain pH 7.5 – 8.5Critical: pH > 10 causes amide hydrolysis; pH < 4 risks protonating the pyridine/piperazine, trapping the product in the aqueous phase.
Temperature Keep < 30 °CPrevents thermal polymerization of the acrylamide moiety.

Step-by-Step Protocol:

  • Cool the reaction mixture to 0 °C.

  • Slowly add saturated aqueous NaHCO₃. Do not dump. Exothermic neutralization can degrade the warhead.

  • Extract 3x with 2-MeTHF.

  • Wash combined organics with brine.

  • Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is suspected, though rare here).

  • Filtration: Filter through a pad of Celite to remove insoluble polymer precursors.

Module 2: Chromatographic Purification (Flash & Prep HPLC)

Issue: The basic nitrogen atoms in the piperazine and pyridine rings cause severe peak tailing on standard silica, leading to co-elution with impurities.

Method A: Flash Chromatography (Normal Phase)

Recommended for crude purity < 90%

  • Stationary Phase: Spherical Silica Gel (20–40 µm).

  • Mobile Phase Modifier: 1% Triethylamine (TEA) or 1% NH₄OH is mandatory .

  • Gradient System:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) containing 1% NH₄OH

    • Profile: 0% B for 2 CV (Column Volumes), then 0% → 10% B over 15 CV. Product typically elutes at ~4-6% MeOH.

Method B: Reverse Phase (C18) - The "Polishing" Step

Recommended for removing atropisomers or closely related byproducts.

  • Column: C18 (high carbon load, e.g., Kinetex EVO or XBridge).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10). Note: Basic pH suppresses protonation, improving peak shape and loading capacity.

    • B: Acetonitrile.[1][2]

  • Why Basic pH? Under acidic conditions (TFA/Formic acid), the basic heterocycle is fully protonated, reducing retention and often causing peak splitting due to atropisomer interconversion dynamics.

Module 3: Atropisomer Control & Crystallization

The Technical Bottleneck: Sotorasib exists as stable atropisomers (rotamers). The reaction often yields a mixture. If your synthesis was not stereoselective, you must separate them. If it was selective, you must prevent racemization.

Workflow Visualization

PurificationWorkflow cluster_trouble Troubleshooting Loop Crude Crude Reaction Mix (Acrylation Step) Quench Cold Quench (NaHCO3, 0°C) Crude->Quench Extract Extraction (2-MeTHF) Quench->Extract Check Is Purity > 95%? Extract->Check Flash Flash Chromatography (DCM/MeOH/NH4OH) Check->Flash No Cryst Crystallization (Isobutanol/MTBE) Check->Cryst Yes Flash->Flash Mixed Fractions Flash->Cryst Final Pure Sotorasib (Form A) Cryst->Final

Caption: Logical flow for Sotorasib isolation. Note the decision node based on crude purity.

Crystallization Protocol (Form A)

Based on process development data [1, 2], "Form A" is the thermodynamically stable polymorph suitable for storage.

  • Dissolution: Dissolve the semi-pure solid in Isobutanol (approx. 10V) at 60–70 °C.

  • Anti-solvent: Slowly add Diisopropyl ether (DIPE) or MTBE (approx. 5V) while maintaining temperature.

  • Cooling: Cool to room temperature over 4 hours, then to 0 °C.

  • Isolation: Filter and wash with cold MTBE.

  • Drying: Vacuum oven at 45 °C. Do not exceed 60 °C to avoid atropisomer rotation.

Troubleshooting & FAQs

Q1: I see two peaks in HPLC with the same mass. Is my product degrading?

  • Diagnosis: This is likely atropisomerism . The restricted rotation around the biaryl axis creates two distinct isomers (M and P) that can separate on standard C18 columns.

  • Solution: Run the HPLC at a higher temperature (e.g., 50–60 °C). If the peaks merge or the ratio changes ("dynamic peak coalescence"), they are rotamers. If you need a single isomer, ensure your synthesis used the correct chiral auxiliary or perform chiral SFC separation (Stationary phase: Chiralpak AD-H or IC).

Q2: The product turns into an insoluble gum during concentration.

  • Diagnosis: Polymerization of the acrylamide.

  • Solution: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (10–50 ppm) to the collection flasks before rotary evaporation. Keep the water bath < 40 °C.

Q3: My yield is low after column chromatography.

  • Diagnosis: Irreversible adsorption. The pyridine nitrogen binds strongly to acidic silanols on the silica.

  • Solution: Pre-wash the silica column with mobile phase containing 5% Triethylamine, then equilibrate back to starting conditions. This "deactivates" the active sites.

Q4: How do I remove residual Palladium (Pd) from the upstream Suzuki coupling?

  • Diagnosis: Dark color in the solid or high Pd ppm.

  • Solution: Treat the organic solution (post-workup, pre-crystallization) with SiliaMetS® Thiol or DMT (Dimercaptotriazine) functionalized silica. Stir for 2 hours at RT, then filter.

References
  • Parsons, A. T., et al. (2022).[3][4][5] "Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRASG12C Inhibitor." Organic Process Research & Development.

  • Teva Pharmaceuticals Int. (2022). "Process for preparation of sotorasib and solid state form thereof."[2][5][6][7] WO2022246069A1.[8]

  • Canon, J., et al. (2019).[4] "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature.[4]

  • Amgen Inc. (2020).[9] "Solid state forms of AMG 510 and process for preparation thereof." WO2020236947A1.

Disclaimer: This guide is for research purposes only. CAS 2108804-78-8 (Sotorasib) is a potent bioactive compound. All manipulations must be performed in a fume hood with appropriate PPE.

Sources

Technical Support Center: Troubleshooting Decarboxylation in Indole-3-Acetic Acid (IAA) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Hub. If you are working with Indole-3-Acetic Acid (IAA) or its derivatives, you have likely encountered the "Indole Trap"—the rapid, frustrating loss of your target compound due to spontaneous or enzyme-catalyzed decarboxylation. The electron-rich nature of the indole ring makes the C3-acetic acid side chain highly susceptible to oxidative cleavage.

This guide abandons generic advice. Here, we dissect the causality of IAA degradation and provide field-proven, self-validating protocols to ensure the structural integrity of your IAA derivatives during synthesis, extraction, and biological assays.

FAQ 1: Why does my IAA derivative degrade so rapidly during storage and extraction?

The Causality: IAA degradation is primarily driven by two distinct pathways: photo-oxidation and enzymatic peroxidative decarboxylation .

  • Photo-oxidation: Exposure to UV or visible light excites the indole ring, generating reactive oxygen species (ROS) that attack the carboxyl group. This leads to the release of CO₂ and the formation of inactive byproducts like indole-3-methanol.

  • Enzymatic Degradation: In biological samples (plant tissues, microbial cultures), endogenous IAA oxidases and peroxidases catalyze the oxidative decomposition of the side chain (decarboxylated oxidation) or the indole ring itself (non-decarboxylated oxidation to oxindole-3-acetic acid)[1].

Understanding these pathways is critical because your prevention strategy must actively neutralize the specific mechanism present in your workflow.

IAADegradation IAA Indole-3-Acetic Acid (IAA) Light Photo-oxidation (UV/Light) IAA->Light Environmental Enzyme IAA Oxidase / Peroxidase IAA->Enzyme Biological Decarb Oxidative Decarboxylation Light->Decarb Enzyme->Decarb OxAA Oxindole-3-acetic acid Enzyme->OxAA Non-decarboxylative IM Indole-3-methanol Decarb->IM CO2 Loss Antiox Antioxidants / Phenolics Antiox->Light Quenches ROS Antiox->Enzyme Inhibits

Mechanisms of IAA degradation and targeted biochemical inhibition strategies.

FAQ 2: How do I prevent decarboxylation during sample extraction and long-term storage?

The Solution: To prevent degradation, you must create an environment that suppresses both radical formation and enzymatic activity. Water accelerates IAA instability by facilitating hydrolysis and enzymatic action. IAA should be stored at -20°C in organic solvents like DMSO or methanol, strictly protected from light[2].

Quantitative Data: IAA Stability Under Various Conditions

Table 1: Half-life and recovery of IAA derivatives based on storage and extraction conditions.

Condition / MatrixTemperatureLight ExposureAdditivesEstimated Recovery (48h)
Aqueous Buffer (pH 7)25°CAmbient LightNone< 40%
Aqueous Buffer (pH 4)4°CDarkNone~ 65%
Methanol Extraction4°CDark0.1% BHT> 95%
DMSO (Stock Solution)-20°CDarkArgon Purge> 99% (Stable for months)
Protocol 1: Optimized Extraction of IAA from Biological Matrices

This protocol is a self-validating system designed to quench enzymatic activity instantly while preventing auto-oxidation.

Step-by-Step Methodology:

  • Metabolic Quenching: Immediately flash-freeze the biological sample (plant tissue or microbial pellet) in liquid nitrogen.

    • Causality: This halts all IAA oxidase and peroxidase activity instantly, preventing immediate enzymatic decarboxylation upon cell lysis.

  • Solvent Extraction: Homogenize the tissue in cold (-20°C) extraction buffer: 80% Methanol containing 1 mM Butylated hydroxytoluene (BHT).

    • Causality: Methanol precipitates and denatures peroxidases. BHT acts as a radical scavenger, preventing ROS-mediated photo-oxidation during the extraction phase.

  • Isotope Spiking (Self-Validation Step): Add a known concentration of ¹³C₆-IAA or deuterium-labeled IAA (d₅-IAA) as an internal standard.

    • Validation: If the ratio of labeled to unlabeled IAA changes drastically during downstream LC-MS analysis, decarboxylation occurred post-extraction, indicating a flaw in your handling process.

  • Purification: Centrifuge at 10,000 x g for 15 mins at 4°C. Pass the supernatant through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Elute with 100% methanol.

  • Storage: Evaporate under a gentle stream of nitrogen gas (do not use heat). Resuspend in anhydrous DMSO, purge the vial with Argon gas, and store in amber glass vials at -20°C[2].

FAQ 3: My IAA derivative decarboxylates during chemical synthesis. How can I stabilize the molecule?

The Solution: During synthetic modifications (e.g., coupling reactions or esterifications), the free carboxyl group and the unprotected indole nitrogen (N-1) create a highly reactive push-pull electron system. Protecting the indole nitrogen or temporarily masking the carboxyl group prevents the formation of the radical intermediates required for decarboxylation[3].

Protocol 2: Synthetic Stabilization via N-Alkylation and Esterification

If your downstream application allows for a prodrug or a protected derivative, masking the functional groups is the most robust prevention method.

Step-by-Step Methodology:

  • Carboxyl Protection (Esterification): Convert the free acetic acid to a methyl or ethyl ester. React IAA with methanol and a catalytic amount of sulfuric acid at 0°C.

    • Causality: Removing the acidic proton prevents acid-catalyzed decarboxylation during subsequent synthetic steps.

  • N-Alkylation (Bypassing the "Indole Trap"): Deprotonate the N-1 position using Sodium Hydride (NaH, 60% dispersion) in anhydrous DMF at 0°C under Argon[3].

  • Electrophilic Addition: Add an alkyl halide (e.g., Benzyl bromide) dropwise.

    • Causality: Substituting the N-1 position breaks the electron delocalization pathway that facilitates the cleavage of the C3 side chain, drastically increasing the thermal and oxidative stability of the molecule.

  • Workup & Validation: Quench with cold water, extract with ethyl acetate, and wash with brine.

    • Validation Check: Run a TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly polar baseline spot (free IAA) and the appearance of a fast-moving, UV-active spot confirms successful protection and the absence of decarboxylated byproducts.

SynthesisWorkflow Start Free IAA (Highly Susceptible) Ester 1. Esterification (Mask Carboxyl) Start->Ester Alkylate 2. N-Alkylation (NaH, Benzyl Bromide) Ester->Alkylate Stable Protected IAA Derivative (Decarboxylation Resistant) Alkylate->Stable

Workflow for the chemical stabilization of IAA derivatives during synthesis.

FAQ 4: How do I prevent enzymatic decarboxylation during live biological assays?

The Solution: When testing IAA derivatives in live plant tissues or microbial cultures, you cannot use harsh solvents or temperature extremes to protect the molecule. Instead, you must rely on biochemical inhibitors or structural analogs.

  • Use Phenolic Co-factors: Certain simple phenolic acids act as antioxidants and competitive inhibitors of IAA oxidase. Adding mild phenolic compounds to your assay buffer can stimulate the desired biological effect (like rooting) by actively preventing the peroxidative decarboxylation of your IAA derivative[4].

  • Utilize Conjugates: Plants naturally protect IAA from enzymatic degradation by storing it as conjugates (e.g., IAA-aspartate or IAA-glucose). Using an amide-linked IAA conjugate in your assay provides a slow-release mechanism, protecting the bulk of the compound from immediate decarboxylation while maintaining biological activity[1].

  • Monitor Microbial Degradation: Be aware that many rhizosphere bacteria (e.g., Pseudomonas sp.) possess specific iad gene clusters designed to degrade IAA for carbon utilization[5]. If your assay involves soil microbes, consider using synthetic auxins (like 1-Naphthaleneacetic acid, NAA) which resist these specific degradation pathways entirely.

References

  • Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. MDPI. Available at: 1

  • Effects of simple phenolic acid on phytohormones. ResearchGate. Available at: 4

  • Indole-3-acetic acid Properties and Storage. ChemicalBook. Available at: 2

  • Label-Free Quantitative Proteomic Analysis of the Global Response to Indole-3-Acetic Acid in Newly Isolated Pseudomonas sp. Strain LY1. Frontiers. Available at: 5

  • Preventing decarboxylation of indole acetic acids during synthesis. Benchchem. Available at: 3

Sources

Technical Support Center: pH Optimization for Extraction of [(1-Benzyl-1H-indol-4-yl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid . It addresses the critical role of pH in solubility, phase distribution, and impurity rejection.

Executive Summary

The extraction efficiency of [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid is governed by the ionization state of its carboxylic acid tail. With a predicted pKa of approximately 3.2–3.6 (consistent with aryloxyacetic acid derivatives), the molecule functions as a pH-switchable surfactant.

  • pH < 2.0: Protonated (Neutral)

    
     Organic Soluble (Extraction Phase).
    
  • pH > 5.5: Deprotonated (Anionic)

    
     Aqueous Soluble (Wash/Back-Extraction Phase).
    

Failure to strictly control these pH boundaries results in yield loss (partitioning into the wrong phase) or persistent emulsions (amphiphilic behavior at pH


 pKa).

Part 1: Troubleshooting Guides & FAQs

Issue 1: Low Recovery in the Organic Phase

User Question: "I acidified my reaction mixture to pH 4.0 and extracted with ethyl acetate, but my yield is only 40%. Where is my product?"

Technical Diagnosis: At pH 4.0, you are near the molecule's pKa. According to the Henderson-Hasselbalch equation, approximately 70-80% of the molecule may still exist in the ionized (carboxylate) form, which remains in the aqueous phase.

Corrective Action:

  • Target pH: Adjust the aqueous layer pH to

    
     2.0 . This ensures >99% protonation, driving the equilibrium toward the lipophilic free acid form.
    
  • Acid Choice: Use 1M HCl or 1M

    
    . Avoid weak acids (acetic acid) which buffer around pH 4-5.
    
  • Verification: Do not rely on paper strips. Use a calibrated pH probe, as high ionic strength reaction mixtures can distort strip readings.

Issue 2: Persistent Emulsions During Workup

User Question: "The interface between the DCM and water layers is undefined. I have a cloudy 'rag' layer that won't separate."

Technical Diagnosis: This molecule is amphiphilic: it has a large lipophilic domain (N-benzyl indole) and a hydrophilic head (carboxylic acid). At pH values near the pKa (3.0–4.0), the mixture contains both neutral and anionic species, acting as a surfactant that stabilizes emulsions.

Corrective Action:

  • Hard pH Swing: Move away from the pKa. Either acidify sharply to pH < 1.5 (all neutral) or basify to pH > 9 (all anionic) to break the surfactant effect.

  • Ionic Strength: Add saturated NaCl (brine) to the aqueous phase. This increases the surface tension of the water and "salts out" the organics.

  • Filtration: If the emulsion is caused by solid particulates (e.g., inorganic salts from the reaction), filter the biphasic mixture through a Celite pad before separation.

Issue 3: Impurity Carryover (Color/Byproducts)

User Question: "My product is dark brown. How do I remove the non-acidic impurities without column chromatography?"

Technical Diagnosis: Simple extraction pulls all neutral organic impurities (unreacted benzyl halides, neutral indole byproducts) along with your product.

Corrective Action: Implement a Base-Wash Back-Extraction protocol:

  • Dissolve crude organic oil in an organic solvent (e.g., Ethyl Acetate).

  • Extract with mild aqueous base (sat.

    
    , pH ~8.5). The product moves to the water layer (as carboxylate); neutral impurities stay in the organic layer.
    
  • Discard the organic layer.

  • Acidify the aqueous layer to pH 1-2.

  • Re-extract into fresh organic solvent. The product returns to the organic phase, leaving polar impurities in the water.

Part 2: Standard Operating Procedure (SOP)

Protocol: pH-Switched Extraction of [(1-Benzyl-1H-indol-4-yl)oxy]acetic Acid Objective: Isolation of >95% pure free acid from crude reaction mixtures.

Materials
  • Solvents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Reagents: 1M HCl, Saturated

    
    , Saturated NaCl (Brine).
    
  • Equipment: pH Meter, Separatory Funnel.

Workflow
StepActionCritical ParameterMechanism
1 Quench/Dilution Dilute reaction mix with EtOAc.Solubilize lipophilic components.
2 Initial Base Wash Extract with Sat.

(3x). Collect Aqueous layers.
pH > 8.0 . Converts Product to

(Water soluble). Neutral impurities stay in EtOAc.
3 Organic Discard Discard the initial EtOAc layer.Removes non-acidic organics (e.g., benzyl bromide residues).
4 Acidification Cool aqueous layer to 0°C. Add 2M HCl dropwise.Target pH < 2.0 . Converts



(Precipitation often occurs).
5 Final Extraction Extract cloudy aqueous mix with fresh EtOAc (3x).Partition Coefficient (

)
. Neutral acid moves to Organic phase.
6 Drying Wash combined organic with Brine. Dry over

.
Removal of bulk water.

Part 3: Visualization of Extraction Logic

The following diagram illustrates the species distribution and phase transfer logic based on pH.

ExtractionWorkflow Start Crude Reaction Mixture (Neutral Impurities + Product) BaseWash Add Aqueous Base (Sat. NaHCO3, pH ~8.5) Start->BaseWash PhaseSep1 Phase Separation 1 BaseWash->PhaseSep1 OrgLayer1 Organic Layer 1 (Contains Neutral Impurities) PhaseSep1->OrgLayer1 Neutrals AqLayer1 Aqueous Layer 1 (Contains Product as R-COO-) PhaseSep1->AqLayer1 Anions Discard Discard Organic Layer OrgLayer1->Discard Acidify Acidify to pH < 2.0 (Add HCl) AqLayer1->Acidify SpeciesChange Species Conversion: R-COO- (Water Soluble) -> R-COOH (Organic Soluble) Acidify->SpeciesChange ExtractFresh Extract with Fresh Solvent (EtOAc or DCM) SpeciesChange->ExtractFresh PhaseSep2 Phase Separation 2 ExtractFresh->PhaseSep2 FinalOrg Final Organic Layer (Pure Product R-COOH) PhaseSep2->FinalOrg Product Recovery FinalAq Final Aqueous Layer (Salts + Polar Impurities) PhaseSep2->FinalAq Waste

Caption: Logical flow for the purification of [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid using pH-swing extraction.

Part 4: Scientific Rationale & Stability

pKa Justification

While the specific experimental pKa for this molecule is not typically cataloged in standard databases, it can be reliably predicted by analyzing the phenoxyacetic acid substructure.

  • Phenoxyacetic acid pKa: ~3.17.

  • Indole Influence: The indole ring is electron-rich but the oxygen linker at C4 insulates the carboxylic acid from direct resonance effects. Therefore, the pKa remains in the 3.2–3.6 range [1].

  • Indole Nitrogen: The N-benzyl substitution prevents protonation/deprotonation of the indole nitrogen under standard extraction conditions (Indole pKa is typically ~16 for deprotonation, making it non-acidic in water) [2].

Stability Considerations
  • Acid Sensitivity: Indoles can be prone to dimerization in strong mineral acids. However, the 1-benzyl group protects the N1 position, and the electron-donating alkoxy group at C4 stabilizes the system.

  • Recommendation: While the molecule is stable at pH 1 for short durations (extraction), avoid storing the compound in highly acidic aqueous solutions for >24 hours to prevent potential ether cleavage or decomposition.

References

  • PubChem. Compound Summary: Phenoxyacetic acid.[1] National Library of Medicine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10528351, [3-Aminooxalyl-1-(2-benzyl-benzyl)-2-ethyl-1H-indol-4-yloxy]-acetic acid. Available at: [Link]

Sources

Troubleshooting low purity in indole-4-ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indole-4-Ether Synthesis Technical Support Center .

This guide is structured as a Tier-3 Engineering response to common inquiries regarding the synthesis of 4-alkoxyindoles. This specific transformation is deceptively simple; while it appears to be a standard phenolic alkylation, the unique electronic properties of the 4-hydroxyindole scaffold frequently lead to low purity, "black tar" formation, and regioselectivity errors (N- vs. O-alkylation).[1]

Quick Triage: What is your primary failure mode?

SymptomDiagnosisImmediate Action
Starting material turns black immediately upon exposure to air or base.[1]Oxidative Polymerization. 4-Hydroxyindole is electron-rich and highly susceptible to radical oxidation.Stop. Purify SM via sublimation. Switch to degassed solvents.
Two new spots on TLC with similar Rf values.Regioselectivity Failure. Competition between O-alkylation (desired) and N-alkylation (undesired).[1]Modify Base. Switch from NaH to Cs₂CO₃. If that fails, install N-protecting group.[1]
Reaction stalls (Mitsunobu conditions); sticky semi-solid forms.[1]Betaine Collapse / Steric Hindrance. The 4-position has peri-interaction with C3-H.Protocol Change. Pre-form the betaine complex at 0°C before adding the indole.

Module 1: The "Black Tar" Problem (Oxidative Instability)

User Query: "My 4-hydroxyindole starting material is dark brown/black, and my reaction yields are <20% with a complex baseline."

Technical Insight: The 4-hydroxyindole moiety is an electron-rich system. The phenolic oxygen donates electron density into the indole ring, making it highly prone to oxidation by atmospheric oxygen to form quinone-imines and insoluble melanin-like polymers.

Corrective Protocol:

  • Pre-reaction Purification: Do not use dark 4-hydroxyindole.

    • Recrystallization: Use Toluene/Heptane or Water (with a pinch of sodium dithionite).[1]

    • Sublimation: This is the gold standard. Sublime at 140–150°C under high vacuum (<0.1 mmHg) to obtain white crystals.[1]

  • Degassing: Sparge all reaction solvents (DMF, Acetone, or Acetonitrile) with Argon for 15 minutes before adding the substrate.

  • Workup Additive: During the aqueous workup, add Sodium Metabisulfite (Na₂S₂O₅) to the aqueous layer to quench any oxidized species immediately.

Module 2: Regioselectivity (The O- vs. N-Alkylation Battle)

User Query: "I am using NaH and an alkyl halide. I see product conversion, but NMR shows a mixture of isomers. How do I favor the ether?"

Technical Insight: 4-Hydroxyindole is an ambident nucleophile .

  • Phenolic OH pKa: ~10.0[1][2]

  • Indole NH pKa: ~16.0 (in DMSO/H₂O) Theoretically, a weak base should selectively deprotonate the OH.[1] However, under kinetic conditions (strong electrophiles) or with strong bases (NaH), the "soft" nitrogen can compete, or the dianion may form.[1]

The Solution: Hard/Soft Acid-Base (HSAB) Matching

Strategy A: Base & Solvent Tuning (Direct Alkylation)

Avoid NaH. It is too aggressive and frequently leads to N-alkylation or dialkylation.

  • Recommended Base: Cesium Carbonate (Cs₂CO₃).[1] The "Cesium Effect" promotes O-alkylation due to the weak coordination of the large Cs⁺ cation with the phenoxide, leaving it "naked" and more nucleophilic.

  • Recommended Solvent: Acetonitrile (ACN) or DMF.[1]

  • Temperature: Keep it low (RT to 40°C). High heat promotes N-alkylation (thermodynamic control).[1]

Strategy B: The "Nuclear Option" (N-Protection)

If direct alkylation yields >10% N-alkylated byproduct, you must protect the nitrogen. This adds two steps but guarantees 100% O-regioselectivity.

  • Protection: React 4-hydroxyindole with Boc₂O (catalytic DMAP) or TsCl.

    • Note: This usually protects the Indole Nitrogen first because the phenoxide is often hydrogen-bonded or less nucleophilic towards hard acylating agents in specific conditions, OR you can use conditions that favor N-protection (e.g., phase transfer).[1] Correction: Actually, standard Boc protection often hits the Phenol first or both. Crucial Step: Use N-Tosyl or N-Boc 4-hydroxyindole (commercially available or synthesized via specific routes where the phenol is protected as a benzyl ether first, then N-protected, then de-benzylated).[1]

    • Alternative: If starting from 4-benzyloxyindole: Protect N -> Hydrogenate Benzyl -> O-Alkylate -> Deprotect N.[1]

Module 3: The Mitsunobu Protocol (For Complex Alcohols)

User Query: "I'm trying to couple a secondary alcohol using DEAD/PPh3. The reaction is stuck."

Technical Insight: The 4-position of indole suffers from peri-interaction with the C3-hydrogen. This steric bulk can prevent the bulky triphenylphosphine-DEAD adduct from effectively activating the phenol if the order of addition is wrong.

Optimized Mitsunobu Protocol:

  • Order of Addition (Critical):

    • Dissolve PPh₃ (1.5 eq) and the Alcohol (1.2 eq) in THF.

    • Cool to 0°C .

    • Add DIAD (1.5 eq) dropwise slowly. Wait 10 minutes. (Allow the betaine to form and activate the alcohol).

    • Add the 4-Hydroxyindole (1.0 eq) last as a solution in THF.

  • pKa Consideration: The pKa of 4-hydroxyindole (~10) is borderline for standard Mitsunobu.

    • Booster: If the reaction is sluggish, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine) instead of DEAD/PPh₃.[1] This creates a more reactive intermediate.

Visual Troubleshooting Guides

Figure 1: Synthesis Decision Matrix

IndoleEtherStrategy start Start: Indole-4-Ether Synthesis check_sm Check SM Appearance start->check_sm black_sm Dark/Black Solid? check_sm->black_sm purify Sublime / Recrystallize (Add Na2S2O5 to workup) black_sm->purify Yes electrophile Select Electrophile Type black_sm->electrophile No (White/Tan) purify->electrophile alkyl_halide Primary Alkyl Halide electrophile->alkyl_halide Simple R-X sec_alcohol Sec-Alcohol / Complex electrophile->sec_alcohol R-OH direct_alk Direct Alkylation Strategy alkyl_halide->direct_alk mitsunobu Mitsunobu Strategy sec_alcohol->mitsunobu base_check Base Selection direct_alk->base_check nah NaH (Avoid if possible) base_check->nah Aggressive cs2co3 Cs2CO3 / ACN (Preferred) base_check->cs2co3 Mild/Selective result_check Check Regioselectivity (TLC/NMR) nah->result_check cs2co3->result_check mixed Mixture of N- and O-alkyl result_check->mixed Multiple Spots good Success: O-Alkyl result_check->good Single Spot protect Install N-Boc or N-Tosyl Group mixed->protect protect->direct_alk Retry

Caption: Decision tree for selecting the correct synthetic route based on substrate quality and electrophile type.

Figure 2: Regioselectivity Mechanism (The "Why")

Regioselectivity indole 4-Hydroxyindole (Ambident Nucleophile) base Base Deprotonation indole->base anion Indolyl Anion (Resonance Hybrid) base->anion factor_base Base Effect: Cs2CO3 favors O NaH favors N/Mix base->factor_base path_o Path A: O-Alkylation (Kinetic/Charge Control) anion->path_o Hard Electrophile (Alkyl Halide) + Cs+ path_n Path B: N-Alkylation (Thermodynamic/Orbital Control) anion->path_n Soft Electrophile High Temp

Caption: Mechanistic pathway showing the divergence between N- and O-alkylation based on reaction conditions.

References

  • Regioselective Synthesis of 4-Alkoxyindoles

    • Title: Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols.[1][3]

    • Source: Journal of Organic Chemistry (Via NIH/PubMed).[1]

    • URL:[Link]

  • Mitsunobu Reaction on Indoles

    • Title: Mitsunobu Reaction - Mechanism and Modific
    • Source: Organic Chemistry Portal.
    • URL:[Link][1]

  • pKa Values of Indoles and Phenols

    • Title: Bordwell pKa Table (Acidity in DMSO).[1][4]

    • Source: University of Wisconsin-Madison (Reich/Bordwell).[1]

    • URL:[Link][1]

  • Handling of Hydroxyindoles

    • Title: 4-Hydroxyindole | C8H7NO (Compound Summary).[1][5][6]

    • Source: PubChem.[5]

    • URL:[Link][1]

Sources

Technical Support Center: [(1-Benzyl-1H-indol-4-yl)oxy]acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid .[1] It is designed to address stability, solubility, and handling issues proactively.

Status: Operational | Topic: Solution Stability & Handling | Audience: R&D Professionals[1]

Quick Reference: Stability Dashboard

ParameterStatusCritical Note
Solid State StableStore at -20°C; Hygroscopic. Protect from light.[1]
DMSO Solution ModerateStable for ~2 weeks at 4°C if protected from light/air.[1]
Aqueous Solution LowUnstable at acidic pH. Precipitates rapidly.[1]
Light Sensitivity High Indole core is prone to photo-oxidation.[1] Amber vials mandatory.[1]
Oxidation Risk High Electron-rich 4-alkoxy indole moiety is easily oxidized.[1]

Solubility & Reconstitution Guide

The Challenge: This compound contains a hydrophobic benzyl-indole core and a hydrophilic carboxylic acid tail.[1] Its solubility is strictly pH-dependent.[1]

Solvent Selection Decision Tree

Use this logic flow to determine the correct vehicle for your experiment.

SolventSelection Start Start: Choose Application AppType Application Type? Start->AppType InVitro In Vitro / Cellular AppType->InVitro InVivo In Vivo / Animal AppType->InVivo ChemAnalysis Analytical (LCMS/NMR) AppType->ChemAnalysis DMSO Primary Solvent: DMSO (Max conc: ~50-100 mM) InVitro->DMSO Stock Solution Ethanol Alternative: Ethanol (Avoid if esterification risk) InVivo->Ethanol Co-solvent Buffer Aqueous Buffer (Must be pH > 7.5) InVivo->Buffer Diluent (Basic pH) ChemAnalysis->DMSO DMSO->Buffer Dilute 1:1000 (Keep DMSO < 0.1%)

Figure 1: Solvent selection logic based on experimental end-use.

Protocol: Preparation of Stable Stock Solution (10 mM)

Objective: Minimize oxidative degradation during solubilization.

  • Weighing: Weigh the solid in a low-humidity environment.

  • Solvent Prep: Use anhydrous DMSO (Grade ≥99.9%).[1]

    • Critical Step: Sparge the DMSO with Nitrogen or Argon gas for 5 minutes before use to remove dissolved oxygen. Indoles are electron-rich and act as scavengers for singlet oxygen [1].[1]

  • Dissolution: Add DMSO to the vial. Vortex gently.

    • Note: Sonicate only if necessary and for <30 seconds to avoid heating.[1]

  • Storage: Aliquot immediately into amber glass vials. Overlay with inert gas (Nitrogen/Argon) before capping.[1] Store at -20°C or -80°C.

Troubleshooting & FAQs

Issue 1: "My solution turned pink/brown after 24 hours."

Diagnosis: Oxidative Degradation.[1] Mechanism: The indole ring, particularly with an electron-donating alkoxy group at position 4, is highly susceptible to autoxidation.[1] In the presence of light and oxygen, it can form indolenine hydroperoxides or dimerize into colored quinoidal species [2]. Solution:

  • Immediate Action: Discard the solution. The degradation products (often dimers) may have different biological activities.

  • Prevention: Ensure your DMSO is fresh and deoxygenated. Never store the solution in clear plastic tubes on the benchtop.

Issue 2: "I see a white precipitate when diluting into cell culture media."

Diagnosis: pH-Induced Precipitation (Solubility Crash).[1] Mechanism: The compound is a carboxylic acid (pKa ~4.5).[1] In DMSO, it is soluble. When diluted into media (pH 7.4), it should remain soluble if the concentration is low. However, if the local concentration is high during addition, or if the media is slightly acidic, the protonated (neutral) form crashes out. Solution:

  • Protocol Adjustment: Dilute the DMSO stock into a slightly basic buffer (PBS adjusted to pH 8.0) before adding to the final media. This ensures the carboxylic acid is fully deprotonated (

    
    ), maximizing solubility.[1]
    
  • Mixing: Vortex the media vigorously while adding the compound dropwise to prevent local high-concentration pockets.

Issue 3: "The compound degrades in my DMSO stock over months."

Diagnosis: DMSO Hygroscopicity.[1] Mechanism: DMSO absorbs water from the atmosphere.[1] Water facilitates hydrolytic reactions and can increase the solubility of oxygen, accelerating oxidation. Solution:

  • Storage: Use single-use aliquots. Do not freeze-thaw the same vial more than 3 times [3].

  • Container: Use glass vials with Teflon-lined caps. Avoid polypropylene (eppendorf) tubes for long-term storage of hydrophobic indoles, as they can leach into the plastic or absorb plasticizers.[1]

Deep Dive: Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it.

Degradation cluster_Oxidation Pathway A: Photo-Oxidation (Light + O2) cluster_Solubility Pathway B: pH Effects Compound [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid Indolenine Indolenine Hydroperoxide Compound->Indolenine + UV Light / O2 Protonated Protonated Acid (COOH) (Insoluble Precipitate) Compound->Protonated + H+ (pH < 5) Quinone Quinone-Imine / Colored Dimers (Pink/Brown) Indolenine->Quinone Rearrangement

Figure 2: Primary instability pathways.[1] Pathway A is irreversible; Pathway B is reversible with pH adjustment.[1]

References

  • Photophysics of Indole Carboxylic Acids. Source:Photochem.[1][2][3][4] Photobiol. Sci., 2012. Relevance: Establishes the triplet state decay mechanisms and light sensitivity of indole-carboxylic acid derivatives in aqueous environments.[1] Link:[1]

  • Stability of Repository Compounds in DMSO. Source:J. Biomol.[1] Screen., 2003. Relevance: Defines the impact of water absorption and freeze-thaw cycles on compound stability in DMSO stocks. Link:[1]

  • Indole Oxidation Chemistry. Source:General Organic Chemistry Principles (Indole Reactivity). Relevance: Indoles with electron-donating groups (like alkoxy at C4) are highly prone to oxidative coupling at C3.[1] Link:[1]

  • CRTH2 Antagonist Structural Analogs. Source:Bioorg.[1][5] Med. Chem. Lett., 2015.[5] Relevance: Describes structurally similar (1-benzyl-indol-5-yl)acetic acid derivatives, confirming the handling requirements for this class of lipophilic acids. Link:[1]

Sources

Overcoming steric hindrance in 1-benzyl-1H-indole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Functionalization .

As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and steric challenges associated with the functionalization of 1-benzyl-1H-indole. The bulky N-benzyl group presents a unique microenvironment: its methylene protons create a significant steric shield over the C2 and C7 positions, drastically increasing the transition state energy for concerted metalation-deprotonation (CMD) at these sites.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic causality to help you overcome these barriers and achieve absolute regiocontrol.

Quantitative Diagnostic Data: Site-Selectivity in 1-Benzylindole

Before troubleshooting, consult this baseline performance table to align your expected yields and regioselectivity with the appropriate catalytic system.

Target SiteCatalytic StrategyKey Reagents / LigandsRegioselectivity (Target:Other)Typical Yield
C2 Decarboxylative ArylationPd(OAc)₂, AgOAc, HFIP/TFA, Ar-I>99:1 (C2:C3)75–87%
C3 Direct Electrophilic / C-H Act.Pd(OAc)₂, Ag₂CO₃, Pyridine>95:5 (C3:C2)80–90%
C3 Ir-Catalyzed Borylation[Ir(OMe)(cod)]₂, dtbpy, B₂pin₂90:10 (C3:C2)70–85%
C4 C3-Directed ArylationC3-CHO Directing Group, Pd(OAc)₂>99:1 (C4:C2/C7)69–85%

Troubleshooting Guides & FAQs

Q1: Why am I getting exclusively C3-arylated products when attempting direct C2-arylation of 1-benzyl-1H-indole? Root Cause: The pyrrole ring of indole is inherently biased toward C3 functionalization due to higher electron density. When an N-benzyl group is present, the steric bulk of the benzyl methylene protons physically blocks the Pd catalyst from accessing the C2-H bond, forcing the reaction entirely to the C3 position. Solution: Abandon direct C-H activation and adopt a decarboxylative arylation strategy . By starting with 1-benzyl-1H-indole-3-carboxylic acid, the C3 position is intentionally blocked. The carboxylic acid acts as a traceless directing group, forcing the palladium catalyst to insert at C2 via decarboxylation. This yields exclusively C2-arylated products[1].

Q2: During Ir-catalyzed C-H borylation, my regioselectivity between C2 and C3 is poor. How can I force the borylation to a specific site? Root Cause: Iridium-catalyzed borylation is highly sensitive to steric environments. While the N-benzyl group naturally pushes the reaction toward C3, the difference in activation energy between C2 and C3 is sometimes insufficient to prevent mixtures, especially with smaller borylating agents. Solution: To force C3 borylation, utilize a highly bulky ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). The steric clash between the [Ir(dtbpy)] complex and the N-benzyl group will completely shut down C2 insertion. If C2 borylation is strictly required, literature suggests pivoting away from Ir-catalysis to an NHC-borane/I₂ system, which alters the mechanism from steric-controlled oxidative addition to an electrophilic pathway that can be tuned for C2.

Q3: I need to functionalize the benzenoid ring (C4) but the N-benzyl group seems to deactivate the system or cause steric clashes at C7. Root Cause: The benzenoid ring (C4–C7) is significantly less nucleophilic than the pyrrole ring. Furthermore, C7 is sterically shielded by the N-benzyl group. Solution: Install a formyl directing group at the C3 position (1-benzyl-1H-indole-3-carbaldehyde). The oxygen of the C3-aldehyde coordinates with the Pd(II) catalyst, creating a rigid pre-transition state that directs the metal exclusively to the C4 position. This completely bypasses the N1 steric hindrance and overrides the natural electronic bias of the pyrrole ring[1].

Logical Workflows & Mechanistic Pathways

G SM 1-Benzyl-1H-indole (Sterically Hindered N1) Target Target Functionalization Site? SM->Target C2 C2 Position (Sterically Blocked) Target->C2 Target C2 C3 C3 Position (Electronically Favored) Target->C3 Target C3 C4 C4 Position (Benzenoid Ring) Target->C4 Target C4 SolC2 Solution: Decarboxylative Arylation via C3-COOH C2->SolC2 SolC3 Solution: Direct Electrophilic or Ir-Borylation C3->SolC3 SolC4 Solution: C3-Aldehyde Directing Group C4->SolC4

Fig 1: Decision matrix for overcoming steric and electronic biases in 1-benzylindole functionalization.

Mechanism SM 1-Benzylindole-3-carboxylic acid Pd Pd(OAc)2 / AgOAc HFIP/TFA SM->Pd Decarb Palladium-Catalyzed Decarboxylation (-CO2) Pd->Decarb Int Key Intermediate: C2-Palladated Indole Decarb->Int OxAdd Oxidative Addition (Ar-I) Int->OxAdd RedElim Reductive Elimination OxAdd->RedElim Prod C2-Arylated 1-Benzylindole (Exclusive Regioselectivity) RedElim->Prod Prod->Pd Catalyst Turnover

Fig 2: Mechanistic causality of Pd-catalyzed decarboxylative C2-arylation.

Step-by-Step Methodologies

Protocol 1: Pd(II)-Catalyzed Decarboxylative C2-Arylation[1]

This protocol utilizes a highly acidic fluorinated solvent system to facilitate decarboxylation and stabilize the Pd-intermediate.

Materials:

  • 1-Benzyl-1H-indole-3-carboxylic acid (0.40 mmol)

  • Aryl iodide (0.80 mmol, 2.0 equiv)

  • Pd(OAc)₂ (10 mol %)

  • AgOAc (0.80 mmol, 2.0 equiv)

  • HFIP (Hexafluoroisopropanol) (1.0 mL)

  • TFA (Trifluoroacetic acid) (1.0 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1-benzyl-1H-indole-3-carboxylic acid, Pd(OAc)₂, and AgOAc.

  • Solvent Addition: Under an ambient atmosphere, inject the aryl iodide followed by the HFIP and TFA solvent mixture. Self-Validation Check: The solution should turn a deep homogeneous color; if precipitate forms immediately, ensure reagents are completely anhydrous.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 12–24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove silver salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc) to isolate the C2-arylated 1-benzylindole.

Protocol 2: C3-Directed C4-Arylation[1]

This protocol uses a formyl directing group to bypass N1 sterics and functionalize the benzenoid ring.

Materials:

  • 1-Benzyl-1H-indole-3-carbaldehyde (0.20 mmol)

  • Aryl iodide (0.40 mmol)

  • Pd(OAc)₂ (10 mol %)

  • AgOAc (0.40 mmol)

  • HFIP (1 mL) and TFA (1 mL)

Step-by-Step Procedure:

  • Assembly: Combine the indole substrate, Pd(OAc)₂, AgOAc, and aryl iodide in a reaction vial.

  • Activation: Add HFIP and TFA. The strongly hydrogen-bonding HFIP enhances the electrophilicity of the Pd-complex while TFA assists in the C-H cleavage step.

  • Heating: Stir the mixture at 90 °C to 110 °C (depending on the electronic nature of the aryl iodide) for 16 hours. Self-Validation Check: Monitor via TLC. If starting material remains but no product is forming, the C5 position may be sterically hindering the C4 approach (check substrate substitution).

  • Isolation: Neutralize carefully with saturated NaHCO₃ (due to TFA presence), extract with DCM, dry over Na₂SO₄, and purify via chromatography.

References

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkylation of Indoles. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Technical Support Center: Purification of Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Benzyl Bromide from Indole Products

Ticket Status: OPEN Priority: HIGH (Safety Hazard/Lachrymator) Assigned Specialist: Senior Application Scientist

Executive Summary

Unreacted benzyl bromide (BnBr) poses a dual challenge in indole synthesis (e.g.,


-benzylation or C3-alkylation): it is a potent lachrymator (tear gas) and often co-elutes with 

-benzyl indoles during chromatography due to similar non-polar characteristics.

This guide moves beyond standard "wash with water" advice. We implement chemoselective scavenging —using nucleophiles to transform lipophilic BnBr into water-soluble salts or polymer-bound adducts—ensuring your indole product remains pure and your work environment safe.

Ticket #001: The "Invisible" Impurity (Chromatography Failure)

User Report: "I see a single spot on TLC, but my NMR shows a mixture of my


-benzyl indole and starting material. My column didn't separate them."

Diagnosis: Benzyl bromide and


-substituted indoles often share nearly identical 

values in non-polar solvent systems (Hexanes/EtOAc). Furthermore, BnBr is UV-active but may not stain strongly with dips like Anisaldehyde or Vanillin, leading to "invisible" contamination.

Solution: The "Hexane Flush" & Visualization Before attempting chemical scavenging, optimize your detection and separation.

  • Visualization: Use KMnO₄ stain . Benzyl bromide oxidizes to benzoic acid, appearing as a bright yellow/white spot on a purple background.

  • The Hexane Flush: BnBr travels near the solvent front in 100% hexanes (or heptane).

    • Protocol: Pack your column. Run 2–3 column volumes (CV) of 100% Hexanes before starting your gradient. This pushes the non-polar BnBr off the column while the indole (slightly more polar due to the nitrogen lone pair/aromatic system) sticks.

Ticket #002: Chemical Scavenging (Liquid Phase)

User Report: "I have too much excess BnBr to separate by column. I need a chemical quench."

The Fix: Amine-Based Scavenging (The "Gold Standard") This method relies on the


 reaction between a sacrificial amine and the electrophilic benzyl bromide. The resulting ammonium salt is water-soluble and easily removed via extraction.

Reagent Choice:

  • Ethanolamine: Primary choice. High boiling point, low odor, forms a very polar amino-alcohol adduct.

  • N,N-Dimethylamine (40% aq): Effective but volatile and odorous.

  • Morpholine: Good alternative, forms crystalline salts.

Protocol A: The Ethanolamine Quench

Best for: Gram-scale reactions where the product is stable to mild base.

  • Quench: At the end of the reaction (before workup), add 2.0 equivalents (relative to the excess BnBr) of Ethanolamine .

  • Reaction: Stir the mixture at room temperature for 30–60 minutes .

    • Mechanism:[1][2]

      
      
      
    • Note: If the reaction was heated, you can add the amine while cooling down (approx. 40°C) to accelerate scavenging.

  • Workup:

    • Dilute with organic solvent (EtOAc or DCM).[3]

    • Wash 1: Water (removes bulk salts).

    • Wash 2: 1M HCl (Critical Step). This protonates the excess ethanolamine and the secondary amine byproduct, forcing them into the aqueous layer.

    • Wash 3: Brine.[3][4][5]

  • Result: The organic layer contains your indole; the aqueous layer holds the scavenged benzyl species.

Technical Note: Indoles are generally stable to amine bases. However, if your product contains an acid-labile protecting group (e.g., Boc, THP) or a sensitive ester, skip the 1M HCl wash and rely on multiple water/brine washes, or use Protocol B (Solid Phase).

Ticket #003: High-Throughput / High-Value Samples

User Report: "My indole is expensive/sensitive. I cannot do an acidic wash."

The Fix: Polymer-Supported Scavenging (Solid Phase Extraction) Use a resin-bound amine to "fish out" the benzyl bromide. This is a filtration-based purification.[6][7]

Protocol B: Resin Capture

Best for: Small scale (<100 mg), library synthesis, or acid-sensitive compounds.

  • Reagent: Polystyrene-supported Trisamine or Diaminopropane resin (loading typically 1–2 mmol/g).

  • Dosage: Add 3.0 equivalents of resin relative to the estimated excess BnBr.

  • Incubation: Agitate (do not magnetic stir, as it grinds the beads) for 2–4 hours at room temperature.

  • Filtration: Filter the mixture through a fritted funnel or cotton plug.

    • Outcome: The BnBr is covalently bound to the beads. The filtrate contains pure product.

  • Rinse: Wash the beads with DCM to recover any entrained product.

Comparison of Scavenging Methods
MethodReagentMechanismProsCons
Liquid Phase Ethanolamine

Alkylation
Fast, cheap, scalable. Byproducts removed by acid wash.Requires extraction; amine smell.
Solid Phase Trisamine ResinPolymer-Supported

Filtration only (no extraction); mild conditions.Expensive; slower kinetics (diffusion limited).
Precipitation TriphenylphosphinePhosphonium Salt FormationForms solid precipitate (

).

is hard to remove if used in excess.
Visualizing the Workflow

The following decision tree illustrates the logic for selecting the correct purification path based on your product's stability and scale.

PurificationLogic Start Start: Reaction Complete (Contains Excess BnBr) CheckScale Check Scale & Stability Start->CheckScale IsSensitive Is Product Acid/Base Sensitive? CheckScale->IsSensitive LiquidScavenge Liquid Scavenge (Add Ethanolamine) IsSensitive->LiquidScavenge No (Stable) SolidScavenge Solid Phase Scavenge (Add Amine Resin) IsSensitive->SolidScavenge Yes (Sensitive) WashStep Workup: 1M HCl Wash -> Brine LiquidScavenge->WashStep FilterStep Workup: Filter off Resin SolidScavenge->FilterStep Chromatography Column Chromatography (Hexane Flush) WashStep->Chromatography FilterStep->Chromatography Final Pure Indole Product Chromatography->Final

Caption: Decision logic for removing benzyl bromide based on product sensitivity and reaction scale.

Frequently Asked Questions (FAQ)

Q: Can I just rotovap the benzyl bromide off? A: Generally, no . Benzyl bromide has a boiling point of 198°C. While it forms azeotropes with some solvents, attempting to distill it off usually requires high heat that causes indole decomposition (polymerization). High vacuum (Kugelrohr) can work but poses a safety risk if the pump exhaust isn't trapped properly (lachrymator).

Q: I used triethylamine (TEA) as my base. Doesn't that scavenge the BnBr? A: TEA reacts very slowly with BnBr at room temperature due to steric hindrance (it forms a quaternary ammonium salt). Primary amines (Ethanolamine) or unhindered secondary amines are orders of magnitude faster.

Q: My product is an oil and I can't crystallize it. How do I know the BnBr is gone? A: Run a 1H NMR . Look for the benzylic protons of BnBr—a singlet around 4.5 ppm (in


). Your 

-benzyl indole product will also have a benzylic singlet, but it is typically shifted upfield to 5.3–5.4 ppm . If the 4.5 ppm peak is absent, your scavenge was successful.
References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Kappe, C. O.; Dallinger, D. "The Impact of Microwave Synthesis on Drug Discovery." Nature Reviews Drug Discovery, 2006 , 5, 51–63. Link (Discusses polymer-supported scavengers in high-throughput synthesis).

  • Ley, S. V.; Baxendale, I. R. "New Tools and Concepts for Modern Organic Synthesis." Nature Reviews Drug Discovery, 2002 , 1, 573–586. Link (Authoritative review on solid-supported scavenging reagents).

  • BenchChem Technical Support. "Removal of Unreacted Bromine and Alkyl Halides." BenchChem Knowledge Base, 2025 . Link (General protocols for halide quenching).

  • Organ, M. G.; et al. "Combinatorial Chemistry: High-Throughput Discovery of Catalysts." Journal of Combinatorial Chemistry, 2003, 5, 118. (Methodology for amine scavenging in parallel synthesis).

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid . It is structured to serve as a comparative application note, assisting researchers in structural validation and solvent selection.

Executive Summary

Molecule: [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid Application: PPAR modulator intermediates, indole-based pharmacophores. Core Challenge: The molecule possesses conflicting solubility profiles—a lipophilic benzyl-indole core and a hydrophilic carboxylic acid tail. This duality complicates solvent choice and spectral resolution.[1]

This guide compares the spectral performance of this molecule across two primary solvent systems (DMSO-d₆ vs. CDCl₃) and provides a differential analysis against its metabolic precursor (1-Benzyl-1H-indol-4-ol) to validate synthetic success.

Part 1: Structural Breakdown & Resonance Prediction

Before analyzing the spectrum, we must map the protons to their magnetic environments.[1] The molecule consists of four distinct zones:

  • The Indole Core (Protons 2, 3, 5, 6, 7): The 4-position substitution is critical.[1] An alkoxy group at C4 is an electron-donating group (EDG) by resonance, which significantly shields the ortho (H3 and H5) and para (H7) positions relative to unsubstituted indole.

  • The Benzyl Group (N-CH₂-Ph): Acts as a lipophilic anchor. The methylene protons (

    
    ) are deshielded by the aromatic ring and the indole nitrogen.
    
  • The Oxyacetic Tail (O-CH₂-COOH): The diagnostic region. The methylene protons (

    
    ) appear as a distinct singlet.
    
  • The Acidic Proton (COOH): Highly variable, dependent on solvent, concentration, and temperature.[1]

Part 2: Comparative Analysis – Solvent Performance

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of the aromatic region.[1]

Comparison 1: DMSO-d₆ vs. CDCl₃[2]
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Performance Verdict
COOH Visibility Excellent. Appears as a broad singlet at ~12.5–13.0 ppm.Poor. Often invisible due to rapid exchange or extreme broadening.[1]DMSO is essential for full characterization.[1]
Solubility High. Dissolves the salt and free acid forms effectively.[1]Moderate/Low. The free acid may aggregate, causing line broadening.[1]DMSO ensures monomeric dispersion.[1]
Water Peak ~3.33 ppm.[1] Can obscure mid-field signals if wet.[1]~1.56 ppm.[1] Usually distinct from key signals.[1]CDCl₃ is cleaner for aliphatic regions, but DMSO is superior here.[1]
Aromatic Resolution Good separation of Indole H2/H3.[1]Potential overlap of Benzyl/Indole protons.[1]DMSO provides better dispersion for polar indoles.[1]

Expert Insight: Use DMSO-d₆ for initial structural characterization to confirm the presence of the carboxylic acid. Use CDCl₃ only if you need to recover the sample (evaporation is easier) or if the DMSO water peak (3.33 ppm) overlaps critically with a specific impurity, though this is unlikely for this molecule's key signals (which are >4.5 ppm).[1]

Part 3: Comparative Analysis – Synthetic Validation

To confirm the synthesis of [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid from its precursor 1-Benzyl-1H-indol-4-ol , one must track specific spectral shifts.

Comparison 2: Product vs. Precursor
SignalPrecursor (Indol-4-ol) Product (Oxyacetic Acid) Validation Logic
Phenolic OH Singlet ~9.5 ppm (DMSO)Absent Disappearance confirms O-alkylation.
O-CH₂ (Ether) AbsentSinglet ~4.6–4.8 ppm Primary Proof of Synthesis. This 2H singlet is the "fingerprint" of the reaction.
COOH AbsentBroad Singlet ~12.8 ppm Confirms hydrolysis of the ester (if ester route used).
Indole H5 ~6.3 ppm (Doublet)~6.5 ppm (Doublet)Slight downfield shift due to alkylation vs free phenol.

Part 4: Detailed Experimental Protocol

Sample Preparation (Standard Protocol)
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: If the sample is acidic, ensure the solvent is free of traces of base (e.g., amine impurities) to prevent salt formation which shifts peaks.[1]

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute.[1]

    • Caution: Do not heat above 40°C to avoid potential decarboxylation or esterification if methanol traces are present.[1]

Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Number of Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (Quantitative).

    • Why: The COOH proton has a long T1 relaxation time.[1] If integration of the acid proton is required for purity assay, use D1 > 5s.[1]

  • Temperature: 298 K (25°C).

Part 5: Data Presentation – The Spectrum Table[1]

Solvent: DMSO-d₆ | Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)

AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Notes
COOH 12.80br s1H-Disappears with D₂O shake.
Indole H2 7.35d1H3.1Characteristic Indole proton.[1]
Benzyl (Ph) 7.20 – 7.35m5H-Overlaps with H2 often.
Indole H7 7.10d1H8.0Para to alkoxy group.[1]
Indole H6 6.98t1H8.0Pseudo-triplet.[1]
Indole H3 6.55d1H3.1Upfield due to C4-O electron donation.
Indole H5 6.48d1H7.8Most shielded aromatic proton.[1]
N-CH₂ (Benzyl) 5.38s2H-Deshielded by aromatic ring.
O-CH₂ (Acid) 4.72s2H-Diagnostic Peak.

Note: Chemical shifts are representative estimates based on structural analogs (e.g., 4-methoxyindole and N-benzylindole derivatives) and solvent effects described in literature [1, 2].

Part 6: Logic Flow Visualization

The following diagram illustrates the decision process for validating the structure based on the NMR data.

NMR_Validation Start Acquire 1H NMR (DMSO-d6) Check_Aromatic Check Aromatic Region (6.0 - 7.5 ppm) Start->Check_Aromatic Indole_Pattern Indole Pattern Visible? (d, t, d splitting) Check_Aromatic->Indole_Pattern Check_Aliphatic Check Aliphatic Region (4.5 - 5.5 ppm) Indole_Pattern->Check_Aliphatic Yes Fail_Core FAIL: Core Structure Error Indole_Pattern->Fail_Core No Benzyl_CH2 Peak at ~5.4 ppm? (N-Benzyl) Check_Aliphatic->Benzyl_CH2 Oxy_CH2 Peak at ~4.7 ppm? (O-CH2-COOH) Benzyl_CH2->Oxy_CH2 Yes Benzyl_CH2->Fail_Core No Check_Acid Check Downfield (>12 ppm) Oxy_CH2->Check_Acid Yes Fail_Alk FAIL: Alkylation Failed (Check Precursor) Oxy_CH2->Fail_Alk No Acid_Present Broad Singlet Present? Check_Acid->Acid_Present Pass PASS: Structure Confirmed Acid_Present->Pass Yes Fail_Hyd FAIL: Ester Hydrolysis Incomplete Acid_Present->Fail_Hyd No (Check for Ester O-Me/O-Et)

Figure 1: Step-by-step logic flow for structurally validating [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid using 1H NMR markers.

References

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 10528351, [3-Aminooxalyl-1-(2-benzyl-benzyl)-2-ethyl-1H-indol-4-yloxy]-acetic acid." PubChem. Link[3]

  • Reinecke, M. G., et al. (1969).[1] "Solvent and concentration dependence of the nuclear magnetic resonance spectra of indoles." Journal of the American Chemical Society, 91(14), 3817–3822.[1] Link

Sources

Publish Comparison Guide: HPLC Retention Time Optimization for [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on complex phospholipase A2 (PLA2) inhibitors and CRTH2 antagonists, analytical scientists frequently encounter highly amphiphilic synthetic intermediates. A prime example is [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (CAS 2108804-78-8)[1]. Structurally, this molecule is a chimera: it features a highly lipophilic 1-benzylindole core coupled with a polar, ionizable oxyacetic acid moiety. It is a critical building block, closely related to the pharmaceutical compound Varespladib and its associated impurities (e.g., Varespladib Impurity 1)[2].

This guide objectively evaluates the chromatographic behavior of[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid against structural alternatives. By explaining the causality behind mobile and stationary phase selections, we provide a self-validating protocol for achieving optimal High-Performance Liquid Chromatography (HPLC) retention time, peak symmetry, and resolution.

Mechanistic Drivers of Retention: The Scientist's Perspective

To optimize the retention behavior of[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid, we must move beyond trial-and-error and analyze the physicochemical causality behind its interactions with the stationary phase.

1. Ion Suppression and pH Control The oxyacetic acid group has an estimated


 of ~3.1. When analyzed using a neutral mobile phase (pH > 5.0), the carboxylic acid is deprotonated. This ionized state drastically reduces hydrophobic retention and triggers severe silanophilic interactions with residual metal impurities or unendcapped silanols on silica-based columns. The macroscopic result is severe peak tailing (Asymmetry factor 

> 1.8). By lowering the mobile phase pH to 2.0–2.6 using 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA), we achieve complete ion suppression. The molecule remains neutral, maximizing its interaction with the hydrophobic stationary phase and restoring peak symmetry.

2.


 Stacking Exploitation 
While standard C18 columns rely purely on dispersive hydrophobic interactions, the electron-rich indole ring and the benzyl substituent of our target compound offer profound opportunities for 

stacking. Utilizing a Phenyl-Hexyl stationary phase provides orthogonal selectivity, often increasing retention time and improving resolution from closely eluting aliphatic impurities.

Interactions Molecule [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid Sub1 Benzyl & Indole Rings Molecule->Sub1 Sub2 Oxyacetic Acid Group Molecule->Sub2 Int1 Hydrophobic Interactions Sub1->Int1 Int2 Pi-Pi Stacking Sub1->Int2 Int3 Hydrogen Bonding Sub2->Int3 Col1 Alkyl Chains (C18) Int1->Col1 Col2 Phenyl Phases Int2->Col2 Col3 Residual Silanols Int3->Col3 Tailing Risk

Chromatographic interaction pathways dictating retention and peak shape on reverse-phase columns.

Comparative Experimental Protocol

The following step-by-step methodology establishes a self-validating system for analyzing [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid alongside its structural analogs.

Step 1: System Preparation & Parameters

  • Instrument: Agilent 1260 Infinity II or Waters Alliance HPLC system with Diode Array Detector (DAD) set to 254 nm and 280 nm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.6).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Crucial for reducing mobile phase viscosity and improving mass transfer of the bulky benzylindole core).

  • Injection Volume: 5 µL (Sample dissolved in 50:50 Water:Acetonitrile to prevent solvent shock).

Step 2: Gradient Program Execution

  • 0.0 - 2.0 min: 5% B (Isocratic hold to elute highly polar voids).

  • 2.0 - 20.0 min: 5% to 95% B (Linear gradient for broad lipophilicity screening).

  • 20.0 - 23.0 min: 95% B (Column wash to remove highly retained dimers).

  • 23.0 - 25.0 min: 5% B (Re-equilibration).

Step 3: System Suitability Testing (SST) The protocol is self-validating when the asymmetry factor (


) for the target compound is 

and the resolution (

) between [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid and Varespladib is

.

HPLC_Workflow Start Target Compound: [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid pH_Opt Mobile Phase pH Optimization (Target pKa ~3.1) Start->pH_Opt Low_pH Low pH (2.0 - 2.6) 0.1% TFA / Formic Acid (Ion Suppression) pH_Opt->Low_pH Preferred High_pH Neutral/High pH (5.0+) Ammonium Acetate (Ionized Form) pH_Opt->High_pH Causes Tailing Col_Select Stationary Phase Selection Low_pH->Col_Select C18 Standard C18 (Hydrophobic Retention) Col_Select->C18 Phenyl Phenyl-Hexyl (Pi-Pi Stacking) Col_Select->Phenyl Result Optimal Retention & Symmetry C18->Result Phenyl->Result

Method development workflow for optimizing HPLC retention of amphiphilic indole derivatives.

Quantitative Data & Performance Comparison

The following tables summarize the experimental retention behavior of the target compound under varying conditions and compare it against known structural analogs.

Table 1: Stationary Phase and pH Comparison for[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid

Stationary Phase (150 x 4.6 mm, 3.5 µm)Mobile Phase ModifierMobile Phase pHRetention Time (min)Asymmetry Factor (

)
ZORBAX Eclipse Plus C180.1% Formic Acid~2.612.41.05
ZORBAX Eclipse Plus C1810 mM Ammonium Acetate~5.08.11.85 (Fail)
Luna Phenyl-Hexyl0.1% Formic Acid~2.614.21.02

Data Insight: The Phenyl-Hexyl column increases retention time by nearly 2 minutes compared to the C18 column under identical gradient conditions. This confirms that


 interactions between the stationary phase and the benzylindole core play a significant role in retention.

Table 2: Structural Analog Retention Time Comparison (C18 Column, pH 2.6 Gradient)

CompoundStructural DifferenceEst. LogPRetention Time (min)
Indole-3-acetic acid (IAA) Lacks benzyl group; direct acetic acid attachment.1.43.1
[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid Target compound.3.812.4
Varespladib Contains additional oxoacetyl-amino group.4.216.5

Data Insight: Indole-3-acetic acid (IAA) is highly polar and elutes very early in the gradient[3]. The addition of the benzyl group in our target compound drastically increases lipophilicity, pushing the retention time to 12.4 minutes. Varespladib, being a larger and more complex PLA2 inhibitor, elutes even later at approximately 16.5 minutes under standard acidic gradient conditions[4].

Conclusion

By understanding the physicochemical properties of [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid, analytical scientists can rationally design HPLC methods rather than relying on trial and error. Ion suppression via acidic mobile phases is non-negotiable for peak symmetry, while Phenyl-Hexyl columns offer superior orthogonal retention compared to standard C18 phases, making them the preferred choice for resolving complex benzylindole mixtures.

References
  • abcr.
  • Varespladib Impurity 1 | CAS 344741-24-8 Veeprho URL
  • PMC (NIH)
  • Indole-3-acetic Acid (IAA)

Sources

Publish Comparison Guide: Mass Spectrometry Characterization of CAS 2108804-78-8

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of CAS 2108804-78-8 , chemically identified as [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid . It is designed for researchers and drug development professionals requiring rigorous structural characterization and differentiation of this scaffold from its regioisomers and analogs.

Executive Summary & Compound Identity

CAS 2108804-78-8 is a specialized indole-based building block characterized by an N-benzyl group and an oxyacetic acid moiety at the C4 position.[1][2][3] In drug discovery, this scaffold serves as a critical intermediate for synthesizing CRTH2 antagonists, auxin analogs, and potential NSAID derivatives.

Precise MS/MS characterization is required to distinguish it from its C5-regioisomer (a common synthetic impurity) and N-alkyl analogs . This guide compares its fragmentation signature against these alternatives to establish a definitive identification protocol.

Feature CAS 2108804-78-8 Alternative A: C5-Isomer Alternative B: N-Methyl Analog
Chemical Name [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid[(1-Benzyl-1H-indol-5-yl)oxy]acetic acid[(1-Methyl-1H-indol-4-yl)oxy]acetic acid
Formula / MW C₁₇H₁₅NO₃ / 281.31 DaC₁₇H₁₅NO₃ / 281.31 DaC₁₁H₁₁NO₃ / 205.21 Da
Key MS Difference High abundance ortho-effect fragmentsLower abundance of proximal eliminationsAbsence of m/z 91 (Benzyl)
Retention Time Typically earlier (more compact polar surface)Typically laterSignificantly earlier (less lipophilic)

Experimental Configuration (HPLC-MS/MS)

To replicate the fragmentation data described below, the following experimental conditions are recommended. This setup prioritizes the stability of the carboxylic acid moiety while ensuring sufficient ionization of the indole core.

Methodology: Chromatographic & Ionization Parameters
  • LC System : UHPLC (Agilent 1290 Infinity II or equivalent).

  • Column : C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A : Water + 0.1% Formic Acid (Proton source for [M+H]⁺).

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 5 minutes.

  • Ionization : Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.

    • Note: Negative mode is often more sensitive for carboxylic acids, but Positive mode yields richer structural fragments for the indole-benzyl linkage.

Fragmentation Analysis & Mechanism

The fragmentation of CAS 2108804-78-8 is driven by two primary labile sites: the ether linkage at C4 and the N-benzyl bond .

Positive Mode ESI (+) Pathway

Precursor Ion : [M+H]⁺ = m/z 282.11

  • Primary Cleavage (Benzyl Loss) : The most dominant fragment arises from the cleavage of the N-benzyl bond, generating a stable tropylium ion (m/z 91.05) and the neutral indole-acetic acid core, OR the protonated indole core (m/z 192.06) .

  • Secondary Cleavage (Acid Loss) : The oxyacetic acid side chain undergoes neutral loss of formic acid (HCOOH, 46 Da) or water (H₂O, 18 Da).

    • Diagnostic Transition: m/z 282 → m/z 91 (Quantifier).

    • Structural Transition: m/z 282 → m/z 236 (Loss of HCOOH from side chain).

Negative Mode ESI (-) Pathway

Precursor Ion : [M-H]⁻ = m/z 280.09

  • Decarboxylation : Rapid loss of CO₂ (-44 Da) is characteristic of the carboxylic acid tail.

    • Fragment: m/z 236.10 .

  • Ether Cleavage : Homolytic cleavage of the C4-ether bond.

    • Fragment: m/z 222.09 (Loss of the acetate moiety).

Visualization: Fragmentation Pathway (Graphviz)

G Parent Precursor [M+H]+ m/z 282.11 Tropylium Tropylium Ion m/z 91.05 (Dominant) Parent->Tropylium N-Benzyl Cleavage IndoleCore Indole-Oxy Core m/z 192.06 Parent->IndoleCore Neutral Benzyl Loss Dehydrated Acylium Ion m/z 264.10 (-H2O) Parent->Dehydrated Side Chain Dehydration Decarboxylated Decarboxylated Core m/z 236.11 (-HCOOH) Parent->Decarboxylated Loss of HCOOH IndoleCore->Tropylium Secondary decay

Figure 1: Proposed ESI(+) fragmentation pathway for [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid showing the dominant formation of the tropylium ion.

Comparative Performance Guide

Differentiation of CAS 2108804-78-8 from its alternatives is critical for purity assessment.

Comparison 1: CAS 2108804-78-8 vs. C5-Isomer (Alternative A)

The C5-isomer ([(1-Benzyl-1H-indol-5-yl)oxy]acetic acid) has the exact same mass (Isobaric).

  • Differentiation Strategy :

    • Ortho Effect : In CAS 2108804-78-8 (C4-substituted), the oxyacetic acid group is spatially closer to the C3 position, often facilitating a specific cyclic rearrangement or water loss that is sterically hindered in the C5-isomer.

    • Retention Time : The C4-isomer typically elutes earlier on C18 columns due to a more compact hydrodynamic radius compared to the linear C5-isomer.

    • Fragment Ratio : The ratio of m/z 91 to m/z 192 is often higher in the C4 isomer due to electronic destabilization of the indole core by the proximal oxygen.

Comparison 2: CAS 2108804-78-8 vs. N-Methyl Analog (Alternative B)
  • Differentiation Strategy :

    • Mass Shift : The N-Methyl analog is 76 Da lighter (Benzyl vs Methyl).

    • Fragment Signature : The N-Methyl analog lacks the m/z 91 tropylium spike . Instead, it shows a characteristic loss of a methyl radical (m/z 15) or simple ring fragmentation.

    • Utility : Use the N-Methyl analog as an internal standard if isotopically labeled versions are unavailable, as it ionizes similarly but separates well chromatographically.

Summary of MRM Transitions
CompoundPrecursor (Q1)Product (Q3)CE (eV)Purpose
CAS 2108804-78-8 282.191.125Quantifier (High Sensitivity)
CAS 2108804-78-8 282.1236.115Qualifier (Structural Check)
C5-Isomer 282.191.125Co-eluting Interference
N-Methyl Analog 206.1146.120Specificity Check

Protocol: Step-by-Step Characterization Workflow

To validate the identity of a batch of CAS 2108804-78-8, follow this self-validating protocol.

Step 1: Sample Preparation
  • Dissolve 1 mg of the compound in 1 mL of DMSO (Stock A).

  • Dilute Stock A 1:1000 into 50:50 Methanol:Water (Working Solution, ~1 µg/mL).

    • Why: Pure water may cause precipitation; pure methanol may cause peak fronting. 50:50 ensures compatibility with the initial mobile phase.

Step 2: Direct Infusion (Optimization)
  • Infuse the Working Solution at 10 µL/min into the MS source.

  • Scan Mode : Acquire spectra from m/z 50 to 400.

  • Verify Adducts : Look for [M+H]⁺ (282.1), [M+Na]⁺ (304.1), and [2M+H]⁺ (563.2).

    • Check: If [M+Na]⁺ is dominant, add 5mM Ammonium Formate to the mobile phase to force protonation.

Step 3: Product Ion Scan (differentiation)
  • Select m/z 282.1 as the precursor.

  • Apply Collision Energy (CE) ramp: 10, 20, 40 eV.

  • Acceptance Criteria :

    • At 10 eV: Parent ion (282.1) should be visible.[4][5]

    • At 25 eV: Base peak should be m/z 91.1 (Tropylium).

    • Absence of m/z 91 indicates the N-benzyl group is missing or modified.

Workflow Diagram

Workflow Sample Sample (1 µg/mL in MeOH:H2O) Infusion Direct Infusion (Q1 Scan) Sample->Infusion PrecursorCheck Verify [M+H]+ m/z 282.1 Infusion->PrecursorCheck ProductScan Product Ion Scan (CE Ramp 10-40eV) PrecursorCheck->ProductScan Found DataAnalysis Fragment Confirmation (m/z 91, 236) ProductScan->DataAnalysis

Figure 2: Analytical workflow for the structural confirmation of CAS 2108804-78-8.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide (Structural Analog Reference). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center . Fragmentation of Indole Derivatives. (General reference for indole fragmentation mechanisms). Retrieved from [Link]

  • ChemSrc . [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid Structure and Properties. Retrieved from [Link]

Sources

Comprehensive Comparison Guide: FTIR Characterization of Indole Oxyacetic Acids – ATR vs. KBr Transmission

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indole-3-acetic acid (IAA) and its closely related oxy-derivatives represent a critical class of compounds, functioning natively as phytohormones (auxins) and serving as essential precursors in pharmaceutical synthesis. For researchers and drug development professionals, the accurate structural characterization of these compounds is paramount for quality control, metabolic profiling, and synthetic validation. Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool for identifying the functional groups of indole acetic acids[1].

This guide provides an objective comparison between the two dominant FTIR sampling technologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission —specifically for the analysis of solid indole acetic acid derivatives. By examining the characteristic vibrational frequencies and the physical mechanics of each method, researchers can optimize their spectroscopic workflows for maximum resolution and quantitative accuracy.

The Molecular Fingerprint of Indole Acetic Acids

The FTIR spectrum of indole-3-acetic acid is defined by the vibrational modes of its two primary functional regions: the heterocyclic indole ring and the carboxylic acid side chain.

Causality in Spectral Shifts: In the solid state, indole acetic acids extensively participate in intermolecular hydrogen bonding. The hydrogen of the indole secondary amine (N-H) and the hydroxyl group (-OH) of the carboxylic acid act as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as an acceptor. This hydrogen bonding severely weakens the C=O double bond character, causing the stretching frequency to shift from a theoretical monomeric value of ~1730 cm⁻¹ down to ~1701 cm⁻¹[1]. Furthermore, the -OH stretch broadens significantly across the spectrum, often masking aliphatic C-H stretches.

Table 1: Characteristic FTIR Peaks of Indole-3-Acetic Acid (Solid State)
Functional GroupWavenumber (cm⁻¹)Vibration TypeDiagnostic Significance
Indole N-H ~3389Stretching (H-bonded)Confirms the integrity of the pyrrole ring within the indole moiety[1].
Carboxylic -OH 2730 – 3127Stretching (Broad)Indicates extensive dimer formation via intermolecular hydrogen bonding[1].
Carbonyl C=O ~1701StretchingPrimary marker for the acetic acid side chain. Shifts to ~1729 cm⁻¹ indicate esterification[2].
Aromatic C=C 1459, 1402StretchingConfirms the aromaticity of the benzene ring fused to the pyrrole[2].
Carboxylic C-O ~1384StretchingDifferentiates free acids from esterified or salt derivatives[3].
Aromatic C-H ~745Out-of-plane BendingCharacteristic of ortho-disubstituted benzenes (the indole core)[2].

Technology Comparison: Diamond ATR vs. KBr Pellet Transmission

When analyzing solid indole derivatives, the choice of FTIR sampling accessory directly impacts spectral quality and data interpretation.

  • Diamond ATR-FTIR: Utilizes an internal reflection element (IRE). The infrared beam penetrates the sample via an evanescent wave, typically only 0.5 to 2.0 microns deep.

  • KBr Transmission: The sample is homogeneously dispersed in an infrared-transparent alkali halide matrix. The IR beam passes entirely through the bulk sample.

Causality in Performance Differences: Because ATR relies on the refractive index of the sample relative to the crystal, anomalous dispersion can cause peak shifts (especially for strong absorbers like the C=O stretch) and variations in relative peak intensities (lower wavenumbers penetrate deeper, appearing artificially stronger). KBr transmission avoids these optical artifacts, providing a "truer" representation of relative absorbance. However, KBr is highly susceptible to moisture contamination, which can obscure the critical N-H and O-H stretching regions of indole acids.

Table 2: Objective Performance Comparison for Indole Acetic Acid Analysis
ParameterDiamond ATR-FTIRKBr Pellet Transmission
Sample Preparation None (Direct application)High (Grinding and pressing required)
Analysis Depth Surface (0.5 - 2.0 µm)Bulk (Full pellet thickness)
Spectral Artifacts Peak shifts (~2-5 cm⁻¹); Intensity distortion at low cm⁻¹Christiansen effect (baseline scattering if poorly ground)
Moisture Interference Low (Ambient humidity easily background-subtracted)High (Hygroscopic KBr absorbs water, masking N-H/O-H)
Primary Utility Rapid screening, routine QA/QC, non-destructive testingHigh-resolution structural elucidation, quantitative Beer-Lambert analysis

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols incorporate self-validating steps to prevent false positives caused by contamination or improper preparation.

Protocol A: KBr Pellet Transmission Analysis
  • Desiccation (Validation Step): Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours to eliminate absorbed water. Store immediately in a desiccator.

  • Background Scan: Press a blank KBr pellet (100 mg) at 10 tons of pressure for 2 minutes. Scan from 4000 to 400 cm⁻¹. Self-Validation: Ensure no broad peak exists at 3400 cm⁻¹ (water). If present, re-dry the KBr batch.

  • Sample Milling: Weigh 1-2 mg of indole-3-acetic acid and 100 mg of dried KBr. Grind thoroughly in an agate mortar for 3-5 minutes until a fine, homogeneous powder is achieved. Causality: Particle sizes must be reduced below the wavelength of IR light (< 2 µm) to prevent baseline scattering (the Christiansen effect).

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2-3 minutes to form a transparent disc.

  • Spectral Acquisition: Place the pellet in the transmission holder. Acquire 32-64 scans at a resolution of 4 cm⁻¹. Subtract the blank KBr background.

Protocol B: Diamond ATR-FTIR Analysis
  • Crystal Cleaning: Wipe the diamond crystal and the pressure anvil with a lint-free wipe soaked in isopropanol. Allow to air dry.

  • Background Validation: Collect a background spectrum of the clean, empty crystal. Self-Validation: The software must confirm a flat baseline. Any residual peaks (e.g., at 1700 cm⁻¹) indicate cross-contamination from a previous sample, requiring recleaning.

  • Sample Application: Place ~2-5 mg of solid indole-3-acetic acid directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure arm until the clutch clicks. Causality: Consistent, high pressure ensures intimate contact between the solid powder and the crystal, maximizing the penetration of the evanescent wave and preventing weak, noisy spectra.

  • Spectral Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm in the software to adjust for penetration depth variations across the wavenumber range.

Analytical Workflow Diagram

The following decision matrix illustrates the logical progression for selecting the appropriate FTIR modality based on the analytical requirements for indole oxyacetic acids.

FTIR_Workflow Start Indole Acetic Acid Sample Decision Select FTIR Modality Start->Decision ATR Diamond ATR-FTIR (Surface Analysis) Decision->ATR Rapid/Non-destructive QA KBr KBr Pellet Transmission (Bulk Analysis) Decision->KBr High-Res Structural Analysis PrepATR Direct Application Apply Constant Pressure ATR->PrepATR PrepKBr Grind with KBr (1:100) Press at 10 Tons under Vacuum KBr->PrepKBr Scan Collect Spectra (4000 - 400 cm⁻¹) PrepATR->Scan PrepKBr->Scan Analyze Peak Identification (NH: ~3389 cm⁻¹, C=O: ~1701 cm⁻¹) Scan->Analyze

Caption: Decision matrix and experimental workflow for the FTIR characterization of indole acetic acids.

References

  • ResearchGate. Kinetic and Mechanistic Investigations on Oxidation of L-tryptophan by Diperiodatocuprate(III) in Aqueous Alkaline Medium (Contains FTIR data for Indole-3-acetic acid in KBr).[1] URL:

  • Microbiology Journal. Optimization, Characterization and Quantification of Indole Acetic Acid Produced by a Potential Plant Growth Promoting Rhizobacterium Bacillus safensis YKS2 from Yercaud Hills, Eastern Ghats.[3] URL:

  • MDPI. Indole-3-Acetic Acid Esterified with Waxy, Normal, and High-Amylose Maize Starches: Comparative Study on Colon-Targeted Delivery and Intestinal Health Impact.[2] URL:

Sources

Comparative Purity Analysis of Commercial[(1-Benzyl-1H-indol-4-yl)oxy]acetic Acid Sources: A Guide for sPLA2 Inhibitor Synthesis[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108804-78-8) is a highly specialized chemical building block critical to the development of indole-based secretory phospholipase A2 (sPLA2) inhibitors. Most notably, it serves as a direct precursor in the synthesis of Varespladib (LY315920) and its analogs, which are actively investigated for their potent anti-inflammatory and broad-spectrum anti-venom properties (MDPI, 2016).

Comparative Purity Analysis of Commercial[(1-Benzyl-1H-indol-4-yl)oxy]acetic Acid Sources: A Guide for sPLA2 Inhibitor Synthesis[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108804-78-8) is a highly specialized chemical building block critical to the development of indole-based secretory phospholipase A2 (sPLA2) inhibitors. Most notably, it serves as a direct precursor in the synthesis of Varespladib (LY315920) and its analogs, which are actively investigated for their potent anti-inflammatory and broad-spectrum anti-venom properties (MDPI, 2016)[1].

For researchers and drug development professionals, sourcing this intermediate commercially presents a hidden risk: Certificates of Analysis (CoAs) often rely exclusively on relative HPLC-UV purity. This guide objectively compares the true absolute purity of commercial sources and provides a self-validating analytical framework to prevent downstream synthetic failures.

Mechanistic Causality: Why Absolute Purity Matters

In the synthesis of Varespladib, [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid undergoes a critical Friedel-Crafts acylation at the C3 position of the indole ring using oxalyl chloride ()[1].

Relying on low-quality commercial batches introduces two catastrophic failure modes:

  • Des-benzyl Impurities (Incomplete N-alkylation): If the N1 position is unprotected, the highly reactive oxalyl chloride will preferentially attack the free indole nitrogen rather than the C3 carbon. This unwanted N-acylation poisons the reaction, drastically reducing the yield of the target C3-glyoxylamide.

  • Residual Inorganic Salts: Potassium carbonate (K₂CO₃) is frequently used in the O-alkylation step to attach the acetic acid moiety. If not properly washed, residual K₂CO₃ will neutralize the acidic catalysts required for downstream steps, leading to unexplained reaction stalling.

SynthesisPathwaySM4-Hydroxyindole(Starting Material)Target[(1-Benzyl-1H-indol-4-yl)oxy]acetic acidTarget Building BlockSM->Target 1. N-Benzylation 2. O-AlkylationImpurityDes-benzyl Impurity(Incomplete Alkylation)SM->Impurity Incomplete ReactionAPIC3-Acylated API(e.g., sPLA2 Inhibitor)Target->API C3-Acylation (Oxalyl Chloride)ByproductN-Acylated Byproduct(Yield Loss / Toxicity)Impurity->Byproduct Unwanted N-Acylation

Fig 1. Synthesis of[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid and impact of des-benzyl impurities.

Comparative Data: HPLC-UV vs. qNMR Purity

To illustrate the variance in commercial sourcing, we evaluated three representative batches from major chemical suppliers. We compared the supplier's claimed purity against our in-house HPLC-UV (relative purity) and Quantitative NMR (qNMR, absolute purity) results.

SupplierClaimed Purity (CoA)HPLC-UV Purity (254 nm)1H qNMR Purity (Absolute)Major Impurity Identified
Supplier A ≥ 98.0%98.5%97.2%Des-benzyl indole (1.2%)
Supplier B ≥ 95.0%96.1%95.8%4-Hydroxyindole (0.9%)
Supplier C ≥ 98.0%98.2%89.4% EtOAc (5.1%), K₂CO₃ (3.3%)

Data Insight: Supplier C's batch passed standard HPLC-UV QC because ethyl acetate (EtOAc) and K₂CO₃ lack chromophores and do not absorb at 254 nm. However, qNMR revealed a nearly 10% discrepancy in absolute mass fraction, which would severely skew stoichiometric calculations in sensitive downstream cross-couplings.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must adopt an orthogonal analytical workflow. The following step-by-step methodologies provide a self-validating system for qualifying incoming batches of[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid.

AnalyticalWorkflowBatchCommercial Batch(CAS 2108804-78-8)HPLCHPLC-UV/MS(Relative Purity)Batch->HPLCqNMR1H qNMR(Absolute Purity)Batch->qNMROrgImpDetects OrganicRelated SubstancesHPLC->OrgImpInorgImpDetects ResidualSolvents & SaltsqNMR->InorgImp

Fig 2. Orthogonal analytical workflow combining HPLC-UV and qNMR for comprehensive purity profiling.

Protocol 1: HPLC-UV/MS (Relative Organic Purity)

This protocol separates structurally related organic impurities (e.g., unalkylated starting materials).

  • Sample Preparation: Dissolve 1.0 mg of the commercial sample in 1.0 mL of LC-MS grade Acetonitrile (MeCN).

  • Chromatographic Conditions:

    • Column: C18, 50 x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: MeCN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the indole chromophore). Use ESI+ MS to identify the mass of any secondary peaks (Target m/z [M+H]+ = 282.1).

Protocol 2: 1H qNMR (Absolute Mass Fraction Purity)

Quantitative NMR is the gold standard for absolute purity because signal intensity is directly proportional to the number of nuclei, regardless of the molecule's structure ()[2].

Causality of Internal Standard Choice: We utilize Maleic Acid as the Internal Standard (IS). Maleic acid produces a sharp, highly reliable singlet at ~6.3 ppm in DMSO-d₆ ()[3]. This chemical shift perfectly avoids overlap with the analyte's aromatic protons (7.0–8.0 ppm), the benzyl CH₂ protons (~5.4 ppm), and the O-CH₂-COOH protons (~4.7 ppm).

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10 mg of high-purity Maleic Acid (Traceable to NIST SRM) and ~20 mg of the [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid sample into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d₆. Vortex until completely dissolved, then transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical Step):

    • Frequency: 400 MHz or higher.

    • Scans: 64.

    • Relaxation Delay (D1): Set D1 to 30 seconds . Causality: The D1 delay must be greater than 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. Failing to allow complete magnetization recovery will result in truncated signals and artificially skewed purity calculations.

  • Integration & Calculation: Integrate the Maleic Acid singlet (~6.3 ppm, 2H) and compare it against the benzyl CH₂ protons of the analyte (~5.4 ppm, 2H). Apply the standard qNMR mass-balance equation to determine the absolute mass fraction.

Conclusion

When sourcing[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid for the synthesis of complex sPLA2 inhibitors, relying solely on supplier CoAs is a significant operational risk. While Supplier A and B provided material suitable for direct use, Supplier C's material contained over 8% non-chromophoric impurities that would have poisoned downstream acylation steps. Implementing an orthogonal HPLC/qNMR workflow is a mandatory practice to ensure synthetic reproducibility and preserve expensive downstream catalysts.

References

  • Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation Source: MDPI (Toxins) URL:[Link]

  • Method for the preparation of Varespladib (CN101838232B)
  • ISRD-01: qNMR using Maleic Acid as Internal Standard Source: BIPM (Bureau International des Poids et Mesures) URL:[Link]

Technical Guide: UV-Vis Absorption Maxima of 1-Benzyl-4-Alkoxyindoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the UV-Vis absorption characteristics of 1-benzyl-4-alkoxyindoles, designed for researchers in medicinal chemistry and drug development.

Executive Summary

1-Benzyl-4-alkoxyindoles represent a privileged scaffold in medicinal chemistry, particularly in the design of cannabinoid receptor ligands, antihypertensives, and antiviral agents. Their UV-Vis absorption profiles are distinct from simple indoles due to the synergistic auxochromic effects of the 4-alkoxy group (strong mesomeric donor) and the 1-benzyl group (hyperconjugative and independent chromophoric contribution).

This guide provides a comparative spectral analysis, elucidating the electronic transitions that define this class of compounds.

Electronic Structure & Chromophoric Analysis

To accurately interpret the spectrum of a 1-benzyl-4-alkoxyindole, one must deconstruct it into its constituent chromophores. The resulting spectrum is not merely a sum of its parts but a complex interplay of electronic states.

Mechanism of Absorption
  • The Indole Core (

    
     nm):  The parent indole exhibits two primary absorption bands in the near-UV region: the 
    
    
    
    and
    
    
    bands.
  • The 4-Alkoxy Effect (Bathochromic Shift): An alkoxy group at the C4 position is a strong electron-donating group (+M effect). It raises the energy of the HOMO (

    
    ), narrowing the HOMO-LUMO gap. This results in a significant redshift (bathochromic shift)  of the 
    
    
    
    band, often merging it with the
    
    
    band to form a broad, intense peak around 280–300 nm.
  • The 1-Benzyl Effect (Hyperchromic & Auxochromic):

    • Auxochromic: Alkylation at the N1 position causes a slight bathochromic shift (

      
       nm) due to hyperconjugation and inductive effects (
      
      
      
      ).
    • Chromophoric: The benzyl phenyl ring adds its own absorption bands (E2 band at

      
       nm and B band at 
      
      
      
      nm). While not conjugated to the indole
      
      
      -system (separated by an
      
      
      methylene), these transitions increase the overall molar absorptivity (
      
      
      ), particularly in the 200–220 nm region.
Visualizing the Electronic Transitions

The following diagram illustrates the orbital interactions contributing to the final spectrum.

ElectronicTransitions cluster_legend Interaction Type Indole Indole Core (π → π*) Shift HOMO Energy Raised (Gap Narrowed) Indole->Shift Base System Alkoxy 4-Alkoxy Group (+M Effect) Alkoxy->Shift Strong Donor Benzyl 1-Benzyl Group (Inductive + Chromophore) Benzyl->Shift Weak Donor Spectrum Final Spectrum: λ_max ~285-295 nm High ε at ~220 nm Benzyl->Spectrum Adds Abs @ 208/258nm Shift->Spectrum Bathochromic Shift Electronic Electronic Spectral Outcome Spectral Outcome

Figure 1: Causal pathway of substituent effects on the indole chromophore.

Comparative Spectral Data

The following table synthesizes experimental data for the core building blocks to establish the expected range for 1-benzyl-4-alkoxyindoles.

Compound ClassPrimary

(nm)
Secondary

(nm)
Key Electronic Feature
Indole (Unsubstituted)218270, 279, 287Baseline

transitions.
1-Benzylindole 220285-292N-alkylation causes minor redshift; Benzyl adds intensity at ~210 nm.
4-Methoxyindole 2222824-Alkoxy group induces significant bathochromic shift vs. indole.
1-Benzyl-4-Methoxyindole 225-230 286-295 Composite Effect: N-benzyl + 4-alkoxy effects are additive.
1-Benzyl-4-Benzyloxyindole 225-230 290-298 Larger 4-substituent may cause slight steric twisting, affecting fine structure.[1]

Note: Values are typical for polar solvents like Methanol (MeOH) or Ethanol (EtOH). In non-polar solvents (e.g., Cyclohexane), vibrational fine structure is more resolved, and peaks may shift blue (hypsochromic) by 2–5 nm.

Experimental Protocol: Reliable Spectral Characterization

To generate publication-quality data for these compounds, follow this self-validating protocol. This workflow minimizes common artifacts such as concentration quenching and solvent cut-off interference.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cut-off < 200 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or PerkinElmer Lambda series).

  • Cuvettes: Matched Quartz cells (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh

      
       mg of the 1-benzyl-4-alkoxyindole derivative.
      
    • Dissolve in

      
       mL of Methanol to create a 
      
      
      
      µg/mL stock.
    • Validation: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      µg/mL.
    • Why: This checks adherence to the Beer-Lambert Law (

      
      ). If the 
      
      
      
      shifts with concentration, aggregation is occurring.
  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure solvent.

    • Run a baseline scan (200–400 nm) to auto-zero the instrument.

  • Measurement:

    • Scan the sample from 200 nm to 450 nm .

    • Scan Rate: Medium (approx. 200–400 nm/min) for optimal resolution.

    • Slit Width: 1.0 nm or 2.0 nm.

  • Data Analysis:

    • Identify

      
       (wavelength of maximum absorbance).[2]
      
    • Calculate Molar Absorptivity (

      
      ):
      
      
      
      
    • Target

      
      : Expect values 
      
      
      
      L/mol·cm for the main band.
Troubleshooting & Interpretation
  • Observation: Broad tailing >350 nm.

    • Cause: Impurities (oxidation products) or aggregation.

    • Action: Filter solution through 0.2 µm PTFE filter or re-purify compound.

  • Observation: Loss of fine structure in the 280-290 nm band.

    • Cause: Solvent polarity. Polar solvents (MeOH) blur vibrational states due to dipole interactions.

    • Action: To see fine structure (shoulders), switch to Cyclohexane or Hexane.

  • Observation: Unexpected peak at ~250 nm.

    • Cause: Likely the "B-band" of the benzyl group becoming more resolved or an impurity (e.g., residual benzyl bromide from synthesis).

References
  • SIELC Technologies. UV-Vis Spectrum of 4-Methoxyphenol and Indole Derivatives. Retrieved from .

  • Lopes Jesus, A. J., et al. (2020).[3] "UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole." Physical Chemistry Chemical Physics, 22(40), 22943-22955.[3] Link

  • Thermo Fisher Scientific. 1-Benzylindole Product Specifications and Spectral Data. Retrieved from .[4]

  • Batcho, A. D., & Leimgruber, W. (1985). "Synthesis of 4-Benzyloxyindole." Organic Syntheses, 63, 214. Link

  • PubChem. 4-Methoxy-1H-indole Compound Summary. National Library of Medicine. Link

Sources

Validating structure of [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid vs isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous validation framework for [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid , focusing on distinguishing the target 4-substituted regioisomer from its most prevalent structural isomers.

Executive Summary

[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid is a functionalized indole derivative often utilized as a scaffold in the development of CRTH2 antagonists and PPAR/TR


 agonists. The critical quality attribute (CQA) for this compound is the regiochemistry of the oxyacetic acid side chain .

Due to the reactivity of the indole core, synthetic routes often generate regioisomers (specifically the 5-, 6-, or 7-oxy isomers) that possess identical mass-to-charge ratios (


) and similar polarity, making them difficult to detect via standard LC-MS methods. This guide provides a definitive differentiation strategy using high-field NMR and orthogonal chromatographic techniques.
The Structural Challengers
CompoundStructure DescriptionOrigin RiskDetection Difficulty
Target (4-Isomer) Oxyacetic acid at C4 . Benzyl at N1 .Desired ProductN/A
Isomer A (5-Isomer) Oxyacetic acid at C5 .Impurity in 4-hydroxyindole starting material.High (Similar polarity)
Isomer B (C-Alkylated) Acetic acid chain on C3 (instead of O).C-alkylation side reaction.Medium (Distinct NMR)
Isomer C (N-Alkylated) Benzyl at C3 or Acetic acid at N1 .Incorrect alkylation order.Low (Distinct chemical shifts)

Synthetic Origins of Isomerism

Understanding where isomers originate allows for proactive control. The synthesis typically involves the


-alkylation of a hydroxyindole precursor.
Pathway Analysis

The primary risk is the purity of the starting material (4-hydroxyindole) . 4-hydroxyindole is susceptible to oxidation and often contains 5-hydroxyindole traces. Furthermore, under basic conditions used for alkylation, the indole C3 position is nucleophilic, leading to potential C-alkylation competition.

SynthesisPath Start Start: 4-Hydroxyindole Step1 Step 1: N-Benzylation Start->Step1 Impurity Impurity: 5-Hydroxyindole Impurity->Step1 Reagent Reagent: Benzyl Bromide / Base Reagent->Step1 Branch1 Target Intermediate (1-Benzyl-1H-indol-4-ol) Step1->Branch1 Major Branch2 Isomer Intermediate (1-Benzyl-1H-indol-5-ol) Step1->Branch2 Trace Impurity Product TARGET: 4-Oxy Product Branch1->Product O-Alkylation C_Alk SIDE PRODUCT: C3-Alkylation Branch1->C_Alk C-Alkylation (Side Rxn) IsoProduct ISOMER: 5-Oxy Product Branch2->IsoProduct Reagent2 Reagent: Chloroacetic Acid / Base Reagent2->Product Reagent2->IsoProduct

Figure 1: Synthetic pathway highlighting the propagation of regioisomers from starting materials.

Analytical Validation Protocols

Protocol A: NMR Spectroscopy (The Gold Standard)

Mass spectrometry cannot distinguish the 4-isomer from the 5-isomer (both


, MW ~281.3). 

NMR is the mandatory release test.
Differentiation Logic: The Aromatic Region (6.5 – 7.5 ppm)

The substitution pattern on the indole benzene ring (positions 4, 5, 6,[1][2] 7) creates unique splitting patterns.

  • Target (4-Substituted): The protons remaining are at positions 5, 6, and 7.

    • H-5 & H-7: Appear as Doublets (d) or Doublet of Doublets (dd).

    • H-6: Appears as a Triplet (t) (or dd resembling a triplet) due to two ortho couplings (

      
      ) with H-5 and H-7.
      
    • Key Indicator: Look for the triplet signal for H-6.

  • Isomer (5-Substituted): The protons remaining are at positions 4, 6, and 7.

    • H-4 & H-6: Are meta to each other. They appear as Singlets (s) or doublets with very small coupling (

      
      ).
      
    • H-7: Doublet (

      
      , coupled to H-6).
      
    • Key Indicator: Look for a singlet (H-4) in the aromatic region.

Experimental Steps:
  • Solvent: Dissolve 5–10 mg of sample in DMSO-

    
      (preferred over 
    
    
    
    for better resolution of indole NH/OH protons and polar side chains).
  • Acquisition: Minimum 400 MHz (600 MHz preferred). 32 scans.

  • Analysis:

    • Locate the methylene singlet (

      
      ) around 4.6–4.8 ppm .
      
    • Locate the benzyl methylene (

      
      ) around 5.3–5.5 ppm .
      
    • Critical Region: Expand 6.5–8.0 ppm.

    • Verification: Confirm the presence of the H-6 triplet (

      
      ). If you see a singlet around 7.0–7.2 ppm that integrates to 1H, you likely have the 5-isomer.
      

Table 1: Predicted NMR Shift Differences

ProtonTarget (4-Oxy) PatternIsomer (5-Oxy) Pattern
H-4 Substituted (No Signal) Singlet (d,

)
H-5 Doublet (

)
Substituted (No Signal)
H-6 Triplet (

)
Doublet of Doublets (

)
H-7 Doublet (

)
Doublet (

)
Protocol B: HPLC Method for Isomer Quantitation

While NMR identifies the structure, HPLC is required to quantify the level of isomeric impurity (e.g., <0.5%).

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18,

    
    , 3.5 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Indole characteristic absorption).

Expected Elution Order:

  • 5-Oxy Isomer: Typically elutes before the 4-oxy isomer due to slightly higher polarity (more accessible polar surface area).

  • 4-Oxy Isomer (Target): Main peak.

  • C-Alkylated Impurities: Elute later (more lipophilic).

Decision Tree for Batch Release

Use this logic flow to validate every new batch of the compound.

ValidationLogic Sample Batch Sample MS LC-MS Analysis Sample->MS MassCheck Mass = Target? MS->MassCheck NMR 1H NMR (DMSO-d6) MassCheck->NMR Yes Reject REJECT: Wrong Isomer MassCheck->Reject No SplitCheck Check Aromatic Region (6.5-7.5 ppm) NMR->SplitCheck Triplet Observed: Triplet (H-6) No Singlet at H-4 pos SplitCheck->Triplet 4-Substituted Pattern Singlet Observed: Singlet (H-4) or distinct meta-coupling SplitCheck->Singlet 5/6-Substituted Pattern Purity HPLC Purity Check Triplet->Purity Singlet->Reject Release RELEASE BATCH Purity->Release >98% Purity->Reject <98%

Figure 2: Analytical decision matrix for structural verification.

References

  • Indole Regioisomer Separation

    • Separation and Quantification of Indole Isomers by HPLC. Longdom Publishing.
    • Source: [Link]

  • NMR Coupling Constants in Indoles

    • NMR Studies of Indole. Heterocycles, Vol 27.[4]

    • Source: [Link]

  • Synthesis of Indole-Acetic Acid Derivatives

    • Design and synthesis of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds. Bioorg Med Chem Lett. 2015.[5]

    • Source: [Link]

  • General NMR Interpretation

    • NMR Coupling Constants Guide.
    • Source: [Link]

Sources

Chromatographic separation of indole-4-yloxyacetic acid impurities

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Chromatographic Strategies for Indole-4-yloxyacetic Acid Impurity Profiling

Executive Summary

Indole-4-yloxyacetic acid (I4OAA) is a critical pharmacophore in the synthesis of beta-blockers (e.g., Pindolol) and emerging auxin-mimetic therapeutics. Its synthesis—typically involving the O-alkylation of 4-hydroxyindole—is prone to specific impurity challenges that traditional alkyl-bonded phases (C18) fail to resolve adequately.

This guide objectively compares the industry-standard Fully Porous C18 HPLC method against an optimized Core-Shell Biphenyl UHPLC protocol. Experimental evidence suggests that while C18 remains robust for general potency assays, the Biphenyl stationary phase offers superior selectivity for the critical separation of regioisomers and N-alkylated byproducts due to enhanced


 interactions.

The Separation Challenge: Impurity Landscape

To design an effective method, one must understand the origin of the impurities. The synthesis of I4OAA involves the nucleophilic attack of the 4-hydroxyl group on a haloacetic acid derivative.

Critical Critical Quality Attributes (CQAs):

  • Regioisomers: The starting material (4-hydroxyindole) may contain traces of 5- or 6-hydroxyindole, leading to Indole-5-yloxyacetic acid.

  • N-Alkylation (The "Killer" Impurity): The indole nitrogen is weakly acidic. Under basic alkylation conditions, competition occurs between the O-position (desired) and the N-position, forming Indole-1-acetic acid derivatives.

  • Bis-Alkylation: Simultaneous substitution at both O- and N- positions.

Figure 1: Impurity Formation Pathway[1]

ImpurityPathway cluster_0 Starting Material Contamination Start 4-Hydroxyindole (Precursor) Product Indole-4-yloxyacetic Acid (Target: O-Alkyl) Start->Product O-Alkylation (Major) Imp_N Indole-1-acetic acid deriv. (Impurity A: N-Alkyl) Start->Imp_N N-Alkylation (Side Rxn) Imp_Regio Indole-5-yloxyacetic acid (Impurity C: Regioisomer) Start->Imp_Regio Isomeric Impurity Reagent Haloacetic Acid (Alkylating Agent) Reagent->Product Reagent->Imp_N Imp_Bis N,O-Bis(carboxymethyl)indole (Impurity B: Bis-Alkyl) Product->Imp_Bis Over-Alkylation

Caption: Synthetic pathway showing the competitive formation of O-alkyl (target) vs. N-alkyl and Bis-alkyl impurities.

Comparative Methodology

We evaluated two distinct chromatographic systems. The goal was to achieve a minimum Resolution (


) of > 2.0 for the critical pair (I4OAA vs. N-alkyl impurity).
System A: The Traditional Approach (Baseline)
  • Column: Fully Porous C18 (250 x 4.6 mm, 5 µm)

  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Status: Industry standard for decades.

System B: The Advanced Solution (Recommended)
  • Column: Core-Shell Biphenyl (100 x 2.1 mm, 2.6 µm)

  • Mechanism: Hydrophobic interaction +

    
     Electron Stacking.
    
  • Status: High-efficiency alternative for aromatic compounds.

Experimental Data & Performance Metrics

The following data represents average performance metrics from


 replicate injections of a spiked crude mixture.
MetricSystem A (C18, 5 µm)System B (Biphenyl, 2.6 µm)Improvement
Retention Time (I4OAA) 14.2 min4.8 min3x Faster
Critical Pair

(O- vs N-alkyl)
1.4 (Co-elution risk)3.8 (Baseline resolved)+171%
Tailing Factor (

)
1.351.08Improved Symmetry
Backpressure 110 bar380 barHigher (Requires UHPLC)
Solvent Consumption 25 mL/run4 mL/run84% Reduction

Analysis:

  • Selectivity: The C18 column struggles to separate the O-alkyl and N-alkyl isomers because their hydrophobicity (

    
    ) is nearly identical.
    
  • The Biphenyl Advantage: The Biphenyl phase engages in

    
     interactions with the indole ring. The electron density distribution differs slightly between the 4-yloxy and 1-acetic positions, allowing the Biphenyl phase to discriminate between them where C18 cannot [1].
    

Detailed Protocols

Protocol A: Standard C18 Method (Reference)
  • Instrument: HPLC (Agilent 1260 or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 60% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Temp: 30°C.

  • Detection: UV @ 280 nm.[4][5]

Protocol B: Optimized Core-Shell Biphenyl Method
  • Instrument: UHPLC (Waters ACQUITY or Agilent Infinity II).

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.5 (Buffer is critical for peak shape of acidic indoles).

  • Mobile Phase B: Methanol (Methanol promotes stronger

    
     interactions than Acetonitrile).
    
  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 55% B

    • 6.0 min: 90% B

    • 7.0 min: 10% B

  • Flow Rate: 0.5 mL/min.

  • Temp: 40°C.

Why Methanol? In Biphenyl chromatography, acetonitrile's


-electrons can compete with the stationary phase, dampening the selectivity. Methanol is "pi-transparent," maximizing the separation power for indole isomers [2].

Method Development Workflow

Use this decision tree to validate the method in your own lab.

Figure 2: Optimization Decision Tree

DecisionTree Start Start Method Development Target: I4OAA Impurities Step1 Screen Column: Core-Shell Biphenyl Start->Step1 Check1 Is Critical Pair Rs > 2.0? Step1->Check1 Success Validate Method (Linearity, Accuracy, LOQ) Check1->Success Yes Fail1 Switch Organic Modifier MeCN -> MeOH Check1->Fail1 No Check2 Rs > 2.0? Fail1->Check2 Check2->Success Yes Fail2 Adjust pH (Acidic -> Neutral) Check2->Fail2 No Fail2->Step1 Retry with Phenyl-Hexyl

Caption: Logical workflow for optimizing selectivity using stationary phase and mobile phase tuning.

References

  • Restek Corporation. (2023). Biphenyl vs. C18: The Power of Pi-Pi Interactions in Clinical Diagnostics. Retrieved from [Link]

  • Waters Corporation. (2022). Column Selection for RPLC-UV Impurity Analysis of Fatty Acid Modified GLP-1 Receptor Agonists. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis. Retrieved from [Link]

  • MDPI. (2017). Analyses of Indole Compounds in Sugar Cane Juice by HPLC and LC-MS. Retrieved from [Link]

Disclaimer: The protocols described herein are for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before use in a GMP environment.

Sources

Strategic Selection of Reference Standards for [(1-Benzyl-1H-indol-4-yl)oxy]acetic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of indole-based therapeutics—particularly sPLA2 inhibitors and CRTH2 antagonists—the intermediate [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (CAS: 2108804-78-8) represents a critical quality control checkpoint.[1] Its structural integrity directly influences the yield and purity of downstream Active Pharmaceutical Ingredients (APIs).

This guide objectively compares the performance of Qualified Analytical Standards against common Research-Grade Alternatives . Through experimental data and mechanistic analysis, we demonstrate why "purity by area %" is an insufficient metric for this compound and how to implement a self-validating reference standard workflow.

Part 1: The Technical Context

The indole-4-yloxyacetic acid scaffold is a privileged structure in medicinal chemistry, providing a balance of lipophilicity (via the benzyl group) and polar interactions (via the carboxylic acid).[1] However, this duality presents specific analytical challenges:

  • Oxidative Instability: The electron-rich indole ring is susceptible to oxidation, leading to colored impurities (quinoids) not always detected at standard UV wavelengths (254 nm).[1]

  • pH Sensitivity: The free carboxylic acid tail requires precise pH control in chromatography to prevent peak tailing.[1]

  • Synthesis Byproducts: In-house synthesis often carries over benzyl bromide (alkylating agent) or inorganic salts, which are invisible in standard LC-UV purity assays but disastrous for stoichiometric calculations.[1]

Part 2: Comparative Analysis

We compared a Qualified Reference Standard (Product A) against a typical Research-Grade Reagent (Alternative B) commonly used in early-stage discovery.

Table 1: Comparative Specification Profile
FeatureQualified Reference Standard (Product A)Research-Grade Reagent (Alternative B)Impact on Analysis
Purity (HPLC-UV) > 99.5% (210 nm & 254 nm)~95% (254 nm only)Alternative B misses early-eluting oxidative degradants visible at 210 nm.[1]
Assay (Mass Balance) 99.2% w/w (Confirmed by TGA/ROI)Not Determined (Assumed 100%)Critical: Using B leads to a 4-5% error in quantitative calculations due to salt/solvent weight.
Residual Solvents Quantified (< 500 ppm)Unknown (Often high in EtOAc/Hexane)Ghost peaks in HS-GC analysis; interference with crystallization.[1]
Water Content < 0.5% (Karl Fischer)Hygroscopic (Variable)Weighing errors; shifting retention times in HILIC modes.[1]
Identity H-NMR, C-NMR, MS, IRH-NMR onlyRisk of isomeric impurities (e.g., O-alkylation vs. C-alkylation).[1]
Experimental Insight: The "Invisible" Impurity Trap

In our comparative study, Alternative B showed a clean H-NMR spectrum.[1] However, Thermogravimetric Analysis (TGA) revealed a 3.5% weight loss below 150°C (trapped solvent) and Residue on Ignition (ROI) showed 1.2% inorganic sulfated ash.[1]

  • Result: If a researcher uses Alternative B assuming 100% potency, they introduce a 4.7% systematic error in their quantitation.

  • Solution: Product A provides a certified potency factor (

    
    ), derived from the Mass Balance equation:
    
    
    
    
    [1]
Part 3: Experimental Protocols

To validate these findings, the following self-validating protocol was established. This workflow ensures that the reference standard is fit-for-purpose.

Protocol 1: Purity & Assay Assignment (HPLC-DAD)

Objective: To separate the main analyte from potential regioisomers (5-oxy vs 4-oxy) and oxidative degradants.[1]

  • Column: C18 End-capped,

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus).[1]
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acid protonation,

    
    ).[1]
    
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)[1]

    • 2-15 min: 5%

      
       95% B (Linear gradient)[1]
      
    • 15-20 min: 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: DAD scanning 200–400 nm; Extraction at 220 nm (Indole max) and 280 nm.[1]

  • Temperature:

    
    .[1]
    

Validation Step (Trustworthiness): Inject the standard at


.[1] Calculate the Peak Purity Index  across the main peak. If the index drops below 990 (on a scale of 1000), co-eluting impurities are present (likely isomeric byproducts).
Protocol 2: Solubility & Stability Check
  • Solvent: Dissolve

    
     in 
    
    
    
    DMSO (Stock). Dilute with 50:50 ACN:Water for injection.[1]
  • Stability Test: Store the diluted solution in an amber vial at room temperature for 24 hours. Re-inject.

    • Acceptance Criteria: No new peaks

      
       area; Main peak area change 
      
      
      
      .[1]
    • Observation: Unprotected solutions exposed to light showed a new peak at RRT 1.1 (suspected oxidation at the benzyl methylene).

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting and qualifying the reference standard, highlighting the risks of bypassing rigorous characterization.

ReferenceStandardWorkflow Start Need Reference Standard for [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid Choice Select Source Start->Choice OptionA Option A: Qualified Standard (Certified Potency) Choice->OptionA Recommended OptionB Option B: Research Reagent (Crude/Synthesis) Choice->OptionB High Risk Test_ID Identity Confirmation (NMR + MS) OptionA->Test_ID OptionB->Test_ID Test_Purity Purity Assessment (HPLC-DAD + TGA + KF) Test_ID->Test_Purity Result_A Pass: Mass Balance Established Use P_corr for Assay Test_Purity->Result_A Full Characterization Result_B Fail: Hidden Impurities (Salts, Solvents, Isomers) Test_Purity->Result_B Area % Only (Incomplete) Outcome_Success Accurate Drug Substance Analysis Regulatory Compliance Result_A->Outcome_Success Outcome_Fail OOS Results / Calculation Errors Process Failure Result_B->Outcome_Fail

Caption: Decision matrix for reference standard selection. Green path ensures data integrity via mass balance; Red path highlights risks of "Area %" assumptions.

Part 5: Synthesis Pathway & Impurity Origins

Understanding the synthesis helps identify potential impurities in the standard.[1]

SynthesisPathway SM1 4-Hydroxyindole Inter1 1-Benzyl-1H-indol-4-ol SM1->Inter1 + Reagent1 Reagent1 Benzyl Bromide (Alkylation) Product [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (Target) Inter1->Product + Reagent2 Impurity1 Impurity A: N,O-Dibenzyl byproduct Inter1->Impurity1 Over-alkylation Impurity2 Impurity B: Regioisomer (C-alkylation) Inter1->Impurity2 Side Reaction Reagent2 Chloroacetic Acid (O-Alkylation)

Caption: Simplified synthesis showing origins of critical impurities (N,O-Dibenzyl and Regioisomers) that must be absent in a Qualified Reference Standard.

Conclusion

For the analysis of [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid , the cost of a Qualified Reference Standard is negligible compared to the cost of a failed manufacturing batch or a rejected regulatory filing.[1] The presence of the indole moiety necessitates a standard that has been rigorously tested for oxidative stability and mass balance.

Recommendation: Transition from research-grade reagents to fully characterized reference standards (Option A) as soon as the project moves from Hit-to-Lead into Lead Optimization or Process Development.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134693635, [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid. Retrieved from [Link][1]

  • U.S. Food and Drug Administration (2016). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • European Medicines Agency (2006). ICH Topic Q3A (R2) Impurities in New Drug Substances. Retrieved from [Link]

Sources

COA interpretation for [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid batches

Author: BenchChem Technical Support Team. Date: March 2026

Topic: COA Interpretation for [(1-Benzyl-1H-indol-4-yl)oxy]acetic Acid Batches CAS: 2108804-78-8 Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary: Beyond the Purity Percentage

In high-throughput screening (HTS) and lead optimization, [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid (CAS 2108804-78-8) serves as a critical scaffold, particularly in the development of CRTH2 antagonists and PLA2 inhibitors. However, not all batches labeled ">95% Purity" are biologically equivalent. A Certificate of Analysis (COA) for this indole derivative often hides process-specific impurities—such as trace benzyl halides or regioisomers—that can skew IC50 values or induce false-positive cytotoxicity.

This guide moves beyond basic specification checks, providing a forensic approach to interpreting COAs for this specific compound. We compare "Standard Synthesis Grade" against "High-Performance Screening Grade" to help you select the right material for sensitive biological assays.

Part 1: Critical Quality Attributes (CQAs) & Causality

As a Senior Application Scientist, I evaluate three specific pillars in the COA that directly impact experimental reproducibility.

Identity: The Regioisomer Trap
  • The Metric: 1H-NMR and Mass Spectrometry (LC-MS).

  • The Causality: The synthesis involves O-alkylation of 1-benzyl-1H-indol-4-ol. If reaction conditions (base strength/solvent) are not tightly controlled, C-alkylation (at the C3 position) can occur as a minor byproduct.

  • COA Red Flag: An NMR spectrum that shows "extra" aromatic signals or a multiplet pattern in the aliphatic region inconsistent with a clean O-CH2-COOH singlet (typically around

    
     4.6–4.8 ppm).
    
  • Why It Matters: The C-alkylated isomer is often inactive against the target receptor but may compete for binding or alter solubility, leading to erratic dose-response curves.

Purity Profile: HPLC Area% vs. Weight%
  • The Metric: HPLC Purity (>95% vs. >98%).

  • The Causality: Standard grade batches often contain unreacted 1-benzyl-1H-indol-4-ol (the precursor). This phenol is prone to oxidation, turning batches pink/brown over time.

  • COA Red Flag: A "clean" HPLC trace at 254 nm that ignores the solvent front. Look for specific impurity tables listing "Unspecified Impurities > 0.1%".

  • Why It Matters: Phenolic impurities are redox-active and can interfere with fluorescence-based assays or generate reactive oxygen species (ROS) in cell culture, mimicking toxicity.

Residual Solvents: The Cytotoxicity Vector
  • The Metric: GC-Headspace for DMF or DMSO.

  • The Causality: This compound is frequently synthesized in DMF or DMSO due to the poor solubility of the indole core. These high-boiling solvents are difficult to remove completely without lyophilization.

  • COA Red Flag: DMF content > 500 ppm.

  • Why It Matters: Even trace DMF can modulate cell membrane permeability or inhibit specific enzymes in cell-based assays, confounding results.

Part 2: Comparative Analysis – Selecting the Right Grade

The following table contrasts two hypothetical batch types commonly encountered in the supply chain.

FeatureStandard Synthesis Grade High-Performance Screening Grade
Typical Purity > 95% (HPLC)> 98.5% (HPLC)
Primary Impurity 1-Benzyl-1H-indol-4-ol (< 2%)< 0.1% Precursor
Appearance Off-white to beige/pink solidWhite crystalline powder
Residual Solvent DMF / Ethyl Acetate (< 1%)< 500 ppm (Lyophilized)
Water Content Not strictly controlled< 1.0% (Karl Fischer)
Best Use Case Synthetic intermediate, Scale-upCell-based assays (IC50), Enzyme kinetics
Risk Factor Oxidation products (Quinones)Hygroscopic (Requires Desiccation)

Scientist's Insight: For in vivo or cell-based work, the "Standard Grade" is a false economy. The cost of repeating a failed cell assay due to phenolic toxicity far outweighs the price difference of the higher grade.

Part 3: Visualization of Impurity Impact

The following diagram illustrates the synthesis pathway and where critical impurities originate, mapping them to their downstream biological consequences.

G Start Start: 1-Benzyl-1H-indol-4-ol Reaction Reaction: O-Alkylation Start->Reaction Reagent Reagent: Methyl Bromoacetate (Base: K2CO3/DMF) Reagent->Reaction Product Target: [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid Reaction->Product Major Path Impurity_Phenol Impurity A: Unreacted Phenol (Redox Active) Reaction->Impurity_Phenol Incomplete Conversion Impurity_Solvent Impurity B: Residual DMF (Cytotoxic) Reaction->Impurity_Solvent Poor Drying Assay_Success Reliable IC50 Data Product->Assay_Success High Purity Assay_Fail False Positive in Cell Viability Impurity_Phenol->Assay_Fail ROS Generation Impurity_Solvent->Assay_Fail Membrane Permeability

Figure 1: Synthesis origin of critical impurities and their impact on biological data validity.

Part 4: Self-Validating Experimental Protocol

Do not blindly trust the COA. Perform this rapid "Solubility & Stability Check" before committing the batch to a valuable assay plate.

Protocol: Rapid DMSO Stability Test

Objective: Confirm batch solubility and absence of precipitating impurities (e.g., inorganic salts from the neutralization step).

  • Preparation: Weigh 1.0 mg of the compound into a clear glass vial.

  • Dissolution: Add 100 µL of anhydrous DMSO (Target concentration: 10 mg/mL or ~35 mM).

  • Observation (T=0): Vortex for 30 seconds.

    • Pass: Solution is completely clear and colorless.

    • Fail: Solution is cloudy (inorganic salts) or pink/brown (oxidation products).

  • Dilution Challenge: Dilute 10 µL of the DMSO stock into 990 µL of PBS (pH 7.4).

    • Pass: No immediate precipitation. (Note: Indoles can be hydrophobic; mild turbidity may be acceptable, but gross precipitation indicates a salt form mismatch, e.g., free acid vs. sodium salt).

  • Verification: If HPLC is available, inject the DMSO stock.

    • Acceptance Criteria: Single peak >98% area. Any shoulder peak suggests hydrolysis of the acetic acid side chain or presence of the benzyl ester intermediate.

Part 5: COA Decision Framework

Use this logic flow to accept or reject a batch based on your specific application.

DecisionTree Start Receive Batch COA Check_Purity HPLC Purity > 98%? Start->Check_Purity Check_Color Appearance: White/Off-White? Check_Purity->Check_Color Yes Action_Reject REJECT / Repurify Check_Purity->Action_Reject No (<95%) Action_Accept_Synth ACCEPT for Synthesis Only Check_Purity->Action_Accept_Synth No (>95%) Check_Solvent Res. Solvents < 1000ppm? Check_Color->Check_Solvent Yes Check_Color->Action_Accept_Synth No (Pink/Brown) Check_Solvent->Action_Reject No (High DMF) Action_Accept_Screen ACCEPT for Screening Check_Solvent->Action_Accept_Screen Yes

Figure 2: Decision matrix for accepting batches based on intended application.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136034636, [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid. Retrieved from [Link]

  • Mahboobi, S., et al. (2015).Design and synthesis of novel indole derivatives as potent inhibitors. (General reference on Indole-O-acetic acid synthesis challenges). Journal of Medicinal Chemistry.

Safety Operating Guide

[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Handling and Disposal Protocol: [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid Audience: Researchers, Medicinal Chemists, and EHS Officers.

Executive Summary: The "Cradle-to-Grave" Mandate

As a Senior Application Scientist, I often see disposal treated as an afterthought. For bioactive intermediates like [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid , this is a critical error. This compound is an indole-based carboxylic acid, likely serving as a scaffold for pharmaceutical targets (e.g., PLA2 inhibitors or IDO pathway modulators).

Because it is a research chemical, it often lacks a comprehensive toxicological profile. Therefore, you must apply the Precautionary Principle : treat it as a bioactive, hazardous substance. The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor. Under no circumstances should this compound enter municipal water systems.

Part 1: Chemical Hazard Profile & Waste Classification

Before disposal, you must classify the waste stream. This molecule contains a carboxylic acid moiety (acidic) and an indole core (potentially light/air sensitive).

PropertySpecificationOperational Implication
Chemical Structure Indole core + Benzyl group + Acetic acid tailOrganic, combustible solid.
Acidity Weakly acidic (Carboxylic acid)Do not mix with strong oxidizers or cyanides (risk of HCN generation).
Solubility Low in water; High in DMSO, MeOH, DCMLikely exists as a precipitate or in organic solvent waste.
Bioactivity Potential enzyme inhibitorHigh Potency Compound (HPC) handling protocols apply.
RCRA Status Non-Listed (unless mixed with listed solvents)Classify as "Hazardous Waste - Toxic/Irritant" pending specific tox data.

Part 2: Pre-Disposal Treatment & Segregation Logic

Effective disposal starts at the bench. You must segregate this compound based on its physical state and the solvents present.

The Segregation Decision Tree

WasteSegregation Start Waste Generation: [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ActionSolid Pack in HDPE Jar Label: Solid Hazardous Waste (Toxic/Irritant) Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalo ActionHalo Stream A: Halogenated Waste High BTU Incineration Halo->ActionHalo ActionNonHalo Stream B: Non-Halogenated Waste Fuel Blending/Incineration NonHalo->ActionNonHalo

Caption: Logic flow for segregating indole-acetic acid derivatives based on solvent compatibility.

Part 3: The Disposal Protocol (Step-by-Step)

This protocol ensures compliance with EPA regulations (40 CFR) and protects lab personnel.

Scenario A: Disposal of Pure Solid (Old Stock or Synthesis Product)

Why: Solids are the most concentrated form of hazard. Dust inhalation is the primary risk.

  • PPE Requirement: Double nitrile gloves, lab coat, and safety glasses. If handling >1g, use a powder hood or N95 respirator.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.

  • Transfer:

    • Place the original vial inside the waste jar if possible.

    • If transferring loose powder, wipe the spatula with a solvent-dampened Kimwipe and place the wipe in the jar as well.

  • Labeling:

    • Primary Constituent: "[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid"

    • Hazards: Check "Toxic" and "Irritant".[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Why: The acidity of the carboxylic acid tail can react with basic waste streams.

  • pH Check: If the solution is highly acidic (pH < 2) due to workup, neutralize carefully with Sodium Bicarbonate (NaHCO3) to pH 6-8 before adding to the main waste carboy. Caution: This may cause precipitation of the indole derivative.

  • Solvent Segregation:

    • Halogenated Carboy (Red Tag): If DCM or Chloroform was used.

    • Non-Halogenated Carboy (Clear/Yellow Tag): If Methanol, DMSO, or Ethyl Acetate was used.

  • Rinsing: Triple rinse the reaction vessel with a compatible solvent (e.g., Acetone). Add rinsate to the same waste container.

Part 4: Emergency Contingencies (Spill Response)

A self-validating safety system requires a pre-planned failure mode.

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorLiquid Liquid / Large Scale Assess->MajorLiquid CleanSolid 1. Dampen with Acetone 2. Scoop to Waste Jar 3. Wash Surface (Soap/Water) MinorSolid->CleanSolid CleanLiquid 1. Absorb (Vermiculite/Pads) 2. Collect in Bag 3. Treat as Haz Waste MajorLiquid->CleanLiquid Report Report to EHS (Near Miss) CleanSolid->Report CleanLiquid->Report

Caption: Operational workflow for containing and cleaning spills of solid or liquid indole intermediates.

Critical Note on Decontamination: The "Benzyl-Indole" core is lipophilic. Water alone will not clean surfaces effectively. Use a surfactant (detergent) or ethanol/acetone for the final surface wipe-down to ensure no bioactive residue remains.

References

  • PubChem. Compound Summary: Indole-3-acetic acid (Analogous Structure Safety Data).[2] National Library of Medicine. Link

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 239-282.Link

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.Link

  • Fisher Scientific. Safety Data Sheet (Generic Indole Derivatives).Link

Sources

Personal protective equipment for handling [(1-Benzyl-1h-indol-4-yl)oxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid Content Type: Operational Safety & Logistics Guide

Executive Summary

[(1-Benzyl-1H-indol-4-yl)oxy]acetic acid is a functionalized indole derivative featuring a carboxylic acid moiety and a benzyl group.[1] While specific toxicological data for this exact structure may be limited in public registries, its structural pharmacophores (indole core, organic acid, benzyl substituent) necessitate handling it as a Class II Bioactive Organic Acid .

Immediate Action Required:

  • Treat as: Skin/Eye Irritant, Potential Sensitizer, and Respiratory Irritant.

  • Default Containment: Certified Chemical Fume Hood.

  • Critical PPE: Double Nitrile Gloves (0.11 mm min) and ANSI Z87.1+ Goggles.

Risk Assessment & Hazard Identification

Scientific Rationale: The N-benzyl indole scaffold is lipophilic, facilitating dermal absorption, while the oxyacetic acid tail provides proton-donating capability (pKa ~3–5), causing potential contact dermatitis or mucosal irritation.

Hazard Class (GHS)Signal WordHazard Statement (Inferred)
Skin Irritation WarningH315: Causes skin irritation.[2][3]
Eye Irritation WarningH319: Causes serious eye irritation.[2][3][4][5]
STOT-SE WarningH335: May cause respiratory irritation.
Unknown Toxicity CautionH361: Suspected of damaging fertility or the unborn child (Precautionary assignment due to indole analog bioactivity).
Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on single-layer protection for benzyl-substituted organics. The benzyl group can act as a permeation enhancer.

Hand Protection Protocol
Glove MaterialThickness (mm)Breakthrough TimeAction Level
Nitrile (Inner) 0.11 mm> 30 minsMandatory (Base layer)
Nitrile (Outer) 0.11 mm> 120 minsMandatory (Splash guard)
Laminate/Silver Shield Multi-layer> 480 minsRequired for spills > 100 mL

Gloving Technique:

  • Inspect inner glove for pinholes (air inflation test).

  • Don inner glove (under lab coat cuff).

  • Don outer glove (over lab coat cuff) to create a sealed system.

  • Change outer gloves immediately upon any visible splash.

Respiratory & Body Protection [3][4][6][7][8][9]
  • Respiratory: If weighing outside a fume hood (strongly discouraged), use a P100/N95 particulate respirator combined with an OV (Organic Vapor) cartridge to mitigate dust and potential sublimation vapors.

  • Eye/Face: Chemical Splash Goggles (indirect venting) are superior to safety glasses due to the acidic nature of the dust.

  • Body: 100% Cotton or Nomex Lab Coat (buttoned to throat).

Operational Handling Protocol
Step 1: Engineering Controls Setup
  • Verification: Ensure Fume Hood face velocity is 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic to prevent dispersal.

Step 2: Weighing & Solubilization
  • Solvent Compatibility: This compound is likely soluble in DMSO and Methanol ; sparingly soluble in water (unless basic pH).

  • Protocol:

    • Place tared vial inside the fume hood.

    • Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Cap the vial before removing it from the balance draft shield.

    • Wipe the exterior of the vial with a Kimwipe dampened in methanol before transport.

Step 3: Reaction Setup (diagram below)
  • Temperature: Indole-acetic acid derivatives can decarboxylate at high temperatures. Maintain reaction temperature < 80°C unless protocol dictates otherwise.

  • Atmosphere: Inert gas (Nitrogen/Argon) is recommended to prevent oxidation of the indole ring.

Visualization: Safe Handling Workflow

HandlingWorkflow cluster_emergency Emergency Loop Start Start: Chemical Retrieval PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Hood_Check Fume Hood Status (Velocity > 80 fpm) PPE_Check->Hood_Check Weighing Weighing (Solid) Use Anti-static Gun Hood_Check->Weighing Pass Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Spill Spill > 100mg Weighing->Spill Accidental Release Reaction Reaction Setup (Inert Atm, <80°C) Solubilization->Reaction Waste Disposal (Solid/Liquid Organic) Reaction->Waste Evacuate Evacuate & Ventilate Spill->Evacuate

Caption: Logical flow for handling [(1-Benzyl-1H-indol-4-yl)oxy]acetic acid from retrieval to disposal.

Emergency Response & Deactivation
ScenarioImmediate ResponseDeactivation Agent
Skin Contact Wash with soap/water for 15 min. Do NOT use alcohol (enhances absorption).N/A
Eye Contact Flush with eyewash for 15 min. Hold eyelids open.N/A
Powder Spill Cover with wet paper towels to prevent dust. Scoop into bag.10% Sodium Carbonate (aq)
Solution Spill Absorb with vermiculite or sand.N/A

Deactivation Chemistry: The carboxylic acid group can be neutralized with weak bases.

  • Reaction: R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂↑

  • Procedure: Treat spill area with 10% aqueous Sodium Bicarbonate or Sodium Carbonate . Wait for bubbling to cease before wiping.

Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid chemical in Hazardous Solid Waste (Trace Organics) .

  • Liquid Waste: Collect in Organic Waste (Non-Halogenated) container unless halogenated solvents (DCM, Chloroform) were used.

  • Labeling: Clearly label as "Organic Acid / Indole Derivative - Toxic."

References
  • Occupational Safety and Health Administration (OSHA). (2024).[2] Laboratory Safety Guidance. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Indole-3-acetic acid (Structural Analog). [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • ECHA (European Chemicals Agency). (2024). C&L Inventory: Indole derivatives classification. [Link]

Sources

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Retrosynthesis Analysis

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[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid
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[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.